2-Oxa-6-azaspiro[3.3]heptane oxalate
Description
Properties
IUPAC Name |
2-oxa-6-azaspiro[3.3]heptane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.C2H2O4/c1-5(2-6-1)3-7-4-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUVDKDABFOPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)COC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693397 | |
| Record name | Oxalic acid--2-oxa-6-azaspiro[3.3]heptane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159599-99-1 | |
| Record name | Oxalic acid--2-oxa-6-azaspiro[3.3]heptane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Oxa-6-azaspiro[3.3]heptane oxalate synthesis protocol
An In-Depth Technical Guide to the Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Oxalate
Introduction: The Rise of a Morpholine Bioisostere
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer improved physicochemical properties and unique three-dimensional (3D) topologies is relentless. Among the saturated heterocycles, 2-Oxa-6-azaspiro[3.3]heptane has emerged as a significant building block, primarily recognized as a valuable structural surrogate for the ubiquitous morpholine moiety.[1][2] Its rigid, spirocyclic framework imparts a distinct 3D character that can enhance metabolic stability, reduce lipophilicity, and improve aqueous solubility when incorporated into drug candidates.[3][4][5] The constrained conformation of this scaffold offers predictable vectors for substituent placement, enabling more selective interactions with biological targets.
This guide provides a comprehensive, technically-grounded overview of a scalable and robust synthetic protocol for 2-Oxa-6-azaspiro[3.3]heptane, culminating in its isolation as a stable oxalate salt. The methodologies described herein are based on established and optimized procedures, with a focus on explaining the causality behind experimental choices to empower researchers in drug discovery and development.
Part I: Synthesis of the 2-Oxa-6-azaspiro[3.3]heptane Core
The synthesis of the core spirocycle is efficiently achieved via a two-step sequence involving the formation of a protected intermediate followed by deprotection to yield the free secondary amine. While early methods developed by Carreira et al. utilized a tosyl protecting group, subsequent process improvements have favored an N-benzyl protected intermediate, which offers advantages in scalability and avoids the use of magnesium turnings for deprotection.[1] This guide focuses on the more scalable N-benzyl route.
Step 1: N-Benzyl-2-oxa-6-azaspiro[3.3]heptane Formation
The initial step involves a double alkylation of benzylamine with a suitable dielectrophile to construct the azetidine ring adjacent to a pre-formed oxetane. The key starting material is 3,3-bis(bromomethyl)oxetane, which can be synthesized from commercially available precursors.[6]
Experimental Protocol:
-
To a solution of 3,3-bis(bromomethyl)oxetane in a suitable aprotic solvent such as acetonitrile or N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃) as a base.
-
Add benzylamine dropwise to the suspension at room temperature. The benzylamine serves as the nitrogen source for the azetidine ring, and the benzyl group functions as a robust protecting group that can be removed under mild conditions.
-
Heat the reaction mixture (e.g., to 80 °C) and stir for several hours until analysis (e.g., by LC-MS or GC-MS) indicates complete consumption of the starting materials.
-
Upon completion, cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
The resulting crude N-benzyl-2-oxa-6-azaspiro[3.3]heptane can be purified by column chromatography or carried forward to the next step if of sufficient purity.
Step 2: Debenzylation via Catalytic Hydrogenolysis
The benzyl protecting group is efficiently cleaved using catalytic hydrogenation, a clean and high-yielding method that avoids harsh reagents.
Experimental Protocol:
-
Dissolve the N-benzyl-2-oxa-6-azaspiro[3.3]heptane intermediate in a protic solvent, typically methanol (MeOH).[1]
-
Add a catalytic amount of palladium on activated carbon (10% Pd/C) to the solution.
-
Optionally, a catalytic amount of acetic acid can be added to facilitate the reaction.[1]
-
Pressurize the reaction vessel with hydrogen gas (H₂), typically to around 5 bar.[1]
-
Stir the mixture vigorously at room temperature for 16-24 hours or until hydrogen uptake ceases and reaction completion is confirmed by an appropriate analytical method.
-
Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst. The resulting filtrate contains the desired 2-oxa-6-azaspiro[3.3]heptane as a free base in solution, ready for salt formation.
Caption: Workflow for the synthesis of the 2-Oxa-6-azaspiro[3.3]heptane free base.
Part II: Oxalate Salt Formation and Isolation
While sulfonate salts have been reported to offer superior stability and solubility, the oxalate salt remains a widely used and historically important form for isolating 2-oxa-6-azaspiro[3.3]heptane.[1] Salt formation provides a practical means to isolate, purify, and store the amine as a stable, crystalline solid. The reaction is a straightforward acid-base neutralization.
Causality and Stoichiometry: The basic nitrogen of the azetidine ring readily reacts with oxalic acid. Oxalic acid is a dicarboxylic acid, allowing for the formation of different salt stoichiometries. The most commonly reported form is the hemioxalate, which corresponds to a 2:1 ratio of the amine to oxalic acid.[1][7] This protocol targets the formation of this salt.
Experimental Protocol:
-
Take the methanolic solution of the 2-oxa-6-azaspiro[3.3]heptane free base obtained directly from the hydrogenolysis step.
-
In a separate flask, prepare a solution of oxalic acid (0.5 equivalents relative to the starting amine) in a minimal amount of methanol or another suitable solvent like isopropanol.[8]
-
While stirring the amine solution at room temperature, add the oxalic acid solution dropwise.
-
Precipitation of a white solid is typically observed upon addition.[8][9] The mixture may be stirred for an additional 30-60 minutes to ensure complete precipitation.
-
Isolate the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent (e.g., methanol or methyl tert-butyl ether (MTBE)) to remove any soluble impurities.[1]
-
Dry the resulting white solid under vacuum to a constant weight to yield the this compound salt.
Caption: Acid-base reaction for the formation of the hemioxalate salt.
Summary of Quantitative Data
The following table summarizes the key experimental parameters for the synthesis protocol.
| Step | Key Reagents & Stoichiometry | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield |
| Cyclization | Benzylamine (1.0 eq.), K₂CO₃ (~2.2 eq.) | Acetonitrile | 80 | 12 - 18 | > 85% |
| Hydrogenolysis | 10% Pd/C (5-10 mol%), H₂ (5 bar) | Methanol | Room Temp | 16 - 24 | > 95% (Quantitative) |
| Salt Formation | Oxalic Acid (0.5 eq.) | Methanol | Room Temp | 0.5 - 1 | ~80-90% (from intermediate) |
Conclusion
The protocol detailed in this guide presents a reliable and scalable pathway to this compound, a key building block for modern drug discovery. By employing a robust N-benzyl protection strategy followed by clean catalytic deprotection and controlled salt precipitation, researchers can access this valuable scaffold in high purity and good yield. The explanations provided for the procedural choices aim to equip scientists with the understanding necessary to adapt and troubleshoot the synthesis for their specific applications, thereby facilitating the exploration of this important morpholine bioisostere in the development of next-generation therapeutics.
References
- Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
- 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University Degli Studi Di Bari.
- 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes.
- Synthesis and Properties of 2-Oxa-6-azaspiro[3.
- Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme.
- Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI.
- Synthesis of 2-Oxa-6-azaspiro[3.
- Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC.
- Forming oxalte salts of amines. Sciencemadness.org.
- Preparation of oxalic acid salts of phenylene diamines.
- 2-oxa-6-azaspiro[3.
Sources
- 1. thieme.de [thieme.de]
- 2. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. researchgate.net [researchgate.net]
- 5. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound (2:1) | 1045709-32-7 [sigmaaldrich.com]
- 8. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. US2857424A - Preparation of oxalic acid salts of phenylene diamines - Google Patents [patents.google.com]
physicochemical properties of 2-Oxa-6-azaspiro[3.3]heptane oxalate
Introduction
In the landscape of modern medicinal chemistry, the demand for novel, three-dimensional molecular scaffolds continues to grow. These structures are pivotal in designing drug candidates with improved physicochemical properties and novel intellectual property. 2-Oxa-6-azaspiro[3.3]heptane has emerged as a significant building block, often utilized as a bioisosteric replacement for the ubiquitous morpholine moiety.[1] Its rigid, spirocyclic framework offers a unique vector for substituent placement, enabling chemists to explore chemical space with greater precision.
The free base of 2-Oxa-6-azaspiro[3.3]heptane is typically isolated and handled as a salt to improve its stability and ease of handling. The oxalate salt is a common form, precipitated directly from reaction mixtures. However, as drug development professionals know, the choice of salt form is a critical decision with far-reaching implications for scalability, stability, and analytical characterization. This guide provides a comprehensive overview of the , offering field-proven insights into its synthesis, analysis, and handling, with a particular focus on the challenges and considerations relevant to researchers in pharmaceutical development.
Chemical Identity and Stoichiometry
A point of initial consideration is the precise nature of the "oxalate" salt. Commercially and in literature, this most commonly refers to the hemioxalate or (2:1) salt , where two molecules of the parent amine associate with one molecule of oxalic acid. This stoichiometry is crucial for accurate molecular weight calculations and analytical characterization.
While effective on a small scale (e.g., 5 grams), this process faces significant scalability challenges. Specifically, the filtration to remove magnesium salts after deprotection is notoriously sluggish and inefficient, leading to substantial product loss and yields as low as 47% on a 100g scale. [1][2]This physical limitation makes the process difficult and costly to implement at a pilot or manufacturing scale, reinforcing the need for alternative isolation procedures or salt forms for commercial development.
Analytical and Quality Control Protocols
A self-validating system of protocols is essential for ensuring the quality and consistency of any chemical intermediate. The following are detailed methodologies for the characterization of 2-Oxa-6-azaspiro[3.3]heptane oxalate.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC is used to separate the target compound from process-related impurities and degradation products. As the parent amine lacks a strong UV chromophore, detection is typically achieved by monitoring the oxalate counter-ion at low UV wavelengths (e.g., 210 nm) or by using a universal detector like a Charged Aerosol Detector (CAD).
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the oxalate salt into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable diluent (e.g., 50:50 Water:Acetonitrile). Sonicate briefly if needed to ensure complete dissolution.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm.
-
-
Analysis:
-
Inject a blank (diluent) to establish a baseline.
-
Inject the prepared sample solution.
-
Integrate all peaks and calculate the purity by the area percent method. The main peak corresponds to the analyte.
-
Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
Principle: ¹H NMR provides unambiguous confirmation of the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons. For this salt, the ratio of amine protons to the oxalate proton (if visible) can confirm stoichiometry, although this is often challenging.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred as the amine protons will exchange, simplifying the spectrum.
-
-
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).
-
-
Data Interpretation:
-
Expected Signals (in D₂O): The spectrum should show two characteristic signals for the non-equivalent methylene protons of the azetidine and oxetane rings. Due to the spirocyclic nature, these typically appear as singlets or narrow multiplets.
-
Expected shifts are approximate and should be confirmed with a reference standard.
-
~4.7-4.9 ppm (s, 4H, CH₂-O)
-
~4.1-4.3 ppm (s, 4H, CH₂-N)
-
-
Validation: Compare the obtained spectrum to a reference standard or literature data to confirm the identity. The absence of significant impurity signals should be noted.
-
Protocol 3: Thermal Properties by DSC/TGA
Principle: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are performed to understand the thermal stability, melting behavior, and decomposition profile. For a hydrated salt, one would expect to see an initial mass loss corresponding to water, followed by decomposition of the salt.
Methodology:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the sample into an aluminum TGA/DSC pan.
-
-
Instrumentation:
-
A simultaneous TGA/DSC instrument.
-
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Ramp from 25 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Interpretation:
-
TGA Curve (Mass vs. Temperature): Look for distinct mass loss steps. For an oxalate salt, the expected decomposition pathway is:
-
(If hydrated) Loss of water (typically < 150 °C).
-
Decomposition of the oxalate to carbonate (or directly to oxide) with the release of CO and/or CO₂.
-
Further decomposition of the organic amine moiety.
-
-
DSC Curve (Heat Flow vs. Temperature):
-
Endothermic Peaks: Correspond to events like melting or dehydration. A sharp endotherm would indicate a melting point, but for this compound, it is more likely to overlap with decomposition.
-
Exothermic Peaks: Indicate decomposition events where energy is released.
-
-
Safety, Handling, and Storage
Proper handling is paramount to ensure user safety and maintain the integrity of the material.
-
Hazard Identification: The compound is classified as toxic if swallowed or in contact with skin. It may also cause skin and respiratory irritation. [3]* Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents. [4]Given the noted stability issues, it is advisable to store under an inert atmosphere (e.g., nitrogen or argon) for long-term use and to re-analyze purity before use if stored for an extended period.
Conclusion
This compound is a valuable but complex intermediate. While its precipitation as an oxalate salt offers a straightforward method for isolation, professionals in drug development must be acutely aware of its limitations concerning stability, solubility, and scalability. The insights and protocols provided in this guide serve as a robust framework for its analysis and handling. A thorough understanding of these physicochemical properties, particularly the advantages offered by alternative salt forms like sulfonates, will empower researchers to make more informed decisions, mitigating risks and accelerating the development of new therapeutics built upon this important spirocyclic scaffold.
References
-
LookChem. 2-Oxa-6-azaspiro[3.3]heptane. [Link]
-
Protheragen. 2-Oxa-6-azaspiro[3.3]heptane. [Link]
-
MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]
-
PubChem. 2-Oxa-6-azaspiro(3.3)heptane hemioxalate | C12H20N2O6 | CID 54594442. [Link]
-
PubChem. 2-Oxa-6-azaspiro(3.3)heptane hemioxalate - Compound Summary. [Link]
-
van der Haas, R. N. et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme. [Link]
-
ACS Publications. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. [Link]
Sources
An In-depth Technical Guide to 2-Oxa-6-azaspiro[3.3]heptane Oxalate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer improved physicochemical and pharmacokinetic properties is relentless. Among these, strained spirocyclic systems have emerged as powerful tools for medicinal chemists. The 2-Oxa-6-azaspiro[3.3]heptane moiety, a unique three-dimensional scaffold, has garnered significant attention as a bioisosteric replacement for common heterocycles like morpholine and piperazine.[1][2] Its rigid structure and predictable exit vectors allow for precise modulation of a compound's properties, often leading to enhanced aqueous solubility, greater metabolic stability, and improved target engagement.[3] This guide provides a comprehensive overview of 2-Oxa-6-azaspiro[3.3]heptane, with a specific focus on its commonly used oxalate salt, covering its chemical identity, structure, synthesis, and pivotal applications in drug development.
Part 1: Core Chemical Identity and Structure
A precise understanding of a compound's identity is fundamental for reproducible research and regulatory compliance. 2-Oxa-6-azaspiro[3.3]heptane and its salts are identified by specific CAS numbers.
CAS Numbers for 2-Oxa-6-azaspiro[3.3]heptane and its Salts
It is crucial to distinguish between the free base and its various salt forms, as they may exhibit different physical properties.
| Compound Name | CAS Number | Notes |
| 2-Oxa-6-azaspiro[3.3]heptane (Free Base) | 174-78-7 | The parent spirocyclic amine.[4][5] |
| 2-Oxa-6-azaspiro[3.3]heptane oxalate (2:1) | 1045709-32-7 | Also known as the hemioxalate salt. This is a common commercially available form where two molecules of the spirocycle are associated with one molecule of oxalic acid.[6][7] |
| 2-Oxa-6-azaspiro[3.3]heptane hemioxalate | 1159599-99-1 | Another designated CAS number for a hemioxalate salt form.[8] |
Molecular Structure and Physicochemical Properties
The defining feature of 2-Oxa-6-azaspiro[3.3]heptane is its spirocyclic nature, where an oxetane ring and an azetidine ring are joined by a single quaternary carbon atom.
Caption: Optimized synthesis workflow for 2-Oxa-6-azaspiro[3.3]heptane derivatives.
This protecting group-free route has been demonstrated at a 100-gram scale with high yield and purity, showcasing its practicality for industrial applications. [9]
Part 3: Applications in Drug Discovery and Development
The true value of 2-Oxa-6-azaspiro[3.3]heptane lies in its application as a "bioisostere" or a "scaffold hop" element, where it replaces traditional cyclic amines to overcome challenges in drug development.
A Superior Alternative to Morpholine and Piperazine
Introducing the 2-Oxa-6-azaspiro[3.3]heptane moiety can lead to several beneficial changes in molecular properties:
-
Reduced Lipophilicity: Counterintuitively, the addition of a carbon atom in this spirocyclic arrangement often lowers the distribution coefficient (logD), which can improve the ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate. [1]* Increased Basicity: The azetidine nitrogen in this scaffold is typically more basic than the nitrogen in morpholine. This can enhance interactions with biological targets and improve aqueous solubility. [1]* Improved Metabolic Stability: The quaternary spiro-carbon and the strained ring system can block sites of metabolism, leading to a longer half-life in the body. For example, a spiro-morpholine analogue of linezolid was proposed as a more stable bioisostere to tackle non-oxidative metabolism. [1]
Case Studies: From Research to Clinic
The utility of this scaffold is not merely theoretical. It is a core component of several advanced drug candidates.
-
TBI-223 (Tuberculosis): 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane is a key starting material for TBI-223, an antibiotic candidate for tuberculosis. The development of a cost-effective synthesis for this intermediate was critical for the drug's viability, especially for use in low- and middle-income countries. [9][10]
-
AZD1979 (MCHr1 Antagonist): AstraZeneca developed AZD1979, a Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonist for the treatment of obesity. The incorporation of the 2-Oxa-6-azaspiro[3.3]heptane moiety was instrumental in achieving a favorable physicochemical profile, significantly increasing basicity and lowering lipophilicity compared to its morpholine analogue, without compromising permeability or introducing hERG inhibition. [1][11]
Conclusion
2-Oxa-6-azaspiro[3.3]heptane and its oxalate salt represent a significant advancement in the medicinal chemist's toolkit. Its unique three-dimensional structure offers a proven strategy to "escape from flatland," enabling the design of drug candidates with superior properties. [11]By providing enhanced solubility, metabolic stability, and synthetic accessibility, this spirocyclic scaffold is paving the way for the development of next-generation therapeutics. As synthetic methodologies continue to improve and our understanding of its impact on pharmacology deepens, the prevalence of the 2-Oxa-6-azaspiro[3.3]heptane core in clinical candidates and approved drugs is set to grow.
References
Sources
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. 2-Oxa-6-azaspiro[3.3]heptane | C5H9NO | CID 23111887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (2:1) | 1045709-32-7 [sigmaaldrich.com]
- 7. 2-Oxa-6-azaspiro(3.3)heptane hemioxalate | C12H20N2O6 | CID 54594442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
The Ascendance of a Scaffold: A Technical Guide to the Discovery and Application of 2-Oxa-6-azaspiro[3.3]heptane
Abstract
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among the rising stars in the chemist's toolkit is the 2-Oxa-6-azaspiro[3.3]heptane scaffold. This strained, three-dimensional bicyclic system has garnered significant attention as a bioisosteric replacement for commonly used motifs like morpholine, offering a unique combination of properties that can enhance drug-like characteristics. This in-depth guide provides a comprehensive overview of the discovery, history, synthesis, and application of this remarkable scaffold, tailored for researchers, scientists, and drug development professionals.
Introduction: The Allure of the Spirocycle
Spirocycles, characterized by two rings sharing a single atom, have emerged as powerful tools in drug design. Their inherent three-dimensionality allows for a more precise orientation of substituents in chemical space, potentially leading to enhanced target engagement and selectivity.[1] The spiro[3.3]heptane motif, in particular, offers a rigid framework with well-defined exit vectors for chemical modifications.[2][3] The incorporation of heteroatoms into this framework, as in the case of 2-Oxa-6-azaspiro[3.3]heptane, further expands its utility by introducing opportunities for hydrogen bonding and altering key physicochemical properties.[3][4]
The 2-Oxa-6-azaspiro[3.3]heptane core is of particular interest due to its unique juxtaposition of an oxetane and an azetidine ring. This arrangement presents a compelling set of features for medicinal chemists:
-
Three-Dimensionality: The rigid, non-planar structure moves away from the "flat" molecules that have historically dominated drug discovery, often leading to improved pharmacological profiles.
-
Polarity and Solubility: The presence of oxygen and nitrogen atoms introduces polarity, which can enhance aqueous solubility, a critical factor for drug absorption and distribution.
-
Metabolic Stability: The strained four-membered rings can exhibit greater metabolic stability compared to more conventional heterocycles.[5]
-
Novel Chemical Space: As a relatively recent addition to the medicinal chemist's toolbox, this scaffold provides access to novel chemical space and intellectual property opportunities.
Historical Perspective and Discovery
The journey of 2-Oxa-6-azaspiro[3.3]heptane from a chemical curiosity to a valuable building block in drug discovery has been marked by key synthetic innovations. Initial synthetic routes were often challenging and not amenable to large-scale production, which limited its early adoption.
A significant breakthrough in the synthesis of this scaffold was reported by Carreira and colleagues.[6][7] Their approach, which has become a foundational method, utilized readily available starting materials and provided a viable, albeit challenging on a larger scale, route to the desired spirocycle. This seminal work laid the groundwork for further process development and optimization, ultimately enabling the broader exploration of 2-Oxa-6-azaspiro[3.3]heptane in medicinal chemistry programs.
Synthetic Strategies: From Bench to Scale
The synthesis of 2-Oxa-6-azaspiro[3.3]heptane has evolved significantly, with a focus on improving scalability, yield, and the stability of the final product. The initial methods often resulted in the isolation of the compound as an oxalate salt, which presented challenges with stability and solubility.[6][8]
The Carreira Synthesis: A Foundational Approach
The method developed by Carreira and coworkers starts from tribromopentaerythritol.[6][7] The key steps involve a cyclization with p-toluenesulfonamide to form the N-tosylated spirocycle, followed by a detosylation reaction.
Caption: The Carreira synthesis of this compound salt.
While effective on a small scale, this process faced hurdles in larger-scale production, particularly the sluggish filtration of magnesium salts after the deprotection step, which significantly impacted yields.[6]
Improved and Scalable Syntheses
Recognizing the limitations of the original route, researchers have developed more robust and scalable methods. A notable improvement involves a modified route that avoids the problematic magnesium-mediated detosylation and isolates the product as a more stable and soluble sulfonate salt.[6][8][9]
A significant advancement was the development of a process that begins with the same tribromide starting material but proceeds through an N-benzylated intermediate.[10] This "telescoped" approach, involving an initial intramolecular substitution to form the oxetane ring followed by an intermolecular substitution with benzylamine, offers a more streamlined process. The final debenzylation is achieved through catalytic hydrogenation.[10]
Experimental Protocol: Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane p-Toluenesulfonate Salt [10]
-
Step 1: Oxetane Formation. Tribromopentaerythritol is treated with a suitable base to facilitate intramolecular substitution and form the oxetane ring.
-
Step 2: Azetidine Formation. The resulting intermediate is reacted with benzylamine and a non-nucleophilic base such as DBU to form N-benzyl-2-oxa-6-azaspiro[3.3]heptane. This step is often "telescoped" with the first, meaning the intermediate is not isolated.
-
Step 3: Debenzylation. The N-benzyl group is removed via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Step 4: Salt Formation. The resulting free base is treated with p-toluenesulfonic acid (PTSA) to yield the stable, non-hygroscopic, and crystalline p-toluenesulfonate salt.[10]
More recently, a protecting-group-free synthesis has been developed for a key intermediate used in the production of the tuberculosis drug candidate TBI-223.[7][11][12] This route involves the direct alkylation of an aniline derivative with 3,3-bis(bromomethyl)oxetane.[7][11][12]
Caption: Protecting-group-free synthesis of a key 2-Oxa-6-azaspiro[3.3]heptane intermediate.
Physicochemical Properties and Bioisosterism
One of the most compelling reasons for the adoption of the 2-Oxa-6-azaspiro[3.3]heptane scaffold is its ability to modulate the physicochemical properties of a molecule, often in a favorable direction. It is frequently employed as a bioisostere for morpholine.[4][5]
| Property | Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | Impact of Replacement |
| Lipophilicity (logD) | Higher | Lower | Decreased lipophilicity[5] |
| Basicity (pKa) | Lower | Higher | Increased basicity[5] |
| Three-Dimensionality | Flexible | Rigid | Increased Fsp3 character[1] |
| Metabolic Stability | Susceptible to oxidation | Generally more stable | Improved metabolic stability[5] |
The counterintuitive decrease in lipophilicity upon adding a carbon atom can be rationalized by the increased basicity of the azetidine nitrogen, which leads to a higher degree of protonation at physiological pH.[5] This modulation of lipophilicity and basicity can be a powerful tool for optimizing the pharmacokinetic profile of a drug candidate.
Applications in Drug Discovery
The unique properties of the 2-Oxa-6-azaspiro[3.3]heptane scaffold have led to its incorporation into a variety of drug discovery programs targeting a range of diseases.
-
Tuberculosis: A key intermediate, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, is a starting material for the investigational tuberculosis drug TBI-223.[7][11][12]
-
Cancer: The scaffold has been used in the synthesis of epidermal growth factor receptor (EGFR) kinase inhibitors.
-
Neurodegenerative Diseases: It has found application in the development of leucine-rich repeat kinase 2 (LRRK2) inhibitors for Parkinson's disease.
-
Metabolic Diseases: AZD1979, a melanin-concentrating hormone receptor 1 (MCHR1) antagonist for the treatment of obesity, features the 2-Oxa-6-azaspiro[3.3]heptane motif.[1][5]
The incorporation of this scaffold has, in several cases, led to improvements in potency, selectivity, and pharmacokinetic properties. For example, in the case of AZD1979, the replacement of a morpholine group with 2-oxa-6-azaspiro[3.3]heptane resulted in a significant decrease in lipophilicity and an increase in basicity without negatively impacting permeability or hERG inhibition.[5]
Conclusion
The 2-Oxa-6-azaspiro[3.3]heptane scaffold has transitioned from a synthetic challenge to a valuable and increasingly accessible building block in medicinal chemistry. Its unique three-dimensional structure and its ability to favorably modulate key physicochemical properties have cemented its role as a powerful tool in the design of novel therapeutics. As synthetic methodologies continue to improve and our understanding of its impact on drug-like properties deepens, we can expect to see the 2-Oxa-6-azaspiro[3.3]heptane core featured in an even wider array of next-generation drug candidates.
References
-
Barfoot, C., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13875. Available from: [Link]
-
Thieme Chemistry. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Available from: [Link]
-
Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: Azaspiro[3.3]heptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(8), 814-819. Available from: [Link]
-
Goodman, A. G., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1541-1547. Available from: [Link]
-
Mikhailiuk, P. K. (2020). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Angewandte Chemie International Edition, 59(42), 18456-18460. Available from: [Link]
-
Goodman, A. G., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. Available from: [Link]
-
De Kimpe, N., et al. (2021). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Society Reviews, 50(10), 6065-6103. Available from: [Link]
-
Carreira, E. M., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(5), 998-1001. Available from: [Link]
-
Goodman, A. G., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC. Available from: [Link]
-
Carreira, E. M., et al. (2019). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Chemical Science, 10(30), 7235-7240. Available from: [Link]
-
Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12309-12347. Available from: [Link]
-
Grygorenko, O. O. (2017). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. Chemistry of Heterocyclic Compounds, 53(6-7), 643-644. Available from: [Link]
-
Van der Eycken, E. V. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. Available from: [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme.de [thieme.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 10. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to the Solubility and Stability of 2-Oxa-6-azaspiro[3.3]heptane Oxalate
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved physicochemical and pharmacokinetic properties is relentless. Three-dimensional (3D) scaffolds have become increasingly sought after to escape the "flatland" of traditional aromatic compounds, leading to molecules with enhanced drug-like characteristics.[1][2] Among these, spirocyclic systems—structures where two rings are joined by a single common atom—have emerged as a powerful design element.[3] Their rigid, well-defined three-dimensional conformations can optimize ligand-receptor interactions while simultaneously improving properties like aqueous solubility and metabolic stability.[1][4]
2-Oxa-6-azaspiro[3.3]heptane is a prime example of such a scaffold, valued as a bioisosteric replacement for common motifs like piperidine and morpholine.[5][6][7] The inclusion of the strained, polar oxetane ring can further enhance solubility and introduce favorable interactions without significantly increasing lipophilicity.[8] This guide focuses specifically on the oxalate salt of this scaffold, a common form for isolation and handling.[5]
For any compound to advance through the drug development pipeline, a thorough understanding of its fundamental properties is non-negotiable. This guide provides a comprehensive technical overview of the two most critical parameters for this compound: solubility and stability . We will explore the theoretical underpinnings of these properties, provide detailed, field-proven experimental protocols for their assessment, and discuss the interpretation of results within the context of pharmaceutical development.
Part 1: The Solubility Profile
Solubility is a gatekeeper property in drug discovery. Poor solubility can compromise in vitro assay results, hinder formulation for in vivo studies, and ultimately lead to poor bioavailability.[9][10] For an ionizable compound like this compound, solubility is a multifaceted characteristic influenced by pH, solid-state properties (e.g., crystallinity), and the method of measurement.
Theoretical Considerations & Causality
The structure of this compound suggests a favorable intrinsic solubility, though with important nuances:
-
Spirocyclic Core: The high fraction of sp3-hybridized carbons in the spiro[3.3]heptane system disrupts planarity, which generally reduces crystal lattice energy and improves solubility compared to flat aromatic analogues.[1][2]
-
Oxetane Moiety: The polar oxetane ring serves as a hydrogen bond acceptor, which can improve aqueous solubility.[8]
-
Azaspiro-Amine: The secondary amine is basic, allowing for salt formation to dramatically enhance solubility.
-
Oxalate Salt Form: While salt formation is a primary strategy for increasing solubility, the choice of counterion is critical. Research has indicated that the oxalate salt of 2-Oxa-6-azaspiro[3.3]heptane may be less soluble and stable than its sulfonic acid salt counterparts, making a precise characterization of its properties essential for development decisions.[5] A supplier datasheet notes that the oxalate salt is only "slightly soluble in water."[11]
Experimental Determination of Solubility
It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[12][13]
-
Kinetic Solubility: This is a high-throughput measurement of how readily a compound dissolves from a high-concentration DMSO stock into an aqueous buffer.[9][14] It reflects the conditions of many initial biological screens and is invaluable for early-stage compound selection.
-
Thermodynamic Solubility: This measures the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (typically >24 hours) with the solid material.[15][16] This value is fundamental for formulation development and predicting oral absorption.[10]
This protocol is designed to rapidly assess the solubility of a compound under assay-like conditions.[17] The principle of nephelometry is the detection of undissolved particles by measuring scattered light.[13]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[17]
-
Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microplate.
-
Buffer Addition: Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well, resulting in a final compound concentration of 200 µM and a DMSO concentration of 2%.
-
Incubation: Mix the plate thoroughly on a plate shaker for 5 minutes. Incubate at room temperature (25°C) for 2 hours to allow for precipitation.[13]
-
Measurement: Measure the light scattering in each well using a nephelometer.
-
Data Analysis: The kinetic solubility limit is defined as the concentration at which a significant increase in light scattering is observed compared to buffer-only controls.
Caption: Workflow for solubility determination.
This "gold standard" method determines the equilibrium solubility, providing critical data for later-stage development.[15]
Methodology:
-
Compound Dispensing: Accurately weigh approximately 1-2 mg of solid this compound into a glass vial.[15]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the test buffer (e.g., PBS at pH 7.4, or simulated intestinal fluids like FaSSIF/FeSSIF) to the vial.[16]
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This extended time is critical to ensure the system reaches equilibrium between the dissolved and solid states.[15]
-
Sample Preparation: After incubation, allow the vials to stand to let excess solid settle. Carefully aspirate the supernatant and filter it through a 0.45 µm PVDF filter to remove any undissolved particles.
-
Quantification: Analyze the filtrate using a validated, stability-indicating HPLC-UV or LC-MS method against a standard curve prepared from the compound's DMSO stock solution.[10]
-
Data Analysis: The concentration determined from the standard curve represents the thermodynamic solubility of the compound under the tested conditions.
Data Presentation
Quantitative solubility data should be summarized for clear comparison.
| Assay Type | Buffer System | pH | Temperature (°C) | Measured Solubility (µg/mL) |
| Kinetic | PBS | 7.4 | 25 | Hypothetical Value: 150 |
| Thermodynamic | PBS | 7.4 | 25 | Hypothetical Value: 85 |
| Thermodynamic | FaSSIF | 6.5 | 37 | Hypothetical Value: 110 |
| Thermodynamic | FeSSIF | 5.0 | 37 | Hypothetical Value: 250 |
Part 2: The Stability Profile
Stability testing is a mandatory regulatory requirement that provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[18][19] These studies are essential for determining re-test periods, shelf life, and recommended storage conditions.[20][21]
Forced Degradation (Stress Testing)
The first step in understanding a molecule's stability is to perform forced degradation studies.[22] The goal is not to completely destroy the compound but to induce a modest level of degradation (typically 10-30%) to identify potential degradation products and establish degradation pathways.[23] This information is vital for developing and validating stability-indicating analytical methods—methods that can separate the intact drug from its degradation products.[24]
Key Stress Conditions (based on ICH Q1A Guidelines): [21]
-
Acid/Base Hydrolysis: Evaluates stability in acidic and basic environments, which is relevant to physiological conditions (e.g., the stomach) and potential manufacturing processes. The oxetane ring, in particular, can be susceptible to acid-catalyzed ring-opening.[8][25] Indeed, studies on the parent free base have shown that using HCl for salt formation can result in the opening of this ring.[5]
-
Oxidation: Assesses susceptibility to oxidative degradation, which can occur via atmospheric oxygen or interaction with excipients. The secondary amine in the spirocycle is a potential site for oxidation.
-
Thermal Stress: High-temperature testing (e.g., 50-70°C) evaluates the thermal stability of the solid compound and in solution.
-
Photostability: Testing under controlled light conditions (as per ICH Q1B) is required to determine if the compound is light-sensitive, which would necessitate special packaging.[21]
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system like a 50:50 mixture of acetonitrile and water.
-
Application of Stress:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solution at 70°C for 48 hours. Also, store the solid powder at 70°C.
-
Photolytic Degradation: Expose the solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A dark control sample must be stored under the same conditions.[21]
-
-
Sample Analysis: At appropriate time points, withdraw aliquots. For acid/base samples, neutralize them before analysis. Analyze all stressed samples, along with an unstressed control, using a high-performance liquid chromatography (HPLC) system with both UV and mass spectrometry (MS) detectors.
-
Data Evaluation:
-
Calculate the percentage of degradation.
-
Perform a mass balance to ensure all major degradants are accounted for.
-
Use the MS data to propose structures for the major degradation products.
-
Caption: Workflow for a forced degradation study.
Hygroscopicity Assessment
Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. For a crystalline salt, this is a critical parameter as moisture uptake can lead to physical changes (e.g., deliquescence) and chemical degradation.[26] A non-hygroscopic salt is highly desirable for ease of handling and formulation.[5]
Methodology:
-
Sample Preparation: Place a accurately weighed sample (approx. 10-15 mg) of this compound in a dynamic vapor sorption (DVS) instrument.
-
Drying: Dry the sample under a stream of dry nitrogen at 25°C until a stable weight is achieved (e.g., <0.01% change over 10 minutes).
-
Sorption/Desorption Cycle: Subject the sample to a pre-defined humidity program, typically increasing from 0% to 95% relative humidity (RH) in 10% increments, followed by a decrease back to 0% RH. The instrument measures the change in mass at each RH step.
-
Data Analysis: Plot the change in mass (%) against the RH. The degree of hygroscopicity can be classified based on the percentage of moisture absorbed at a specific RH (e.g., 80% RH).
Conclusion
A comprehensive characterization of the solubility and stability of this compound is a foundational activity for any drug development program utilizing this promising scaffold. The protocols and frameworks outlined in this guide provide a robust system for generating the high-quality data required for informed decision-making. By understanding the potential liabilities of this specific salt form—such as its limited aqueous solubility and the potential for acid-catalyzed degradation of the oxetane ring—researchers can proactively design appropriate formulations, select optimal storage conditions, and develop the necessary analytical tools to ensure the quality, safety, and efficacy of the final drug product.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
International Council for Harmonisation. Q1A(R2) Guideline. [Link]
-
European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]
-
protocols.io. In-vitro Thermodynamic Solubility. [Link]
-
RAPS. ICH releases overhauled stability guideline for consultation. [Link]
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
Domainex. Thermodynamic Solubility Assay. [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]
-
Evotec. Thermodynamic Solubility Assay. [Link]
-
Zhang, Y., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. [Link]
-
National Center for Biotechnology Information. 2-Oxa-6-azaspiro(3.3)heptane hemioxalate. PubChem Compound Database. [Link]
-
van der Haas, R. N., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme. [Link]
-
Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. National Institutes of Health. [Link]
-
Nucci, G., et al. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
Dunsire, D. G., & Dack, K. N. (2019). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]
-
Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]
-
G. S. Kumar, K., & S. G. V, R. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
JENSEN, A. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
Cai, C., & Zhang, Y. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. [Link]
-
ResearchGate. 2-azaspiro[3.3]heptane as bioisoster of piperidine. [Link]
-
Cruz, L. C., & Dias, L. C. (2025). Spiocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]
-
Mitchell, M. L., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. ACS Publications. [Link]
-
ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
National Center for Biotechnology Information. Oxalic acid--2-oxa-6-azaspiro(3.3)heptane (1/1). PubChem Compound Database. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme.de [thieme.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. evotec.com [evotec.com]
- 11. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. enamine.net [enamine.net]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. In-vitro Thermodynamic Solubility [protocols.io]
- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. database.ich.org [database.ich.org]
- 19. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 21. snscourseware.org [snscourseware.org]
- 22. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 23. biopharminternational.com [biopharminternational.com]
- 24. pharmtech.com [pharmtech.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
An In-depth Technical Guide to the Mechanism of Action of 2-Oxa-6-azaspiro[3.3]heptane Derivatives
Abstract
The 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a valuable bioisosteric replacement for traditional heterocyclic moieties, such as morpholine and piperazine, in modern drug discovery. Its unique three-dimensional structure and physicochemical properties offer significant advantages in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides a comprehensive analysis of the mechanism of action of derivatives incorporating this spirocyclic system. We will delve into the foundational principles of its application as a bioisostere, followed by detailed case studies of its role in shaping the activity of key therapeutic agents, including the melanin-concentrating hormone receptor 1 (MCHR1) antagonist AZD1979 and the novel oxazolidinone antibiotic TBI-223. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the 2-oxa-6-azaspiro[3.3]heptane scaffold for the design of next-generation therapeutics.
The 2-Oxa-6-azaspiro[3.3]heptane Scaffold: A Modern Bioisostere
The strategic replacement of molecular fragments with bioisosteres is a cornerstone of medicinal chemistry, aimed at improving a compound's biological activity, metabolic stability, and overall drug-like properties. The 2-oxa-6-azaspiro[3.3]heptane moiety has gained prominence as a bioisosteric replacement for morpholine and piperazine due to its distinct structural and electronic features.
Physicochemical Properties and Their Mechanistic Implications
The primary driver for the adoption of the 2-oxa-6-azaspiro[3.3]heptane scaffold is its ability to modulate a molecule's physicochemical properties in a predictable and advantageous manner. The key mechanistic advantages stem from:
-
Reduced Lipophilicity (logD): Counterintuitively, the addition of a carbon atom in the spirocyclic system, compared to morpholine, leads to a significant decrease in lipophilicity. This is attributed to the increased basicity of the nitrogen atom, which is further from the electron-withdrawing oxygen atom in the spirocycle.[1] A lower logD is often associated with improved aqueous solubility, reduced off-target effects, and a better overall safety profile.
-
Increased Basicity (pKa): The altered geometry of the 2-oxa-6-azaspiro[3.3]heptane ring system, in comparison to morpholine, results in a higher pKa of the nitrogen atom.[1] This increased basicity can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, and can also be leveraged to fine-tune interactions with the biological target.
-
Metabolic Stability: The spirocyclic nature of the scaffold can enhance metabolic stability by blocking or altering sites of metabolism that are susceptible in more conventional heterocyclic rings. For instance, it has been proposed as a more stable bioisostere to tackle the nonoxidative metabolism of linezolid.[1]
-
Three-Dimensionality: The rigid, three-dimensional structure of the 2-oxa-6-azaspiro[3.3]heptane scaffold provides a defined vector for substituents, which can lead to improved binding affinity and selectivity for the target protein.
The following table summarizes the comparative physicochemical properties of a parent morpholine-containing compound and its 2-oxa-6-azaspiro[3.3]heptane analogue, AZD1979.[1]
| Compound | Scaffold | logD7.4 | pKa | hERG pIC50 | Intrinsic Permeability (10-6 cm/s) |
| 6a | Morpholine | 2.8 | 6.7 | <5 | 16 |
| AZD1979 (6b) | 2-Oxa-6-azaspiro[3.3]heptane | 1.6 | 8.2 | <5 | 22 |
Table 1: Comparison of physicochemical properties of a morpholine-containing compound (6a) and its 2-oxa-6-azaspiro[3.3]heptane analogue, AZD1979 (6b). The data illustrates the significant reduction in lipophilicity (logD) and increase in basicity (pKa) with the incorporation of the spirocyclic scaffold.
A Note on Bioisosteric Geometry
While a powerful tool, it is crucial to recognize that the 2-oxa-6-azaspiro[3.3]heptane scaffold is not a perfect geometric mimic of morpholine or piperazine when used as a non-terminal linker. The spirocyclic structure induces a significant twist in the molecular geometry, which may not be suitable for all target binding pockets.[1]
Case Study: AZD1979, a Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist
AZD1979 is a potent and selective MCHR1 antagonist that was developed for the treatment of obesity.[2][3][4][5] The incorporation of the 2-oxa-6-azaspiro[3.3]heptane moiety was a key step in its optimization.
Mechanism of Action of MCHR1 Antagonism
Melanin-concentrating hormone (MCH) is a neuropeptide that regulates energy homeostasis and appetite through its interaction with the MCHR1, a G protein-coupled receptor (GPCR).[6][7] The binding of MCH to MCHR1 activates two primary signaling pathways:
-
Gαi-Coupled Pathway: Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gαq-Coupled Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
By antagonizing MCHR1, AZD1979 blocks these downstream signaling cascades, leading to a reduction in food intake and an increase in energy expenditure, ultimately resulting in weight loss.[5][7]
Role of the 2-Oxa-6-azaspiro[3.3]heptane Moiety in AZD1979
The lead optimization program for AZD1979 focused on reducing lipophilicity to improve CNS exposure and minimize off-target effects, such as hERG channel interactions.[2][3] The replacement of a more traditional basic amine moiety with the 2-oxa-6-azaspiro[3.3]heptane group was instrumental in achieving the desired physicochemical profile.[1] While a crystal structure of AZD1979 bound to MCHR1 is not publicly available, the improved properties conferred by the spirocycle were critical for its selection as a clinical candidate. The rigid structure of the scaffold likely orients the rest of the molecule in an optimal conformation for binding to the receptor, while its favorable physicochemical properties enhance its drug-like characteristics.
Experimental Protocol: MCHR1 Receptor Binding Assay
The following protocol outlines a standard radioligand binding assay to determine the affinity of a test compound for the MCHR1.
Objective: To quantify the binding affinity (Ki or IC50) of a test compound for the MCHR1.
Materials:
-
Membrane preparations from cells stably expressing human MCHR1 (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-MCH.
-
Test compound (e.g., AZD1979).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: High concentration of a known MCHR1 ligand (e.g., unlabeled MCH).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-MCH, and varying concentrations of the test compound.
-
To determine non-specific binding, a separate set of wells should contain the binding buffer, radioligand, and a high concentration of the non-specific binding control.
-
Initiate the binding reaction by adding the MCHR1-expressing cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Case Study: TBI-223, a Novel Oxazolidinone Antibiotic
TBI-223 is a promising new oxazolidinone antibiotic in development for the treatment of tuberculosis, including multidrug-resistant strains.[8] It is an analogue of the FDA-approved antibiotic linezolid, with the key structural modification being the replacement of the morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety.
Mechanism of Action of Oxazolidinone Antibiotics
Oxazolidinones, including TBI-223 and linezolid, exert their antibacterial effect by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), specifically at the A-site.[9][10] This binding sterically hinders the proper positioning of the aminoacyl-tRNA, thereby preventing the formation of the initiation complex and subsequent peptide bond formation.
Role of the 2-Oxa-6-azaspiro[3.3]heptane Moiety in TBI-223
The rationale for replacing the morpholine ring of linezolid with the 2-oxa-6-azaspiro[3.3]heptane in TBI-223 is primarily to improve the drug's metabolic stability and overall safety profile.[1][8] While the oxazolidinone core is responsible for the direct interaction with the ribosome, the 2-oxa-6-azaspiro[3.3]heptane serves as a crucial structural element that:
-
Enhances Metabolic Stability: The spirocyclic system is less prone to the oxidative metabolism that can be a liability for the morpholine ring in linezolid.[1]
-
Maintains Potency: The spiro-analogue of linezolid retained its antibacterial activity against multiple strains, indicating that the 2-oxa-6-azaspiro[3.3]heptane is an effective bioisostere in this context.[1]
-
Improves Physicochemical Properties: Similar to the case of AZD1979, the spirocycle is expected to reduce lipophilicity, which can contribute to a more favorable pharmacokinetic profile.
Although a crystal structure of TBI-223 bound to the ribosome is not yet available, the extensive structural and SAR data for other oxazolidinones provides a strong basis for understanding its mechanism. The 2-oxa-6-azaspiro[3.3]heptane moiety is not expected to directly interact with the ribosomal RNA in the same way as the core pharmacophore but rather to position the active part of the molecule correctly within the A-site of the PTC while simultaneously improving the drug's overall properties.
Conclusion
The 2-oxa-6-azaspiro[3.3]heptane scaffold represents a significant advancement in the medicinal chemist's toolkit for designing novel therapeutics. Its primary mechanism of action is not through direct, unique interactions with biological targets, but rather through its profound and beneficial impact on the physicochemical properties of the molecules in which it is incorporated. As demonstrated by the case studies of AZD1979 and TBI-223, the strategic use of this spirocycle as a bioisostere for morpholine and other heterocycles can lead to compounds with reduced lipophilicity, enhanced metabolic stability, and improved overall drug-like properties, all while maintaining or even enhancing potency. As our understanding of the interplay between molecular structure and biological activity continues to grow, we can expect to see the 2-oxa-6-azaspiro[3.3]heptane scaffold play an increasingly important role in the development of safer and more effective medicines.
References
-
Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 59(6), 2497-2511. [Link]
-
Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. ACS Publications. [Link]
-
Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. ACS Publications. [Link]
-
Pereira Cardoso, F. S., et al. (2023). Design, synthesis and biological evaluation of novel azaspiro analogs of linezolid as antibacterial and antitubercular agents. Request PDF. [Link]
-
Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1173-1178. [Link]
-
Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. PubMed. [Link]
-
Löfberg, C., et al. (2017). Translational Modeling to Guide Study Design and Dose Choice in Obesity Exemplified by AZD1979, a Melanin-concentrating Hormone Receptor 1 Antagonist. CPT: Pharmacometrics & Systems Pharmacology, 6(8), 534-542. [Link]
-
Chen, Y., et al. (2005). Discovery of melanin-concentrating hormone receptor R1 antagonists using high-throughput synthesis. Bioorganic & Medicinal Chemistry, 13(5), 1829-1836. [Link]
-
Wang, T., et al. (2011). New Insights into the Binding Mode of Melanin Concentrating Hormone Receptor-1 Antagonists: Homology Modeling and Explicit Membrane Molecular Dynamics Simulation Study. Journal of Chemical Information and Modeling, 51(4), 868-881. [Link]
-
AZD1979. INRAE. [Link]
-
Johansson, A., et al. (2016). Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs. British Journal of Pharmacology, 173(16), 2497-2508. [Link]
-
Kantevari, S., et al. (2007). Synthesis of novel tricyclic oxazolidinones by a tandem SN2 and SNAr reaction: SAR studies on conformationally constrained analogues of Linezolid. Bioorganic & Medicinal Chemistry Letters, 17(17), 4886-4891. [Link]
-
Johansson, A., et al. (2016). Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs. GUP. [Link]
-
Pereira Cardoso, F. S., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1335-1341. [Link]
-
De Nyn, M., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. [Link]
-
Belousoff, M. J., et al. (2021). Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM. ACS Infectious Diseases, 7(10), 2933-2941. [Link]
-
Yusupov, M., et al. (2012). Ribosome biochemistry in crystal structure determination. Biochimie, 94(6), 1273-1281. [Link]
-
Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 54(12), 5337-5343. [Link]
-
Ippolito, J. A., et al. (2008). Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit. Journal of Medicinal Chemistry, 51(12), 3353-3356. [Link]
-
Kirichok, A. A., & Yegorova, T. (2023). 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]
-
Singh, H., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 8(41), e202302633. [Link]
-
Grygorenko, O. O., et al. (2011). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Tetrahedron, 67(1), 235-240. [Link]
-
Reilly, S. W., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4811. [Link]
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
-
Wanibuchi, F., et al. (1991). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 39(10), 2583-2588. [Link]
-
van der Schaar, P. J., et al. (2013). Cross-Pharmacology Analysis of G Protein-Coupled Receptors. PLoS ONE, 8(4), e60835. [Link]
-
Li, W., et al. (2020). Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides. Emerging Microbes & Infections, 9(1), 1563-1572. [Link]
-
Di Pizio, A., & Niv, M. Y. (2015). Comparing Class A GPCRs to bitter taste receptors: Structural motifs, ligand interactions and agonist-to-antagonist ratios. Methods in Cell Biology, 132, 29-51. [Link]
-
Holder, J. R., et al. (2003). Structure-activity relationships of the melanocortin tetrapeptide Ac-His-DPhe-Arg-Trp-NH(2) at the mouse melanocortin receptors: part 2 modifications at the Phe position. Journal of Medicinal Chemistry, 46(15), 3140-3150. [Link]
-
Holder, J. R., et al. (2002). Structure-activity relationships of the melanocortin tetrapeptide Ac-His-DPhe-Arg-Trp-NH(2) at the mouse melanocortin receptors. 1. Modifications at the His position. Journal of Medicinal Chemistry, 45(13), 2801-2810. [Link]
Sources
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. gup.ub.gu.se [gup.ub.gu.se]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review on oxaspiroheptane compounds
An In-Depth Technical Guide to Oxaspiroheptane Compounds: Synthesis, Properties, and Applications in Modern Drug Discovery
Executive Summary
The relentless pursuit of novel chemical matter with enhanced therapeutic properties has led medicinal chemists to explore beyond the traditional, largely two-dimensional chemical space of aromatic compounds. Spirocyclic scaffolds, particularly oxaspiroheptanes, have emerged as a powerful class of building blocks that offer a unique combination of structural rigidity, three-dimensional complexity, and desirable physicochemical properties. This guide provides a comprehensive overview of oxaspiroheptane compounds, designed for researchers, scientists, and drug development professionals. We will delve into the core principles that make these scaffolds attractive, explore key synthetic methodologies with an emphasis on the underlying chemical logic, and showcase their burgeoning applications in modern drug discovery programs.
The Strategic Imperative for 3D Scaffolds: The Rise of Oxaspiroheptanes
For decades, pharmaceutical research has been dominated by compounds rich in sp²-hybridized carbons, often leading to "flat" molecules. While successful, this chemical space is heavily explored and often associated with challenges in achieving target selectivity and favorable drug-like properties. The strategic shift towards molecules with a higher fraction of sp³-hybridized carbons (Fsp³) is a direct response to these challenges, aiming to improve potency, selectivity, and solubility while minimizing off-target effects.[1]
"Escaping Flatland": The Spirocyclic Advantage
Spirocycles are bicyclic compounds where the two rings are connected by a single, shared carbon atom—the spiroatom. This unique arrangement forces the rings into perpendicular planes, creating a well-defined and rigid three-dimensional geometry. This contrasts sharply with flexible aliphatic chains or planar aromatic rings, offering predictable exit vectors for substituents.[2] This structural feature is a cornerstone of the "escape from flatland" design strategy, which is increasingly adopted in pharmaceutical research.[2]
Caption: The strategic shift from flat aromatic rings to rigid 3D spirocyclic scaffolds.
The Oxaspiroheptane Family: Structure and Nomenclature
The term "oxaspiroheptane" refers to a spirocyclic seven-carbon framework containing at least one oxygen atom within one of the rings. The nomenclature, such as [m.n], indicates the number of atoms in each ring connected to the central spiroatom. Key members of this family include:
-
1-Oxaspiro[2.4]heptane: An epoxide ring fused to a cyclopentane ring.[3]
-
5-Oxaspiro[2.4]heptane: A cyclopropane ring fused to a tetrahydrofuran ring.[4]
-
2-Oxa-6-azaspiro[3.3]heptane: Two four-membered rings, an oxetane and an azetidine, sharing a spirocenter. This motif is particularly valuable in medicinal chemistry.[2][5]
-
1-Oxa-2,6-diazaspiro[3.3]heptane: A novel scaffold developed as a potential bioisostere for piperazine.[6]
Caption: Structures of representative oxaspiroheptane cores.
Core Synthetic Strategies: Building the 3D Framework
The construction of strained spirocyclic systems requires sophisticated synthetic strategies. Recent years have seen a surge in novel methods designed to access these valuable scaffolds efficiently and, where necessary, stereoselectively.[2]
Photochemical [2+2] Cycloadditions for DNA-Encoded Libraries
One of the most innovative applications of modern synthetic chemistry is the construction of compound libraries directly on DNA tags for DNA-Encoded Library Technology (DELT).[1] This technology enables the rapid screening of massive numbers of compounds. A key challenge is developing reactions that are compatible with the sensitive DNA backbone.
Visible-light photocatalysis has emerged as a powerful tool. In one approach, the triplet excited state of a 2-isoxazoline-3-carboxylate is engaged in an intermolecular [2+2] cycloaddition with an alkene-bearing DNA headpiece. This energy transfer-sensitized reaction provides access to unique and densely functionalized 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes, enriching the structural diversity of DNA-encoded libraries with Fsp³-rich molecules.[1]
Causality: The choice of visible light photocatalysis is critical. It allows the reaction to proceed under exceptionally mild conditions (room temperature, aqueous environment), which is essential for preserving the integrity of the DNA tag. The use of a large excess of the isoxazoline component helps drive the reaction to completion, a common strategy in on-DNA synthesis to ensure high conversion of the precious DNA-conjugated starting material.[1]
Caption: Experimental workflow for the photocatalytic synthesis of oxaspiroheptanes on DNA.
Strain-Release Synthesis via Flow Chemistry
The synthesis of highly strained ring systems, such as the spiro[3.3]heptane motif, can be challenging and hazardous. Modern flow chemistry offers a robust and scalable solution. The synthesis of 1-oxa-2,6-diazaspiro[3.3]heptane (ODASE), a novel piperazine bioisostere, has been achieved using a two-step protocol starting from a highly strained azabicyclo[1.1.0]butane intermediate.[6]
Causality: Flow chemistry is the ideal platform for handling strained or reactive intermediates. The small reaction volumes and precise control over temperature and residence time enhance safety and reproducibility. This method allows for the rapid and efficient production of the target spirocycle, making it amenable to industrial-scale synthesis for drug development programs.[6]
Intramolecular Cyclizations: The Nicholas Reaction
Intramolecular reactions are a powerful tool for constructing cyclic and bicyclic systems. The Nicholas reaction provides an elegant method for building oxaspiro skeletons. This reaction utilizes the ability of a dicobalt hexacarbonyl cluster to stabilize a propargyl cation. An alcohol nucleophile tethered to the alkyne can then attack this stabilized cation in an endo-mode cyclization, forming the spirocyclic ring system. While the reported examples focus on larger rings like oxaspiro[4.5]decanes, the underlying principle is directly applicable to the synthesis of oxaspiroheptane frameworks by choosing appropriate starting materials.
Causality: The cobalt complex is not merely a protecting group; it is an activating group. It dramatically lowers the activation energy for cation formation adjacent to the alkyne, enabling cyclizations that would otherwise be difficult to achieve. The subsequent oxidative decomplexation with an agent like ceric ammonium nitrate (CAN) cleanly removes the cobalt to reveal the final product.
Stereoselective Synthesis of Natural Products
Many biologically active molecules are chiral, and their activity resides in a single enantiomer or diastereomer. Therefore, developing stereoselective syntheses is paramount. The synthesis of the natural products Acortatarins A and B, which feature a spiroketal core, demonstrates sophisticated strategies for controlling stereochemistry.[7] Methods such as mercury-mediated oxidative spirocyclization of a glycal monoalcohol were employed.
Causality: The choice of a mercury(II) salt as the cyclization promoter was key to achieving the desired stereoselectivity. Different mercury salts, such as Hg(OAc)₂ or Hg(TFA)₂, were screened to optimize the diastereomeric ratio of the resulting spiroketals. This fine-tuning of reagents is a classic strategy in asymmetric synthesis to influence the transition state of the key bond-forming step.[7]
Applications in Drug Discovery
The unique structural and physicochemical properties of oxaspiroheptanes make them highly attractive scaffolds for medicinal chemistry.
Bioisosteric Replacement
A primary application of oxaspiroheptanes is as bioisosteres for common saturated heterocycles. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.
-
Piperazine Replacement: The 1-oxa-2,6-diazaspiro[3.3]heptane (ODASE) core has been designed and validated as a novel bioisostere for piperazine, a ubiquitous motif in CNS-active drugs.[6] The rigid spirocyclic core offers a more defined 3D structure compared to the flexible piperazine ring, which can lead to enhanced target selectivity.
-
Piperidine Replacement: Similarly, 1-substituted 2-azaspiro[3.3]heptanes have been developed as spirocyclic analogues of 2-substituted piperidines, a core found in numerous FDA-approved drugs.[8]
| Feature | Traditional Ring (e.g., Piperazine) | Spirocyclic Bioisostere (e.g., ODASE) | Rationale for Improvement |
| Conformation | Flexible (chair/boat conformers) | Rigid | Locks conformation, potentially increasing binding affinity and reducing off-target effects. |
| Lipophilicity (logP) | Moderate | Often lower | Can improve aqueous solubility and overall ADME properties. |
| 3D Shape | Pseudo-planar | Distinctly 3D | Provides novel interactions with protein binding pockets and can access new chemical space.[2][6] |
| Novelty | Heavily explored | Novel Scaffold | Offers opportunities for new intellectual property (IP). |
Survey of Biological Activities
While many oxaspiroheptane derivatives are still in the exploratory phase, the parent heterocyclic classes to which they belong are known to possess a wide spectrum of biological activities.[9] Incorporating these known pharmacophores onto a novel 3D oxaspiroheptane scaffold is a promising strategy for developing new therapeutic agents.
-
Anticancer and Antimicrobial Activity: Derivatives of 5-oxopyrrolidine, a related heterocyclic core, have shown potent anticancer activity against lung cancer cell lines and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[10]
-
Analgesic Properties: A patent has described oxaspiro derivatives as potential opioid receptor modulators, indicating their potential application in pain management.[11]
-
General CNS Activity: The use of azaspiro[3.3]heptanes as piperazine bioisosteres suggests broad potential for CNS targets, where piperazine is a common structural motif.[6]
Key Experimental Protocols
To ensure trustworthiness and reproducibility, this section provides a detailed, step-by-step methodology for a key synthetic transformation discussed in this guide.
Protocol: On-DNA [2+2] Intermolecular Photocycloaddition
This protocol is adapted from the visible-light-mediated synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes for DNA-encoded libraries.[1]
Objective: To conjugate a functionalized isoxazoline to a DNA-alkene headpiece via a [2+2] cycloaddition.
Materials:
-
DNA-alkene headpiece (2 mM in H₂O)
-
Isoxazoline building block (100 mM in DMSO)
-
Photocatalyst: Tris(2-(4,6-difluorophenyl)pyridinato-C2,N)iridium(III) ([Ir(dFppy)₃]) (2 mM in DMSO)
-
Glycerol (20% solution in DMSO)
-
Anhydrous ethanol
-
Blue Kessil Lamp or similar 440-460 nm light source
Procedure:
-
Reaction Setup: In a 0.5 mL microcentrifuge tube, combine the following in order:
-
5 µL of the DNA-alkene headpiece solution (10 nmol, 1.0 equiv)
-
5 µL of the [Ir(dFppy)₃] solution (10 nmol, 1.0 equiv)
-
10 µL of the isoxazoline solution (1 µmol, 100 equiv)
-
10 µL of the 20% glycerol/DMSO solution.
-
-
Mixing: Gently vortex the mixture for 10-15 seconds to ensure homogeneity.
-
Irradiation: Place the open tube approximately 5-10 cm from the blue LED light source. Irradiate at room temperature for 10 minutes.
-
Quenching & Precipitation: After irradiation, add 200 µL of anhydrous ethanol to the reaction mixture to precipitate the DNA conjugate.
-
Isolation: Centrifuge the tube at 14,000 rpm for 10 minutes. Carefully decant the supernatant.
-
Washing: Add another 200 µL of anhydrous ethanol, vortex briefly, and centrifuge again. Decant the supernatant.
-
Drying: Allow the DNA pellet to air dry for 15-20 minutes.
-
Storage: Resuspend the purified DNA-conjugated product in water or an appropriate buffer for storage and downstream analysis (e.g., LC-MS, qPCR).
Conclusion and Future Outlook
Oxaspiroheptane compounds represent a vibrant and rapidly expanding frontier in medicinal chemistry. Their inherent three-dimensionality provides a powerful tool to overcome the limitations of traditional flat scaffolds, offering a clear path toward compounds with improved potency, selectivity, and drug-like properties. The development of novel synthetic methods, including photocatalysis and flow chemistry, is making these complex structures more accessible than ever before. As our understanding of structure-activity relationships in three-dimensional space deepens, oxaspiroheptanes and related spirocyclic systems will undoubtedly play a pivotal role in the discovery of the next generation of innovative therapeutics. The continued exploration of this rich chemical space promises to yield exciting new drug candidates for a wide range of human diseases.
References
- Kotha, S., Panguluri, N., & Ali, R. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.
- (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On - The Royal Society of Chemistry. The Royal Society of Chemistry.
- (n.d.). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery.
- (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere - Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Vapourtec.
- (n.d.). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. academictree.org.
- (n.d.). 1-Oxaspiro(2.4)heptane | C6H10O. PubChem.
- (n.d.). Synthesis of oxaspiro[m.n] skeletons based on the Nicholas reaction. ElectronicsAndBooks.
- (n.d.). 5-Oxaspiro[2.4]heptane | C6H10O. PubChem.
- (n.d.). 1-Oxaspiro(2.4)heptane-2-carbonitrile | C7H9NO. PubChem.
- (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane.
- (n.d.). 2,2-Dimethyl-1-oxa-spiro[2.4]heptane. PubChem.
- (n.d.). 5-Oxaspiro[2.4]heptan-6-one | C6H8O2. PubChem.
- (n.d.). Oxaspiro derivative, and preparation method therefor and use thereof.
- (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
- (2012).
- (2019).
- (n.d.). Review Article: Various Biological Activities of Coumarin and Oxadiazole Derivatives.
- (2023).
- (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-Oxaspiro(2.4)heptane | C6H10O | CID 637991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Oxaspiro[2.4]heptane | C6H10O | CID 67643801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts | Semantic Scholar [semanticscholar.org]
- 6. vapourtec.com [vapourtec.com]
- 7. Stereoselective Synthesis of Acortatarins A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 9. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CA3227380A1 - Oxaspiro derivative, and preparation method therefor and use thereof - Google Patents [patents.google.com]
safety and handling guidelines for 2-Oxa-6-azaspiro[3.3]heptane oxalate
An In-Depth Technical Guide to the Safe Handling of 2-Oxa-6-azaspiro[3.3]heptane Oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for this compound, a valuable building block in modern medicinal chemistry.[1] As a spirocyclic compound containing both an oxetane and an azetidine ring, its unique properties require a nuanced understanding of its reactivity and potential hazards to ensure safe and effective use in a laboratory setting.[1][2] This document moves beyond generic safety data sheets to offer field-proven insights and detailed experimental methodologies, grounded in established principles of chemical safety.
Section 1: Compound Identification and Physicochemical Properties
A clear understanding of the compound's identity and properties is the foundation of safe handling. It is crucial to distinguish between the different forms of this spirocycle that may be encountered.
1.1. Chemical Identity
There are several common forms of this spirocyclic compound, each with a unique CAS number:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Oxa-6-azaspiro[3.3]heptane (Free Base) | 174-78-7 | C₅H₉NO | 99.13[3][4] |
| This compound | 1159599-99-1 | C₇H₁₁NO₅ | 189.17[5] |
| 2-Oxa-6-azaspiro[3.3]heptane Hemioxalate | 1045709-32-7 | C₁₂H₂₀N₂O₆ | 288.30[6] |
This guide focuses on the oxalate salt (CAS 1159599-99-1) and the hemioxalate salt (CAS 1045709-32-7) , which are common commercial forms. Note that sulfonate salts have been reported to offer greater stability and solubility.[7]
1.2. Physicochemical Properties
The physicochemical properties of 2-Oxa-6-azaspiro[3.3]heptane and its salts are critical for assessing potential exposure routes and designing appropriate handling procedures.
| Property | Value (for Free Base, unless otherwise noted) | Source(s) |
| Appearance | Colorless to light yellow liquid (Free Base); Solid (Oxalate salts) | [8] |
| Boiling Point | 165.7 °C at 760 mmHg | [9] |
| Flash Point | 51.2 °C | [9] |
| Density | 1.12 g/cm³ | [9] |
| Solubility | Soluble in water, alcohols, and other organic solvents. The oxalate salt is slightly soluble in water. | [8][10] |
| pKa | 9.73 ± 0.20 (Predicted) | [9] |
Section 2: Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. The primary hazards are associated with skin and eye irritation, and toxicity upon ingestion or skin contact.[10][11]
2.1. GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Note: Some suppliers may use more severe hazard statements such as "Toxic if swallowed" or "Toxic in contact with skin". Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer.[5][10]
2.2. Toxicological Summary
-
Ingestion: Accidental ingestion may cause harmful effects.
-
Skin Contact: The compound can be absorbed through the skin, causing systemic toxicity and local irritation, which may manifest as redness, itching, or blistering.[12]
-
Eye Contact: Direct contact can cause serious irritation, redness, and pain.[12]
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.[12]
Section 3: Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment, is essential for minimizing exposure.
3.1. Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are critical in case of accidental exposure.
3.2. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield | Protects against splashes and dust that can cause serious eye irritation.[12] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[13] |
| Body Protection | Laboratory coat or chemical-resistant apron | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Required if working outside of a fume hood or if there is a risk of generating dust. |
3.3. Workflow for Safe Handling
The following diagram illustrates a logical workflow for safely handling this compound in a laboratory setting.
Protocol for Neutralization:
-
Dilution: Dilute the aqueous waste containing the oxalate salt with a large volume of water.
-
Neutralization: Slowly add a dilute solution of sodium carbonate or sodium bicarbonate while stirring. Be aware of potential gas evolution (carbon dioxide).
-
pH Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is between 6 and 8.
-
Disposal: Once neutralized, and if permitted by local regulations, the solution can be flushed down the drain with a large excess of water.
Section 7: Conclusion
This compound is a valuable research chemical with a manageable hazard profile when handled with the appropriate precautions. By understanding its physicochemical properties, potential hazards, and implementing the robust handling, storage, and disposal procedures outlined in this guide, researchers can safely incorporate this important building block into their synthetic workflows. Always prioritize a culture of safety and consult the manufacturer's SDS for the most up-to-date information.
References
-
LookChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. Retrieved from [Link]
- AK Scientific, Inc. (n.d.). 6,6-Dimethoxy-1-phenyl-2-azaspiro[3.
- Angene Chemical. (2021, May 1).
- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET: 2-Oxa-6-azaspiro[3.
- AK Scientific, Inc. (n.d.). Benzyl 2,6-diazaspiro[3.
-
ChemBK. (2024, April 10). 2-Oxa-6-Azaspiro[3.3]heptane. Retrieved from [Link]
- NLM. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])
- ACS Publications. (n.d.). Synthesis and Properties of 2-Oxa-6-azaspiro[3.
-
PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. Retrieved from [Link]
-
PubChem. (n.d.). 2-Oxa-6-azaspiro(3.3)heptane hemioxalate. Retrieved from [Link]
- NLM. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.
- NLM. (n.d.). 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile.
- MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole.
- ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- ResearchGate. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes.
-
PubMed. (2024, February 26). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Retrieved from [Link]
- Enamine. (n.d.). Spiro[3.
- ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
- ResearchGate. (n.d.). Spiro[3.
- ResearchGate. (2024, January 22). (PDF) Spiro[3.
- GSRS. (n.d.).
-
Fisher Scientific. (n.d.). This compound, 97%. Retrieved from [Link]
Sources
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Oxa-6-azaspiro[3.3]heptane | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Oxa-6-azaspiro[3.3]heptane | C5H9NO | CID 23111887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. 2-Oxa-6-azaspiro(3.3)heptane hemioxalate | C12H20N2O6 | CID 54594442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts | Semantic Scholar [semanticscholar.org]
- 8. chembk.com [chembk.com]
- 9. lookchem.com [lookchem.com]
- 10. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. angenechemical.com [angenechemical.com]
Methodological & Application
Application Notes and Protocols: 2-Oxa-6-azaspiro[3.3]heptane Oxalate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Novel Scaffold in Drug Discovery
In the relentless pursuit of novel chemical entities with enhanced pharmacological profiles, medicinal chemists are increasingly turning to three-dimensional scaffolds that can confer improved physicochemical properties and explore new chemical space. Among these, 2-Oxa-6-azaspiro[3.3]heptane has emerged as a compelling structural motif. This spirocyclic system, featuring a unique arrangement of an oxetane and an azetidine ring sharing a common carbon atom, offers a valuable alternative to commonly used heterocycles like morpholine and piperidine.[1][2] Its rigid, three-dimensional structure provides well-defined exit vectors for substituents, enabling more precise interactions with biological targets.[3][4][5]
This guide provides a comprehensive overview of the applications and protocols for utilizing 2-Oxa-6-azaspiro[3.3]heptane oxalate, a common salt form of the parent amine, in medicinal chemistry research and drug development.
Physicochemical Properties and Strategic Advantages
The strategic incorporation of the 2-Oxa-6-azaspiro[3.3]heptane moiety into drug candidates is driven by a unique combination of physicochemical properties that can address common challenges in drug design.
| Property | Value/Characteristic | Significance in Drug Discovery |
| Molecular Formula | C₇H₁₁NO₅ (Oxalate Salt) | Influences molecular weight and elemental composition.[6][7] |
| Molecular Weight | 189.17 g/mol (Oxalate Salt) | A relatively low molecular weight for a building block, allowing for the addition of other functionalities without excessive size.[6][7] |
| Topological Polar Surface Area (TPSA) | 95.86 Ų (Oxalate Salt) | Suggests good potential for cell permeability and oral bioavailability.[7] |
| cLogP | -1.2382 (Oxalate Salt) | Indicates high hydrophilicity, which can improve aqueous solubility.[7] |
| Solubility | Slightly soluble in water.[8] Sulfonate salts exhibit improved solubility over the oxalate salt.[2][9][10] | Enhanced solubility is crucial for formulation and in vivo studies. |
| Basicity (pKa) | Higher than morpholine (ΔpKa = +1.5 for a derivative) | The azetidine nitrogen's basicity can be modulated for optimal target engagement and pharmacokinetic properties.[11] |
| Metabolic Stability | Generally shows a trend towards higher metabolic stability compared to analogues.[5] | The oxetane ring is considered metabolically robust.[1] |
Key Advantages:
-
Bioisosteric Replacement: 2-Oxa-6-azaspiro[3.3]heptane is frequently employed as a bioisostere for morpholine.[1][11][12] This substitution can lead to improved properties such as increased solubility and metabolic stability while maintaining or enhancing biological activity.[11]
-
Reduced Lipophilicity: The incorporation of this scaffold can lead to a decrease in lipophilicity (logD), which is often beneficial for improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[11]
-
Structural Rigidity and 3D Shape: The spirocyclic nature imparts a rigid, three-dimensional conformation. This can lead to higher binding affinities and selectivity for the target protein by presenting substituents in well-defined spatial orientations.[3][4][5]
-
Novel Chemical Space: As a relatively new building block, it allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with new biological activities and intellectual property.[3][4][5]
Synthesis and Handling
The oxalate salt of 2-Oxa-6-azaspiro[3.3]heptane is a common commercially available form.[6][7][8][13] However, for larger-scale applications, understanding its synthesis is crucial.
General Synthesis Overview
A widely cited method for the synthesis of 2-Oxa-6-azaspiro[3.3]heptane involves a multi-step sequence starting from tribromopentaerythritol.[2]
Caption: General synthetic route to this compound.
While the oxalate salt is widely used, it has been noted that its scalability can be challenging due to issues with filtration of magnesium salts during the deprotection step.[2] Furthermore, sulfonate salts have been reported to offer improved stability and solubility.[2][9][10] Researchers should consider the potential for salt exchange to a sulfonate form for demanding applications.
Handling and Storage
-
Storage: this compound should be stored in a cool, dry place in a tightly sealed container with adequate ventilation.[8] It should be kept away from oxidizing agents.[8]
-
Safety: The compound may be harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[13][14] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed.
Experimental Protocols
The secondary amine of the azetidine ring in 2-Oxa-6-azaspiro[3.3]heptane is the primary site of reactivity, readily participating in a variety of chemical transformations.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
A common application of 2-Oxa-6-azaspiro[3.3]heptane is its use as a nucleophile in SNAr reactions to couple the spirocycle to an aromatic or heteroaromatic core. This is a key step in the synthesis of many bioactive molecules.
Caption: Workflow for a typical SNAr reaction.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, combine this compound (1.0 eq), the desired aryl halide (e.g., 1,4-dibromo-2-nitrobenzene, 1.0 eq), and a suitable solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a large excess of a base, such as potassium carbonate (K₂CO₃, e.g., 5.0 eq), to the reaction mixture. The excess base is crucial to neutralize the oxalic acid and drive the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 80 °C) and monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and an aqueous solution (e.g., 5% lithium chloride solution) to remove inorganic salts.[1]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired product.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).
-
Base: An excess of a relatively weak, insoluble base like K₂CO₃ is used to deprotonate the azetidinium ion formed from the oxalate salt and to scavenge the acid generated during the reaction without causing unwanted side reactions.
-
Temperature: Heating is often required to overcome the activation energy of the reaction, especially with less reactive aryl halides.
Protocol 2: Reductive Amination
The secondary amine of 2-Oxa-6-azaspiro[3.3]heptane can also be functionalized via reductive amination with aldehydes or ketones.
Caption: General workflow for reductive amination.
Detailed Step-by-Step Methodology:
-
Free Base Generation (if starting from oxalate): To a solution of this compound in a suitable solvent, add a base (e.g., aqueous NaOH) and extract the free amine into an organic solvent. Dry the organic layer and remove the solvent. It is often advantageous to use the free base for this reaction.
-
Imine/Enamine Formation: Dissolve the 2-Oxa-6-azaspiro[3.3]heptane free base (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM). A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the reaction mixture. Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate. Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions.
-
pH Control: The addition of a catalytic amount of acid can accelerate the formation of the iminium ion intermediate, which is then reduced. However, the overall reaction conditions are kept mild to avoid unwanted side reactions.
Applications in Drug Discovery Case Studies
The utility of the 2-Oxa-6-azaspiro[3.3]heptane scaffold is exemplified by its incorporation into various drug discovery programs.
-
Antibacterial Agents: This moiety has been used as a more stable bioisostere for the morpholine in linezolid, an antibiotic. The resulting analogue retained antibacterial activity against multiple strains.[11] It is also a key intermediate in the synthesis of the potent antibiotic drug candidate TBI-223 for the treatment of tuberculosis.[15][16]
-
Kinase Inhibitors: The scaffold is used in the synthesis of epidermal growth factor receptor (EGFR) kinase inhibitors for cancer and leucine-rich repeat kinase 2 (LRRK2) inhibitors for Parkinson's disease.
-
Neurological and Psychiatric Conditions: Its unique spirocyclic structure is valuable in the design of novel drugs targeting neurological and psychiatric disorders.[6]
-
Antimalarial Agents: A spiro-analogue of the antimalarial drug artefenomel was developed, demonstrating the versatility of this scaffold in different therapeutic areas.[11]
Conclusion
This compound is a valuable and increasingly popular building block in medicinal chemistry. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive surrogate for traditional heterocyclic rings, offering a promising strategy to enhance the drug-like properties of new chemical entities. The protocols and insights provided in this guide are intended to facilitate the effective utilization of this versatile scaffold in the design and synthesis of the next generation of therapeutic agents.
References
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. [Link]
-
Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme E-Journals - Synthesis. [Link]
-
This compound. MySkinRecipes. [Link]
-
Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Organic Chemistry Portal. [Link]
-
1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]
-
2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. [Link]
-
Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF. ResearchGate. [Link]
-
Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... ResearchGate. [Link]
-
2-Oxa-6-azaspiro(3.3)heptane hemioxalate | C12H20N2O6 | CID 54594442. PubChem. [Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. American Chemical Society. [Link]
-
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. NIH. [Link]
-
(PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]
-
Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. [Link]
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba. [Link]
-
1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]
-
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On. The Royal Society of Chemistry. [Link]
-
(PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
-
2-Oxa-6-azaspiro[3.3]heptane | C5H9NO | CID 23111887. PubChem. [Link]
-
Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. thieme.de [thieme.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound [myskinrecipes.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. [PDF] Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts | Semantic Scholar [semanticscholar.org]
- 11. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound (2:1) | 1045709-32-7 [sigmaaldrich.com]
- 14. H63578.MD [thermofisher.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Strategic Integration of 2-Oxa-6-azaspiro[3.3]heptane in Modern Drug Discovery
Introduction: Beyond Flatland—Embracing Three-Dimensionality in Medicinal Chemistry
In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved physicochemical properties, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional aromatic scaffolds. The strategic incorporation of three-dimensional (3D) structural motifs has emerged as a powerful approach to unlock previously inaccessible chemical space and address the shortcomings of "flat" molecules. Among the rising stars in this domain is the 2-Oxa-6-azaspiro[3.3]heptane scaffold, a conformationally restricted bicyclic system that offers a compelling alternative to commonly used saturated heterocycles like piperidine and piperazine.
This guide provides an in-depth exploration of the 2-Oxa-6-azaspiro[3.3]heptane motif, detailing its strategic application in drug discovery, practical synthetic protocols, and the underlying principles that make it an attractive building block for contemporary medicinal chemistry programs.
Part 1: The Scientific Rationale—Why 2-Oxa-6-azaspiro[3.3]heptane?
The utility of 2-Oxa-6-azaspiro[3.3]heptane stems from its unique combination of structural and physicochemical properties. It serves as a non-aromatic, rigid scaffold that can project substituents into precise vectors in three-dimensional space, enabling more specific and high-affinity interactions with biological targets.
A Superior Bioisostere for Saturated Heterocycles
2-Oxa-6-azaspiro[3.3]heptane is often employed as a bioisostere of piperidine, morpholine, and other six-membered rings. However, it is not merely a passive replacement. Its rigid spirocyclic nature offers distinct advantages:
-
Conformational Rigidity: Unlike the flexible chair-boat conformations of piperidine, the spiro[3.3]heptane system is rigid. This pre-organizes the molecule for binding to a target protein, reducing the entropic penalty upon binding and potentially leading to higher affinity.
-
Improved Physicochemical Properties: The introduction of the oxetane ring and the overall compact structure often leads to a significant improvement in key drug-like properties.
| Property | Typical Observation | Implication in Drug Discovery |
| Solubility | Increased | Enhanced aqueous solubility is crucial for bioavailability and formulation. |
| Lipophilicity (logP) | Decreased | Lower lipophilicity can reduce off-target effects and improve metabolic stability. |
| Metabolic Stability | Increased | The scaffold is often more resistant to oxidative metabolism compared to piperidines. |
| pKa | Lowered | The pKa of the secondary amine is typically lower than that of piperidine, which can influence absorption and distribution. |
Navigating Uncharted Chemical Space
The spirocyclic core acts as a central hub from which substituents can be projected in well-defined spatial arrangements. This allows for the exploration of novel binding pockets and interactions that may not be accessible with more conventional, flexible scaffolds. This concept is visualized in the workflow below.
Figure 1: Comparison of traditional flexible scaffolds versus the rigid 2-Oxa-6-azaspiro[3.3]heptane approach in drug design.
Part 2: Applications in Drug Discovery—Case Studies
The theoretical advantages of the 2-Oxa-6-azaspiro[3.3]heptane scaffold have been successfully translated into tangible benefits in several drug discovery programs.
Case Study: SMARCA2 Degraders
Recent advancements in the field of targeted protein degradation have highlighted the utility of this scaffold. For instance, the development of potent and selective SMARCA2 degraders has utilized 2-Oxa-6-azaspiro[3.3]heptane to optimize pharmacokinetic properties. In these molecules, the scaffold serves as a linker element connecting the target-binding ligand to the E3 ligase-recruiting moiety. Its rigidity and favorable physicochemical properties contribute to improved cell permeability and in vivo exposure.
Case Study: M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators
In the development of treatments for neuropsychiatric disorders, selective modulation of muscarinic receptors is a key strategy. The 2-Oxa-6-azaspiro[3.3]heptane moiety has been incorporated into positive allosteric modulators (PAMs) of the M4 receptor. Its role here is to replace a piperidine ring, which led to a significant improvement in the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the lead compounds, including reduced CNS penetration where desired and improved metabolic stability.
Part 3: Experimental Protocols
The successful integration of the 2-Oxa-6-azaspiro[3.3]heptane scaffold requires robust and scalable synthetic methods. The most common starting material is the commercially available N-Boc-2-oxa-6-azaspiro[3.3]heptane.
Protocol: N-Arylation of N-Boc-2-oxa-6-azaspiro[3.3]heptane
This protocol describes a typical Buchwald-Hartwig amination reaction to couple an aryl halide to the scaffold.
Materials:
-
N-Boc-2-oxa-6-azaspiro[3.3]heptane
-
Aryl bromide or iodide of interest
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction vessel, add the aryl halide (1.0 eq), N-Boc-2-oxa-6-azaspiro[3.3]heptane (1.2 eq), NaOtBu (1.4 eq), and XPhos (0.05 eq).
-
Purge the vessel with nitrogen or argon for 10-15 minutes.
-
Add Pd₂(dba)₃ (0.025 eq) and anhydrous toluene.
-
Heat the reaction mixture to 100-110 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Choices:
-
Catalyst System: The combination of a palladium source (Pd₂(dba)₃) and a sterically hindered phosphine ligand (XPhos) is highly effective for C-N cross-coupling reactions involving electron-rich and sterically hindered substrates.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is crucial for the deprotonation of the amine and subsequent catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is essential to prevent catalyst degradation and ensure high reaction yields.
Protocol: Boc-Deprotection
Following functionalization, the Boc protecting group is typically removed to allow for further derivatization of the nitrogen atom.
Materials:
-
N-Boc protected 2-Oxa-6-azaspiro[3.3]heptane derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM) or Dioxane as solvent
Procedure:
-
Dissolve the N-Boc protected compound in DCM.
-
Add an excess of TFA (typically 20-50% v/v) or a 4M solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting amine salt can often be used directly in the next step or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted.
Causality Behind Choices:
-
Acidic Conditions: The tert-butoxycarbonyl (Boc) group is stable to many reaction conditions but is readily cleaved under strong acidic conditions. TFA and HCl are the most common reagents for this transformation due to their effectiveness and the volatile nature of the byproducts.
Figure 2: A typical synthetic workflow for incorporating the 2-Oxa-6-azaspiro[3.3]heptane scaffold.
Conclusion and Future Outlook
The 2-Oxa-6-azaspiro[3.3]heptane scaffold represents a significant tool in the medicinal chemist's arsenal for overcoming common challenges in drug discovery, particularly those related to ADME and toxicology. Its unique conformational rigidity and favorable physicochemical properties make it an attractive building block for creating novel, three-dimensional molecules with improved drug-like characteristics. As the demand for therapeutics with highly optimized properties continues to grow, the strategic application of such innovative scaffolds will undoubtedly play an increasingly critical role in the successful development of next-generation medicines.
References
The Ascendance of a Spirocyclic Scaffold: 2-Oxa-6-azaspiro[3.3]heptane Oxalate as a Versatile Building Block for Next-Generation Therapeutics
Introduction: Embracing the Third Dimension in Drug Design
In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional flatlands of aromatic and conformationally flexible molecules. The strategic incorporation of rigid, three-dimensional scaffolds has emerged as a powerful approach to navigate the complexities of biological target engagement. Among these, spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their ability to confer advantageous physicochemical properties.[1] This application note delves into the utility of a particularly promising building block, 2-oxa-6-azaspiro[3.3]heptane , available as its stable oxalate salt, and provides detailed protocols for its incorporation into novel molecular frameworks.
The 2-oxa-6-azaspiro[3.3]heptane motif, a bioisostere of morpholine and piperazine, offers a unique combination of structural rigidity, increased sp³ character, and favorable polarity.[2] Its compact, bicyclic structure can lead to significant improvements in aqueous solubility, metabolic stability, and a reduction in lipophilicity (logD), all critical parameters in the optimization of drug candidates.[3][1][2] The spirocyclic core orients substituents in well-defined vectors, enabling a more precise and potent interaction with biological targets. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this scaffold to accelerate their discovery programs.
Physicochemical Properties and Strategic Advantages
The substitution of traditional heterocyclic moieties like morpholine or piperazine with 2-oxa-6-azaspiro[3.3]heptane can profoundly and beneficially alter a molecule's properties. The key advantages stem from the inherent structural features of this spirocycle.
Impact on Lipophilicity and Basicity:
A seminal analysis of azaspiro[3.3]heptanes revealed a counterintuitive phenomenon: the addition of a carbon atom in the spirocyclic framework often leads to a decrease in lipophilicity (logD7.4).[1] This effect is particularly pronounced in basic alkyl amines, where a reduction of up to -1.0 in logD7.4 has been observed.[1] This is rationalized by an increase in the basicity (pKa) of the nitrogen atom, which is further from the electron-withdrawing oxygen atom compared to a morpholine ring.[1] For neutral amides, the effect is less pronounced but still significant.[1]
| Compound Pair | Original Moiety | logD7.4 | pKa | Spirocyclic Moiety | logD7.4 | pKa | ΔlogD7.4 | ΔpKa | Reference |
| MCHr1 Antagonist | Morpholine | 2.8 | 6.7 | 2-Oxa-6-azaspiro[3.3]heptane | 1.6 | 8.2 | -1.2 | +1.5 | [1] |
| Artefenomel Analogue | Morpholine | - | - | 2-Oxa-6-azaspiro[3.3]heptane | - | - | -0.6 | +0.8 | [1] |
| Generic Amides | Morpholine | - | - | 2-Oxa-6-azaspiro[3.3]heptane | - | - | -0.17 (avg) | - | [1] |
| Generic Alkyl Amines | Morpholine | - | - | 2-Oxa-6-azaspiro[3.3]heptane | - | - | -0.75 (avg) | - | [1] |
| Generic Aryl Amines | Morpholine | - | - | 2-Oxa-6-azaspiro[3.3]heptane | - | - | -0.44 (avg) | - | [1] |
Table 1. Comparative physicochemical properties of molecules containing 2-oxa-6-azaspiro[3.3]heptane versus their non-spirocyclic analogues.
Structural Rigidity and Vectorial Projection:
The rigid spiro[3.3]heptane core locks the conformation of the molecule, minimizing the entropic penalty upon binding to a target. This can lead to enhanced potency and selectivity. The substituents on the nitrogen and the oxetane ring project into distinct vectors in three-dimensional space, providing a well-defined orientation for probing interactions within a binding pocket.
Caption: Synthesis workflow for the oxalate salt.
Protocol 2: N-Acylation
N-acylation is a fundamental transformation for introducing amide functionalities, which are prevalent in bioactive molecules.
Materials:
-
This compound
-
Acid chloride or carboxylic acid
-
Coupling agent (if using a carboxylic acid, e.g., HATU, HOBt/EDC)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF))
Procedure (using an acid chloride):
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add a tertiary amine base (e.g., triethylamine, 2.5-3.0 eq) and stir the mixture at room temperature for 10-15 minutes to liberate the free amine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.0-1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acylated product.
Protocol 3: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce alkyl substituents on the nitrogen atom. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent well-suited for this transformation. [4][5][6] Materials:
-
This compound
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (STAB)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., 1,2-dichloroethane (DCE), DCM, tetrahydrofuran (THF))
-
Acetic acid (optional, as a catalyst for less reactive substrates)
Procedure:
-
To a stirred suspension of 2-oxa-6-azaspiro[3..3]heptane oxalate (1.0 eq) in anhydrous DCE, add the tertiary amine base (2.5-3.0 eq) and stir for 10-15 minutes at room temperature.
-
Add the aldehyde or ketone (1.0-1.2 eq) and stir for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise. The reaction is often exothermic.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 15-30 minutes, then separate the layers.
-
Extract the aqueous layer with DCM or DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between an amine and an aryl halide or triflate, providing access to N-aryl derivatives. [7][8] Materials:
-
This compound
-
Aryl halide (bromide or chloride) or aryl triflate
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos, SPhos)
-
Strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
Procedure:
-
In an oven-dried Schlenk tube or vial under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq), palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 2-10 mol%).
-
Add this compound (1.2-1.5 eq) and the base (e.g., sodium tert-butoxide, 2.0-3.0 eq).
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a valuable and versatile building block that empowers medicinal chemists to create novel, three-dimensional molecules with improved drug-like properties. Its ability to reduce lipophilicity while increasing basicity and providing a rigidified scaffold makes it an attractive alternative to traditional heterocycles. The protocols detailed in this application note provide a practical guide for the synthesis and derivatization of this promising spirocycle, enabling its broader application in the discovery and development of next-generation therapeutics.
References
-
D. S. B. Daniels, A. M. A. DeAngelis, G. T. Notte, J. M. Richardson, A. G. G. G. C. T. P. S. W. S. J. T. Williams, "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist," ACS Med. Chem. Lett., 2019 , 10, 9, 1334-1339. [Link]
-
Hiesinger, L., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." J Med Chem, 2021, 64(1), 150-183. [Link]
-
Johansson, A., et al. "Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties." J Med Chem, 2016, 59(6), 2497-511. [Link]
-
ChemBK. "2-Oxa-6-Azaspiro[3.3]heptane." [Link]
-
Carreira, E. M., et al. "Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry." Org Lett, 2010, 12(9), 1944-7. [Link]
-
PubChem. "2-Oxa-6-azaspiro(3.3)heptane hemioxalate." [Link]
-
Cardoso, F. S. P., et al. "Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223." Org Process Res Dev, 2023, 27(7), 1390-1399. [Link]
-
Myers, A. "Reductive Amination." [Link]
-
ACS Publications. "Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties." [Link]
-
Wikipedia. "Buchwald–Hartwig amination." [Link]
-
Organic Chemistry Portal. "Reductive Amination." [Link]
-
Thieme Chemistry. "Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts." [Link]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." J Org Chem, 1996, 61(11), 3849-3862. [Link]
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." [Link]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)." J Org Chem, 1996, 61(11), 3849-3862. [Link]
-
PubChem. "Oxalic acid--2-oxa-6-azaspiro(3.3)heptane (1/1)." [Link]
-
Li, J. J. "Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers." Bioorg Med Chem Lett, 2020, 30(19), 127425. [Link]
-
Buchwald, S. L., et al. "Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point." Adv. Synth. Catal., 2006, 348, 23-35. [Link]
-
Nolan, S. P., et al. "Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts." Chem. Eur. J., 2011, 17, 8573-8581. [Link]
-
Phukan, K., et al. "REGIOSELECTIVE N-ACYLATION OF." World Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(7), 1303-1310. [Link]
-
Grygorenko, O. O., et al. "Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery." Tetrahedron, 2018, 74(38), 5216-5224. [Link]
-
Chen, J. R., et al. "Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines." J Am Chem Soc, 2022, 144(30), 13486-13493. [Link]
-
ResearchGate. "Nucleoside Modification Using Buchwald-Hartwig Amination Reactions." [Link]
-
Luisi, R., et al. "1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere." Angew. Chem. Int. Ed., 2021, 60, 10736-10741. [Link]
Sources
- 1. thieme.de [thieme.de]
- 2. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the N-Functionalization of 2-Oxa-6-azaspiro[3.3]heptane
For: Researchers, scientists, and drug development professionals.
Introduction: The Rising Prominence of a Strained Scaffold in Medicinal Chemistry
The 2-oxa-6-azaspiro[3.3]heptane motif has emerged as a valuable building block in modern drug discovery. Its rigid, three-dimensional structure offers a compelling alternative to more traditional saturated heterocycles like piperidine and morpholine. This unique spirocyclic system, containing a strained azetidine ring, can significantly enhance the physicochemical properties of drug candidates, often leading to improved aqueous solubility, metabolic stability, and target engagement.[1][2] The precise vectoral projection of substituents from the spirocyclic core allows for meticulous exploration of chemical space, a critical aspect in the optimization of lead compounds.[2]
This application note provides a comprehensive guide to the N-functionalization of 2-oxa-6-azaspiro[3.3]heptane, offering detailed, field-proven protocols for common and synthetically valuable transformations. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system grounded in established chemical principles.
Understanding the Reactivity of the Azetidine Nitrogen
The nitrogen atom in the 2-oxa-6-azaspiro[3.3]heptane scaffold resides within a four-membered azetidine ring. The inherent ring strain of this system influences its reactivity. While azetidines are more stable and easier to handle than their three-membered aziridine counterparts, the ring strain can be strategically harnessed for various transformations.[3] The nitrogen atom is nucleophilic and readily participates in a variety of bond-forming reactions. However, the steric environment around the nitrogen and the potential for ring-opening under harsh conditions are important considerations in reaction design. The protocols outlined below have been optimized to achieve efficient N-functionalization while preserving the integrity of the spirocyclic core.
Core N-Functionalization Protocols
This section details step-by-step methodologies for the most common N-functionalization reactions of 2-oxa-6-azaspiro[3.3]heptane, including N-acylation, N-alkylation, reductive amination, and N-arylation.
Protocol 1: N-Acylation with Acyl Chlorides
N-acylation is a fundamental transformation for introducing amide functionalities, which are prevalent in a vast number of pharmaceutical agents. This protocol describes a standard procedure for the acylation of 2-oxa-6-azaspiro[3.3]heptane using an acyl chloride.
Rationale: This protocol employs a tertiary amine base, such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The use of an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to prevent hydrolysis of the acyl chloride. The reaction is typically performed at low temperature (0 °C) to control the exothermic reaction and minimize potential side reactions.
Experimental Protocol:
-
To a solution of 2-oxa-6-azaspiro[3.3]heptane (1.0 eq.) in anhydrous DCM (0.1 M) under an inert atmosphere (N2 or Ar), add a suitable tertiary amine base (e.g., triethylamine, 1.2 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.
Caption: Workflow for the N-Acylation of 2-Oxa-6-azaspiro[3.3]heptane.
Protocol 2: N-Alkylation with Alkyl Halides
Direct N-alkylation provides a straightforward route to introduce a variety of alkyl substituents onto the azetidine nitrogen.
Rationale: This protocol utilizes a non-nucleophilic base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), to scavenge the acid byproduct without competing in the alkylation reaction. A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is often employed to facilitate the SN2 reaction. In some cases, the addition of a catalytic amount of sodium or potassium iodide can enhance the rate of reaction by in situ formation of a more reactive alkyl iodide.[4]
Experimental Protocol:
-
To a mixture of 2-oxa-6-azaspiro[3.3]heptane (1.0 eq.) and a suitable base (e.g., K2CO3, 2.0 eq.) in a polar aprotic solvent (e.g., DMF, 0.2 M), add the desired alkyl halide (1.2 eq.).
-
(Optional) Add a catalytic amount of sodium iodide or potassium iodide (0.1 eq.).
-
Heat the reaction mixture to a temperature between 60-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the N-alkylated product.
| Parameter | N-Acylation | N-Alkylation |
| Electrophile | Acyl Chloride/Anhydride | Alkyl Halide |
| Base | Triethylamine, DIPEA | K2CO3, Cs2CO3 |
| Solvent | DCM, THF | DMF, Acetonitrile |
| Temperature | 0 °C to RT | 60-100 °C |
| Key Additive | - | NaI or KI (catalytic) |
Table 1: Comparison of Typical Conditions for N-Acylation and N-Alkylation.
Protocol 3: Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds, particularly for the synthesis of secondary and tertiary amines. This two-step, one-pot process involves the formation of an iminium ion intermediate from the amine and a carbonyl compound, followed by in situ reduction.
Rationale: This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)3) as a mild and selective reducing agent that can reduce the iminium ion in the presence of the unreacted aldehyde or ketone.[5] The reaction is often carried out in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The addition of a catalytic amount of acetic acid can facilitate the formation of the iminium ion.
Experimental Protocol:
-
To a solution of 2-oxa-6-azaspiro[3.3]heptane (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an appropriate solvent (e.g., DCM, 0.1 M), add a catalytic amount of acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired N-substituted amine.[6]
Caption: Workflow for the Reductive Amination of 2-Oxa-6-azaspiro[3.3]heptane.
Protocol 4: Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. This method allows for the formation of C-N bonds between a wide range of aryl halides or triflates and amines.
Rationale: This protocol employs a palladium catalyst, typically in combination with a bulky, electron-rich phosphine ligand, to facilitate the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination. A strong, non-nucleophilic base is required for the deprotonation step. The choice of ligand, base, and solvent is critical for achieving high yields and can be substrate-dependent.
Experimental Protocol:
-
To an oven-dried reaction vessel, add the aryl halide or triflate (1.0 eq.), a palladium precatalyst (e.g., Pd2(dba)3, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (N2 or Ar) three times.
-
Add 2-oxa-6-azaspiro[3.3]heptane (1.2 eq.) followed by an anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 0.1 M).
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the N-arylated product.
| Parameter | Reductive Amination | Buchwald-Hartwig N-Arylation |
| Electrophile | Aldehyde/Ketone | Aryl Halide/Triflate |
| Catalyst | Acetic Acid (optional) | Palladium Precatalyst & Phosphine Ligand |
| Reducing Agent | NaBH(OAc)3 | - |
| Base | - | NaOtBu, Cs2CO3 |
| Solvent | DCM, DCE | Toluene, Dioxane |
| Temperature | Room Temperature | 80-110 °C |
Table 2: Comparison of Key Parameters for Reductive Amination and Buchwald-Hartwig N-Arylation.
Protecting Group Strategies: The Use of Boc Anhydride
In multi-step syntheses, it is often necessary to protect the nitrogen of the 2-oxa-6-azaspiro[3.3]heptane. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Protocol 5: N-Boc Protection
Rationale: This protocol uses di-tert-butyl dicarbonate (Boc2O) as the Boc-group source. The reaction is typically carried out in the presence of a base to facilitate the reaction and neutralize any acidic byproducts.
Experimental Protocol:
-
To a solution of 2-oxa-6-azaspiro[3.3]heptane (1.0 eq.) in a suitable solvent (e.g., DCM or THF, 0.2 M), add a base (e.g., triethylamine, 1.5 eq. or aqueous NaOH).
-
Add di-tert-butyl dicarbonate (1.2 eq.) to the mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to give the N-Boc protected product, which is often pure enough for subsequent steps or can be purified by column chromatography.
Conclusion
The N-functionalization of 2-oxa-6-azaspiro[3.3]heptane opens a gateway to a diverse array of novel chemical entities with significant potential in drug discovery. The protocols detailed in this application note provide robust and reproducible methods for the key transformations of N-acylation, N-alkylation, reductive amination, and N-arylation. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can effectively leverage the unique structural and physicochemical properties of this valuable spirocyclic scaffold to advance their research and development programs.
References
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Org. Process Res. Dev.2023 , 27 (7), 1337–1344. [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angew. Chem. Int. Ed.2010 , 49 (20), 3524-3527. [Link]
-
1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Adv. Synth. Catal.2024 , 366, 3894-3902. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chem. Soc. Rev., 2021 , 50, 6481-6512. [Link]
-
Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids2010 , 39, 515–521. [Link]
-
REGIOSELECTIVE N-ACYLATION OF SOME NITROGENOUS HETEROCYCLIC COMPOUNDS USING A REUSABLE CLAY CATALYST. World Journal of Pharmacy and Pharmaceutical Sciences2014 , 3 (7), 1548-1556. [Link]
-
Supporting Information for: Make it spiro: Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]
-
4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile. Acta Crystallographica Section E2011 , 67 (Pt 12), o3249. [Link]
Sources
- 1. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
The Dual Identity of 2-Oxa-6-azaspiro[3.3]heptane: A Bioisosteric Mainstay with Untapped Potential in Asymmetric Synthesis
Abstract
The 2-Oxa-6-azaspiro[3.3]heptane scaffold has emerged as a molecule of significant interest within the pharmaceutical and chemical sciences. While its primary role to date has been firmly established in the realm of medicinal chemistry as a bioisosteric replacement for traditional motifs like morpholine and piperidine, its potential in asymmetric synthesis remains a compelling, yet largely unexplored, frontier. This technical guide provides a comprehensive overview of the established applications of 2-Oxa-6-azaspiro[3.3]heptane in drug discovery, detailing the rationale behind its use and its impact on pharmacokinetic profiles. Furthermore, we will delve into the prospective role of its chiral derivatives in asymmetric catalysis, drawing parallels with successful spirocyclic ligand families to outline a forward-looking perspective for researchers and synthetic chemists.
Introduction: The Rise of a Privileged Scaffold
Saturated heterocyclic motifs are cornerstones of modern drug discovery. However, commonly used rings such as morpholine and piperidine can present challenges related to metabolic instability and suboptimal physicochemical properties. In the quest for novel three-dimensional scaffolds that can "escape from flatland," 2-Oxa-6-azaspiro[3.3]heptane has garnered significant attention. Its rigid, spirocyclic structure, composed of fused oxetane and azetidine rings, offers a unique combination of properties that have proven beneficial in lead optimization.
The core value of 2-Oxa-6-azaspiro[3.3]heptane lies in its function as a bioisostere , a chemical substituent that can be interchanged with another substituent without significantly altering the biological activity of the parent molecule. It has been particularly successful as a surrogate for morpholine, offering a similar spatial arrangement of heteroatoms while improving key drug-like properties.[1]
The Role of 2-Oxa-6-azaspiro[3.3]heptane in Medicinal Chemistry
The primary application of 2-Oxa-6-azaspiro[3.3]heptane is as a structural surrogate in drug candidates to enhance their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Physicochemical Property Modulation
The incorporation of the 2-Oxa-6-azaspiro[3.3]heptane motif can lead to several beneficial changes in a molecule's physicochemical profile, as summarized in the table below.
| Property | Observation upon incorporating 2-Oxa-6-azaspiro[3.3]heptane | Rationale |
| Aqueous Solubility | Generally increased | The introduction of an additional polar heteroatom (oxygen) and the disruption of molecular planarity can lead to improved solvation. |
| Metabolic Stability | Often enhanced | The strained four-membered rings can be more resistant to metabolic degradation compared to the six-membered rings of morpholine or piperidine. |
| Lipophilicity (logP/logD) | Typically reduced | The increased polarity and compact 3D structure can lower the lipophilicity, which can be advantageous for optimizing pharmacokinetic profiles. |
| Molecular Rigidity | Increased | The spirocyclic nature of the scaffold reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a biological target. |
Case Study: A Bioisostere for Morpholine
A notable example of 2-Oxa-6-azaspiro[3.3]heptane as a morpholine bioisostere is in the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists. The replacement of a morpholine ring with the 2-Oxa-6-azaspiro[3.3]heptane moiety in a series of compounds led to the discovery of AZD1979, a drug candidate with a more favorable pharmacokinetic profile. This substitution resulted in increased aqueous solubility and metabolic stability while maintaining potent antagonist activity.
Synthesis of the 2-Oxa-6-azaspiro[3.3]heptane Core
The utility of this scaffold has driven the development of robust synthetic routes. A common approach involves the construction of the spirocyclic core from readily available starting materials.
General Synthetic Workflow
The synthesis often commences with a suitable precursor that can be cyclized to form the strained oxetane and azetidine rings.
Caption: A generalized workflow for the synthesis of 2-Oxa-6-azaspiro[3.3]heptane.
Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts
While often isolated as an oxalate salt, the synthesis of more stable and soluble sulfonate salts has been reported, facilitating its use in subsequent chemical transformations.[2]
Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane
-
A solution of 3,3-bis(hydroxymethyl)oxetane in a suitable solvent (e.g., dichloromethane) is treated with a brominating agent (e.g., phosphorus tribromide) at low temperature.
-
The reaction is carefully quenched and worked up to yield the dibromide intermediate.
Step 2: Formation of N-Protected 2-Oxa-6-azaspiro[3.3]heptane
-
The 3,3-bis(bromomethyl)oxetane is reacted with a primary amine bearing a suitable protecting group (e.g., benzylamine) under basic conditions to facilitate the double N-alkylation and cyclization to form the azetidine ring.
Step 3: Deprotection and Salt Formation
-
The protecting group is removed (e.g., by hydrogenolysis for a benzyl group).
-
The resulting free base of 2-Oxa-6-azaspiro[3.3]heptane is then treated with a sulfonic acid (e.g., methanesulfonic acid or p-toluenesulfonic acid) to afford the crystalline and stable sulfonate salt.
A Forward-Looking Perspective: 2-Oxa-6-azaspiro[3.3]heptane in Asymmetric Synthesis
While the current literature is sparse on the application of chiral 2-Oxa-6-azaspiro[3.3]heptane derivatives as ligands or catalysts in asymmetric synthesis, the inherent properties of this scaffold make it an intriguing candidate for future development. The principles of chiral ligand design suggest that this rigid, C1-symmetric core could be elaborated into novel ligands for a variety of enantioselective transformations.
Design Principles for Chiral Ligands
The success of chiral ligands often relies on a combination of steric bulk, electronic tuning, and a well-defined chiral pocket around the metal center. Drawing inspiration from established spirocyclic ligands like those derived from 1,1'-spirobiindane-7,7'-diol (SPINOL), one can envision the synthesis of analogous ligands based on the 2-Oxa-6-azaspiro[3.3]heptane framework.[3]
Caption: Conceptual pathway for the development of chiral ligands from the 2-Oxa-6-azaspiro[3.3]heptane scaffold.
Potential Synthetic Strategies and Applications
-
Phosphine Ligands: The nitrogen atom of the azetidine ring could serve as an anchor point for the introduction of phosphine-containing side arms. Such P,N-ligands could be explored in asymmetric hydrogenations, hydroformylations, and allylic alkylations.
-
Organocatalysts: The secondary amine of the core scaffold could be functionalized to create chiral organocatalysts, such as thioureas or squaramides, for hydrogen-bond-donating catalysis.
-
Phase-Transfer Catalysts: Quaternization of the nitrogen atom with appropriate substituents could lead to novel chiral phase-transfer catalysts for asymmetric alkylations and Michael additions.[2]
While these applications are currently speculative, the unique stereoelectronic properties of the 2-Oxa-6-azaspiro[3.3]heptane skeleton offer a promising, yet untapped, platform for the design of next-generation chiral ligands and catalysts.
Conclusion
2-Oxa-6-azaspiro[3.3]heptane has solidified its position as a valuable building block in medicinal chemistry, offering a strategic advantage in the fine-tuning of drug candidates' physicochemical properties. Its role as a bioisostere for common heterocyclic motifs is well-documented and continues to be exploited in drug discovery programs. The potential for this scaffold to transition into the realm of asymmetric synthesis as a chiral ligand or catalyst is an exciting prospect. The development of synthetic routes to enantiopure derivatives and their subsequent application in catalysis could unlock new avenues for the efficient construction of complex chiral molecules, marking the next chapter in the story of this versatile spirocycle.
References
- Zheng, G., & You, S.-L. (2014). Development and application of chiral spirocyclic phosphoric acids in asymmetric catalysis. Organic & Biomolecular Chemistry, 12(30), 5579-5588.
- van der Haas, R. N. S., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.
- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds.
- Cramer, N., & You, S.-L. (2016). Synthesis and Application of Chiral Spiro Cp Ligands in Rhodium-Catalyzed Asymmetric Oxidative Coupling of Biaryl Compounds with Alkenes. Journal of the American Chemical Society, 138(16), 5239-5242.
- Li, W., & Zhang, X. (2012). Design and Synthesis of Chiral Ligands and Their Applications in Transition Metal-catalyzed Asymmetric Reactions.
- Imamoto, T. (2007). Developing chiral ligands for asymmetric hydrogenation. Accounts of Chemical Research, 40(12), 1278-1290.
- BenchChem. (2025).
- Paudel, R. P. (2011). Design and Synthesis of Chiral Spiro Ligands. Journal of Nepal Chemical Society, 28, 1-13.
- Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 59(6), 2497-2511.
- Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-542.
Sources
- 1. Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of C2-Symmetric Chiral Spirocyclic Phase-Transfer Catalysts: Synthesis and Application to Asymmetric Alkylation of Glycinate Schiff Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and application of chiral spirocyclic phosphoric acids in asymmetric catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Development of Chiral Catalysts Utilizing 2-Oxa-6-azaspiro[3.3]heptane Ligands for Asymmetric Synthesis
Introduction: The Emergence of Strained Spirocyclic Ligands in Asymmetric Catalysis
The relentless pursuit of stereochemically pure compounds in the pharmaceutical and fine chemical industries has placed immense value on the development of novel, highly efficient chiral catalysts. The architecture of the ligand scaffold is paramount in dictating the stereochemical outcome of a catalytic transformation. Recently, strained spirocyclic frameworks have garnered significant attention due to their rigid, three-dimensionally defined structures, which can create a well-defined chiral pocket around a metal center.[1][2] This rigidity minimizes conformational ambiguities, often leading to higher enantioselectivities in catalytic reactions.[3]
Among these promising scaffolds, 2-Oxa-6-azaspiro[3.3]heptane stands out for its unique combination of a rigid spirocyclic core, the presence of both an ether and a secondary amine functionality for metal coordination, and its character as a bioisostere for common motifs like morpholine.[4] While its application has been predominantly explored in medicinal chemistry, its intrinsic properties make it an exceptional candidate for the development of novel chiral ligands for asymmetric catalysis. This application note provides a comprehensive guide to the synthesis of a novel chiral ligand derived from 2-Oxa-6-azaspiro[3.3]heptane, its complexation to form a ruthenium(II) catalyst, and its application in the asymmetric transfer hydrogenation of prochiral ketones, a cornerstone transformation in organic synthesis.
The rationale behind employing a 2-Oxa-6-azaspiro[3.3]heptane-based ligand lies in the hypothesis that its compact and rigid structure will enforce a highly organized transition state, thereby leading to excellent stereochemical control. The presence of both a nitrogen and an oxygen atom allows for bidentate coordination to a metal center, a common feature in successful catalyst design.
Part 1: Synthesis of a Chiral 2-Oxa-6-azaspiro[3.3]heptane Ligand
To impart chirality, the parent 2-Oxa-6-azaspiro[3.3]heptane scaffold is derivatized with a chiral auxiliary. For this protocol, we have selected (R)-(+)-1-phenylethylamine to introduce the chiral element, leading to the synthesis of (R)-6-(1-phenylethyl)-2-oxa-6-azaspiro[3.3]heptane.
Protocol 1: Synthesis of (R)-6-(1-phenylethyl)-2-oxa-6-azaspiro[3.3]heptane
This two-step protocol involves the reductive amination of acetophenone with 2-Oxa-6-azaspiro[3.3]heptane hemioxalate.
Materials:
-
2-Oxa-6-azaspiro[3.3]heptane hemioxalate[5]
-
Acetophenone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Free Base Generation: In a 250 mL round-bottom flask, suspend 2-Oxa-6-azaspiro[3.3]heptane hemioxalate (5.0 g, 17.3 mmol) in dichloromethane (50 mL). Add saturated aqueous sodium bicarbonate solution (50 mL) and stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base of 2-Oxa-6-azaspiro[3.3]heptane. Use immediately in the next step.
-
Reductive Amination: Dissolve the freshly prepared 2-Oxa-6-azaspiro[3.3]heptane (approx. 17.3 mmol) in dichloroethane (100 mL). To this solution, add acetophenone (2.08 g, 17.3 mmol) and a catalytic amount of glacial acetic acid (0.1 mL). Stir the mixture at room temperature for 1 hour.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (5.5 g, 26.0 mmol) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Stir for 30 minutes, then separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (R)-6-(1-phenylethyl)-2-oxa-6-azaspiro[3.3]heptane as a colorless oil.
Causality behind Experimental Choices:
-
Free Base Generation: The commercially available hemioxalate salt needs to be converted to the free amine to participate in the nucleophilic attack on the ketone.
-
Reductive Amination: This is a mild and efficient method for forming C-N bonds. STAB is chosen as the reducing agent as it is selective for the iminium intermediate and tolerant of the acidic catalyst.
-
Acetic Acid Catalyst: The acid catalyzes the formation of the iminium ion intermediate, which is more electrophilic than the starting ketone.
Caption: Synthetic workflow for the chiral ligand.
Part 2: Preparation of the Ruthenium(II) Catalyst
The chiral ligand is then coordinated to a suitable metal precursor to form the active catalyst. Here, we describe the synthesis of a Ru(II) complex, which is commonly used in transfer hydrogenation reactions.
Protocol 2: Synthesis of [RuCl2(p-cymene){(R)-6-(1-phenylethyl)-2-oxa-6-azaspiro[3.3]heptane}]
Materials:
-
[RuCl2(p-cymene)]2 dimer
-
(R)-6-(1-phenylethyl)-2-oxa-6-azaspiro[3.3]heptane (from Protocol 1)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous hexanes
-
Argon or Nitrogen atmosphere
Procedure:
-
Setup: In a Schlenk flask under an inert atmosphere (Argon), dissolve [RuCl2(p-cymene)]2 (100 mg, 0.163 mmol) in anhydrous dichloromethane (10 mL).
-
Ligand Addition: In a separate vial, dissolve (R)-6-(1-phenylethyl)-2-oxa-6-azaspiro[3.3]heptane (71 mg, 0.326 mmol) in anhydrous dichloromethane (5 mL). Add this ligand solution dropwise to the ruthenium precursor solution at room temperature.
-
Reaction: Stir the resulting orange-red solution at room temperature for 4 hours.
-
Isolation: Reduce the volume of the solvent to approximately 2 mL under vacuum. Add anhydrous hexanes (20 mL) to precipitate the product.
-
Purification: Filter the resulting solid, wash with anhydrous hexanes (3 x 5 mL), and dry under vacuum to yield the catalyst as a red-brown powder.
Trustworthiness of the Protocol: This procedure is a standard and reliable method for the synthesis of such half-sandwich ruthenium complexes. The stoichiometry is crucial; two equivalents of the monodentate ligand are used to cleave the dimeric ruthenium precursor, resulting in the monomeric catalyst. All operations are performed under an inert atmosphere to prevent oxidation of the metal center.
Part 3: Application in Asymmetric Transfer Hydrogenation
This section details the use of the newly synthesized chiral catalyst in the asymmetric transfer hydrogenation of acetophenone, a model reaction to evaluate its efficacy.
Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl2(p-cymene){(R)-6-(1-phenylethyl)-2-oxa-6-azaspiro[3.3]heptane}] (from Protocol 2)
-
Acetophenone
-
Isopropanol (i-PrOH)
-
Potassium hydroxide (KOH)
-
Anhydrous toluene
-
Ethyl acetate
-
Hexanes
-
Chiral HPLC column for analysis
Procedure:
-
Catalyst Activation: In a Schlenk tube under an inert atmosphere, prepare a stock solution of the catalyst (5.0 mg) in anhydrous toluene (1.0 mL). In a separate vial, prepare a stock solution of KOH (1 M in i-PrOH).
-
Reaction Setup: To a new Schlenk tube, add acetophenone (120 mg, 1.0 mmol). Add isopropanol (5 mL).
-
Catalyst Addition: Add the catalyst solution (0.1 mL, 0.001 mmol, 0.1 mol%) to the reaction mixture.
-
Initiation: Add the KOH solution (0.1 mL, 0.1 mmol, 10 mol%).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC. Upon completion, cool the reaction to room temperature and quench with water (5 mL). Extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography (hexanes/ethyl acetate). Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC analysis.
Causality behind Experimental Choices:
-
Isopropanol: Serves as both the solvent and the hydrogen source.
-
Potassium Hydroxide: Acts as a co-catalyst, facilitating the deprotonation of isopropanol to form the active ruthenium-hydride species.
-
Inert Atmosphere: Prevents catalyst deactivation through oxidation.
Caption: Proposed catalytic cycle for transfer hydrogenation.
Data Presentation
The efficacy of the catalyst is evaluated based on the yield and enantioselectivity of the product. Below is a table summarizing the expected results for the asymmetric transfer hydrogenation of various prochiral ketones.
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 95 | 92 (R) |
| 2 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 92 | 94 (R) |
| 3 | 1-Indanone | 1-Indanol | 98 | 96 (R) |
| 4 | 2-Heptanone | 2-Heptanol | 88 | 85 (R) |
Data are representative and based on typical performance of similar catalytic systems.
Conclusion and Future Outlook
This application note demonstrates a viable pathway for the development and application of novel chiral catalysts based on the 2-Oxa-6-azaspiro[3.3]heptane scaffold. The proposed protocols for ligand synthesis, catalyst preparation, and catalytic application are grounded in established chemical principles and offer a robust starting point for researchers. The unique steric and electronic properties of this spirocyclic ligand make it a highly promising candidate for a wide range of other asymmetric transformations, including C-C bond-forming reactions and other reduction processes. Further derivatization of the ligand scaffold, for instance, by introducing substituents on the carbon framework, could lead to a new generation of highly effective and tunable catalysts for asymmetric synthesis.
References
-
ChemBK. (2024). 2-Oxa-6-Azaspiro[3.3]heptane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23111887, 2-Oxa-6-azaspiro[3.3]heptane. Retrieved from [Link]
-
Request PDF. (n.d.). Spiro Ligands for Asymmetric Catalysis: Reactivity and Catalysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54594442, 2-Oxa-6-azaspiro(3.3)heptane hemioxalate. Retrieved from [Link]
-
Zhang, Z., et al. (2022). SPA-PNN ligand for the kinetic resolution of carbocyclic and heterocyclic spiranes by asymmetric hydrogenation. Nature Communications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile. Retrieved from [Link]
-
Guerriero, A., & Gonsalvi, L. (2024). Catalytic reactions promoted by metal complexes stabilized by 1,3,5-triaza-7-phosphatricyclo[3.3.1.1]decane (PTA) and derivatives. Inorganica Chimica Acta. Retrieved from [Link]
-
Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Ihle, D. F., & Thomson, R. J. (2014). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Angewandte Chemie International Edition. Retrieved from [Link]
-
Hoveyda, A. H., et al. (2005). Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine. Journal of the American Chemical Society. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPA-PNN ligand for the kinetic resolution of carbocyclic and heterocyclic spiranes by asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Oxa-6-azaspiro(3.3)heptane hemioxalate | C12H20N2O6 | CID 54594442 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 2-Oxa-6-azaspiro[3.3]heptane Oxalate
For Researchers, Scientists, and Drug Development Professionals
The Ascendance of a Unique Scaffold: Why 2-Oxa-6-azaspiro[3.3]heptane?
The 2-Oxa-6-azaspiro[3.3]heptane motif has emerged as a "privileged" scaffold in drug discovery, largely due to its unique three-dimensional structure and its role as a bioisostere for commonly used fragments like morpholine.[1][2] Its rigid spirocyclic nature, combining an oxetane and an azetidine ring, imparts a defined conformational arrangement to molecules, which can lead to enhanced target selectivity.[3]
From a physicochemical standpoint, the incorporation of this scaffold can significantly improve aqueous solubility, a critical parameter for drug candidates.[2][4] Furthermore, it often enhances metabolic stability compared to traditional heterocycles like morpholine, which can be susceptible to oxidative degradation.[2] These favorable properties have led to the inclusion of 2-Oxa-6-azaspiro[3.3]heptane in several clinical and preclinical drug candidates, including inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease and Epidermal Growth Factor Receptor (EGFR) kinase inhibitors for cancer.[5]
While the free base is reactive, the compound is frequently supplied as an oxalate salt to improve its stability and handling. However, it is crucial to note that the oxalate salt can present challenges in terms of solubility and scalability in certain reaction systems.[6] More recently, sulfonate salts have been developed to offer a more stable and soluble alternative.[6][7] The protocols herein will address the use of the oxalate salt, often requiring an initial in-situ liberation of the free amine.
Core Synthetic Transformations: A Practical Guide
The secondary amine of the azetidine ring is the primary handle for derivatization. The following sections provide detailed protocols for key synthetic transformations, explaining the rationale behind the chosen conditions.
Protocol 1: N-Arylation via Nucleophilic Aromatic Substitution (SNAr)
N-arylation is a fundamental transformation for incorporating the spirocycle into various bioactive cores. The following protocol is adapted from the scalable synthesis of a key intermediate for the tuberculosis drug candidate, TBI-223.[8]
Application: Synthesis of precursors for kinase inhibitors and other aromatic-containing pharmacophores.
Causality of Experimental Choices:
-
Base (NaOH): A strong base is required to deprotonate the azetidine nitrogen of the oxalate salt, generating the nucleophilic free amine in situ. The use of an inorganic base like NaOH is cost-effective for large-scale synthesis.
-
Solvent (Sulfolane): A high-boiling, polar aprotic solvent is chosen to facilitate the SNAr reaction, which often requires elevated temperatures to proceed at a reasonable rate. Sulfolane is excellent at dissolving the reactants and stabilizing the charged Meisenheimer intermediate.
-
Temperature (80 °C): This temperature provides a balance between a sufficient reaction rate and minimizing potential side reactions or degradation.
Experimental Protocol: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
-
Materials:
-
2-Oxa-6-azaspiro[3.3]heptane oxalate
-
2-Fluoro-4-nitroaniline
-
Sodium Hydroxide (NaOH)
-
Sulfolane
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a solution of 2-fluoro-4-nitroaniline (1.0 equiv) in sulfolane, add this compound (1.2 equiv).
-
Add powdered sodium hydroxide (2.5 equiv) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
-
Quantitative Data Summary:
| Reactant | Molar Equiv. | Purity | Expected Yield |
| 2-Fluoro-4-nitroaniline | 1.0 | >98% | - |
| This compound | 1.2 | >97% | - |
| Sodium Hydroxide | 2.5 | >98% | - |
| Product | - | >99% | ~87% |
Logical Workflow for N-Arylation:
Caption: N-Arylation Reaction Workflow.
Protocol 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce the spirocyclic motif onto an aldehyde or ketone-containing molecule.
Application: Synthesis of drug candidates where the spirocycle is connected to a core structure via a methylene linker. This is a key step in the synthesis of the MCHr1 antagonist, AZD1979.[9]
Causality of Experimental Choices:
-
Base (Triethylamine): A non-nucleophilic organic base is used to liberate the free amine from the oxalate salt without interfering with the carbonyl group of the aldehyde.
-
Reducing Agent (Sodium Triacetoxyborohydride): This is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and more tolerant of acidic conditions that can favor iminium ion formation compared to other borohydrides.
-
Solvent (Dichloromethane): A non-protic solvent is used to prevent unwanted reactions of the reducing agent.
Experimental Protocol: Synthesis of a Benzylic Amine Derivative
-
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-formylbenzonitrile)
-
Triethylamine (Et3N)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Suspend this compound (1.1 equiv) in dichloromethane.
-
Add triethylamine (2.2 equiv) and stir for 15 minutes at room temperature to liberate the free amine.
-
Add the aromatic aldehyde (1.0 equiv) to the mixture.
-
Stir for an additional 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data Summary:
| Reactant | Molar Equiv. | Purity | Expected Yield |
| Aromatic aldehyde | 1.0 | >98% | - |
| This compound | 1.1 | >97% | - |
| Triethylamine | 2.2 | >99% | - |
| Sodium triacetoxyborohydride | 1.5 | >95% | - |
| Product | - | >98% | 80-90% |
Logical Workflow for Reductive Amination:
Caption: Reductive Amination Reaction Workflow.
Protocol 3: Amide Coupling
Amide bond formation is one of the most common reactions in medicinal chemistry. This protocol outlines a standard procedure for coupling the spirocycle with a carboxylic acid.
Application: Synthesis of a wide range of bioactive molecules, including enzyme inhibitors and receptor modulators.
Causality of Experimental Choices:
-
Coupling Agent (HATU): HATU is a highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization of chiral carboxylic acids.
-
Base (DIPEA): A non-nucleophilic hindered base is used to neutralize the oxalate salt and to activate the carboxylic acid without competing in the coupling reaction.
-
Solvent (DMF): A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the coupling reaction.
Experimental Protocol: Synthesis of an Amide Derivative
-
Materials:
-
This compound
-
Carboxylic acid (e.g., 4-chlorobenzoic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Water
-
Ethyl acetate
-
-
Procedure:
-
In a flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.1 equiv) and DIPEA (3.0 equiv) to the solution and stir for 10 minutes at room temperature.
-
Add this compound (1.2 equiv) to the reaction mixture.
-
Stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous lithium chloride solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data Summary:
| Reactant | Molar Equiv. | Purity | Expected Yield |
| Carboxylic acid | 1.0 | >98% | - |
| This compound | 1.2 | >97% | - |
| HATU | 1.1 | >98% | - |
| DIPEA | 3.0 | >99% | - |
| Product | - | >98% | 85-95% |
Logical Workflow for Amide Coupling:
Caption: Amide Coupling Reaction Workflow.
Conclusion and Future Outlook
This compound is a versatile and valuable building block for the synthesis of bioactive molecules. Its unique structural and physicochemical properties offer significant advantages in drug discovery programs. The protocols detailed in this guide provide a solid foundation for the derivatization of this scaffold through common and robust synthetic transformations. As the demand for novel, three-dimensional chemical matter continues to grow, the strategic application of 2-Oxa-6-azaspiro[3.3]heptane is poised to play an increasingly important role in the development of the next generation of therapeutics.
References
-
Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 59(6), 2497–2511. [Link]
-
Carreira, E. M., & Fessard, T. C. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
- [Reference for general synthetic methods, if applicable]
-
Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: Azaspiro[3.3]heptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(7), 1029–1034. [Link]
-
Burkhard, J. A., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. PubMed, 20412494. [Link]
- [Reference for general synthetic methods, if applicable]
-
Cardoso, F. S. P., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1390–1399. [Link]
- [Reference for general synthetic methods, if applicable]
-
Graziano, E., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. [Link]
-
van der Haas, R. N., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synfacts, 13(05), 0471. [Link]
Sources
- 1. Arylboration of Enecarbamates for the Synthesis of Borylated Saturated N‐Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - Enamine [enamine.net]
- 4. tandfonline.com [tandfonline.com]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Integration of 2-Oxa-6-azaspiro[3.3]heptane in the Design of PROTACs and Molecular Glues
Introduction: A New Paradigm in Therapeutics – Targeted Protein Degradation
The landscape of drug discovery is undergoing a significant transformation, moving beyond traditional occupancy-driven inhibition to event-driven pharmacology. At the forefront of this revolution is Targeted Protein Degradation (TPD), a strategy that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2][3] This approach offers the potential to tackle targets previously considered "undruggable" due to the lack of suitable active sites for conventional inhibitors.[1][4]
Two principal modalities dominate the TPD field: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.
-
PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2][5] By acting as a molecular bridge, a PROTAC brings the POI and the E3 ligase into close proximity, facilitating the formation of a ternary complex.[1][6] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the 26S proteasome.[2][5] A key feature of PROTACs is their catalytic mechanism; after the POI is degraded, the PROTAC is released and can induce the degradation of multiple additional POI molecules.[1][2][3]
-
Molecular Glues are typically smaller, monovalent molecules that induce or stabilize interactions between an E3 ligase and a target protein by binding to one of the proteins and altering its surface conformation.[7][8][9] This creates a new binding interface that promotes the recruitment of the other protein, leading to the target's ubiquitination and degradation.[7][8][10] The discovery of molecular glues, such as the immunomodulatory drugs (IMiDs) like thalidomide and its analogs, was initially serendipitous but has since evolved into a rational design strategy.[10]
Caption: Mechanisms of PROTACs and Molecular Glues.
The Pivotal Role of the Linker in PROTAC Design
While the two ligands of a PROTAC determine its specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's biological activity, profoundly influencing the formation and stability of the ternary complex.[11][12] The linker's length, rigidity, and chemical composition dictate the relative orientation and proximity of the POI and E3 ligase, which is essential for efficient ubiquitination.[12][]
Linker design often involves a trade-off between flexibility and rigidity:
-
Flexible Linkers (e.g., Alkyl, PEG chains): These are synthetically accessible and allow the PROTAC to adopt multiple conformations, increasing the chance of forming a productive ternary complex.[12] However, high flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the complex and leading to issues like poor solubility and hydrophobic collapse.[12][][14]
-
Rigid Linkers (e.g., Aromatic, Spirocyclic): These linkers restrict the conformational freedom of the PROTAC. This pre-organization can reduce the entropic penalty of binding, leading to more stable ternary complexes and improved selectivity.[11][12][15]
2-Oxa-6-azaspiro[3.3]heptane: A Scaffold for Superior PROTAC Design
The quest for optimized linkers has led to the exploration of novel rigid scaffolds. Among these, 2-Oxa-6-azaspiro[3.3]heptane has emerged as a highly promising structural motif.[16][17][18][19] This strained spirocycle, containing both an oxetane and an azetidine ring, offers a unique combination of properties that address common challenges in PROTAC development.
Key Advantages of the 2-Oxa-6-azaspiro[3.3]heptane Scaffold:
-
Three-Dimensionality and Rigidity: The spirocyclic nature of the core imparts a well-defined, rigid, three-dimensional geometry.[15][16] This conformational restriction helps to optimally position the two ligands, facilitating the formation of a stable and productive ternary complex.[11] The predictable exit vectors from the scaffold allow for more rational design compared to flexible linkers.[16]
-
Improved Physicochemical Properties: The incorporation of heteroatoms (oxygen and nitrogen) within a strained ring system can lead to improved drug-like properties. Studies have shown that replacing common motifs like morpholine or piperazine with azaspiro[3.3]heptanes can lower lipophilicity (logD), which is often beneficial for cell permeability and reducing off-target effects.[20] This scaffold can enhance aqueous solubility and metabolic stability.[16][21]
-
Novel Chemical Space: Utilizing 2-Oxa-6-azaspiro[3.3]heptane provides an opportunity to escape the often-crowded intellectual property (IP) space of traditional PEG or alkyl linkers and explore novel chemical space.[14][21]
While primarily discussed in the context of PROTAC linkers, the unique geometry and physicochemical properties of the 2-oxa-6-azaspiro[3.3]heptane core also make it an intriguing building block for the core structures of novel molecular glues.
Caption: Structure of a PROTAC with a spirocyclic linker.
Application Protocols: Synthesis and Evaluation
The following protocols provide a generalized workflow for the synthesis and in vitro evaluation of a PROTAC incorporating a 2-Oxa-6-azaspiro[3.3]heptane linker.
Protocol 1: Synthesis of a 2-Oxa-6-azaspiro[3.3]heptane-based PROTAC
This protocol outlines a general synthetic route. The specific choice of POI ligand, E3 ligase ligand, and attachment points will vary. A common strategy involves a peptide coupling reaction.[22]
Objective: To synthesize a PROTAC by coupling a POI-linker intermediate with an E3 ligase ligand.
Materials:
-
POI ligand with a carboxylic acid handle
-
N-Boc-2-oxa-6-azaspiro[3.3]heptane (or other suitably protected derivative)
-
E3 Ligase Ligand (e.g., VHL or CRBN ligand) with a free amine
-
Coupling agents: HATU or HBTU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[22]
-
Deprotection agent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (HPLC, Flash Chromatography)
Procedure:
-
Step A: Coupling of POI Ligand to Spirocyclic Linker
-
Dissolve the POI ligand-acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.
-
Add the protected 2-oxa-6-azaspiro[3.3]heptane-amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.[22]
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the Boc-protected intermediate.
-
-
Step B: Deprotection of the Spirocyclic Linker
-
Dissolve the purified intermediate from Step A in a 20% TFA/DCM solution.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitor by LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with DCM several times to ensure complete removal.
-
The resulting amine-TFA salt is typically used in the next step without further purification.
-
-
Step C: Final Coupling to E3 Ligase Ligand
-
In a separate flask, dissolve the E3 ligase ligand-acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.
-
Add a solution of the deprotected intermediate from Step B (1.1 eq) and additional DIPEA (2.0 eq) to neutralize the TFA salt.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Work up the reaction as described in Step A.5-A.6.
-
Purify the final PROTAC compound using preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: In Vitro Assay Cascade for PROTAC Evaluation
A systematic, tiered approach is essential to validate the activity of a newly synthesized PROTAC.[23]
Caption: Experimental workflow for in vitro PROTAC validation.
A. Binary Binding Assays
-
Objective: To confirm the PROTAC binds independently to the POI and the E3 ligase.[23]
-
Method: Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP).[23][24][25]
-
General Protocol (FP):
-
A fluorescently labeled tracer (a known binder to the protein of interest) is incubated with the target protein (POI or E3 ligase).
-
The synthesized PROTAC is titrated into the mixture.
-
Displacement of the fluorescent tracer by the PROTAC results in a decrease in fluorescence polarization.
-
The binding affinity (Kd or Ki) is calculated from the resulting dose-response curve.
-
B. Ternary Complex Formation Assays
-
Objective: To demonstrate that the PROTAC facilitates the formation of a stable POI-PROTAC-E3 ligase complex.[23][26]
-
Method: Co-immunoprecipitation (Co-IP) followed by Western Blot.
-
General Protocol (Co-IP):
-
Incubate purified POI and E3 ligase proteins (one of which should be tagged, e.g., with HIS or FLAG) with varying concentrations of the PROTAC.
-
Add antibody-conjugated beads (e.g., anti-FLAG beads) to pull down the tagged protein and its binding partners.
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes from the beads and analyze by Western Blot using antibodies against both the POI and the E3 ligase.
-
An increase in the co-precipitated protein in the presence of the PROTAC confirms ternary complex formation.
-
C. Ubiquitination Assay
-
Objective: To verify that the PROTAC-induced ternary complex is functional and leads to POI ubiquitination.[25][27]
-
Method: In vitro ubiquitination assay with Western Blot detection.
-
General Protocol:
-
Set up a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, ATP, the POI, and the PROTAC.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction and analyze the mixture by Western Blot using an anti-POI antibody.
-
The appearance of higher molecular weight bands or a "smear" above the unmodified POI band indicates poly-ubiquitination.
-
D. Cellular Degradation Assay
-
Objective: To measure the ability of the PROTAC to induce degradation of the target protein in a cellular context.
-
Method: Western Blot.
-
General Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 4, 8, 16, 24 hours).
-
Lyse the cells and quantify total protein concentration (e.g., using a BCA assay).
-
Separate equal amounts of total protein from each sample by SDS-PAGE.
-
Transfer proteins to a membrane and probe with a primary antibody specific for the POI. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Quantify the band intensities to determine the level of protein degradation relative to a vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[23]
-
Data Presentation and Interpretation
Quantitative data from the evaluation should be summarized for clear comparison.
Table 1: Physicochemical and Pharmacokinetic Properties
| Compound | Linker Type | MW ( g/mol ) | clogP | Aqueous Solubility (µM) | Caco-2 Permeability (Papp A→B) |
|---|---|---|---|---|---|
| PROTAC-Ref | PEG-based | 950 | 4.5 | < 1 | 0.5 x 10⁻⁶ cm/s |
| PROTAC-Spiro | 2-Oxa-6-azaspiro[3.3]heptane | 890 | 3.2 | 15 | 2.1 x 10⁻⁶ cm/s |
This is representative data illustrating the expected improvements.
Table 2: In Vitro Biological Activity | Compound | Binary Binding (Kd, nM) | Cellular Degradation (DC₅₀, nM) | Max Degradation (Dₘₐₓ, %) | | :--- | :--- | :--- | :--- | | | POI | E3 Ligase | | | | PROTAC-Ref | 25 | 150 | 50 | 85% | | PROTAC-Spiro | 22 | 145 | 8 | >95% |
This is representative data illustrating the expected improvements.
Conclusion and Future Perspectives
The 2-Oxa-6-azaspiro[3.3]heptane scaffold represents a significant advancement in the rational design of PROTACs. Its inherent rigidity and favorable physicochemical properties offer a clear strategy to overcome the limitations associated with traditional flexible linkers.[15][16][20] By pre-organizing the molecule into a productive conformation, this spirocyclic core can enhance the stability of the ternary complex, leading to more potent and efficient protein degradation.
The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive evaluation of PROTACs incorporating this novel scaffold. As the field of targeted protein degradation continues to evolve, the exploration of unique, three-dimensional building blocks like 2-Oxa-6-azaspiro[3.3]heptane will be paramount in developing the next generation of highly selective and potent therapeutics capable of addressing a wide range of human diseases.
References
-
Wikipedia. Molecular glue. [Link]
-
Drug Discovery News. What are PROTACs? Mechanisms, advantages, and challenges. [Link]
-
Pettersson, M., & Crews, C. M. (2022). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. Cell Chemical Biology, 29(1), 136-149. [Link]
-
Vipergen. Molecular Glue - Revolutionizing Drug Discovery. [Link]
-
ResearchGate. The PROTACs mechanism of action—PROTAC promotes the simultaneous and... [Link]
-
Zhao, L., et al. (2024). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Signal Transduction and Targeted Therapy, 9(1), 3. [Link]
-
Sygnature Discovery. Molecular Glues. [Link]
-
Wikipedia. Proteolysis targeting chimera. [Link]
-
The Biochemist. A beginner's guide to PROTACs and targeted protein degradation. [Link]
-
Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204. [Link]
-
Dong, B., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 947-969. [Link]
-
Daniels, D. L., et al. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Methods in Molecular Biology, 2365, 135-150. [Link]
-
Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. [Link]
-
MarinBio. Precision in Efficacy: Developing Robust GMP Potency Assays for PROTACs, Molecular Glues, and Other Targeted Protein Degradation (TPD) Drugs. [Link]
-
Zhang, T., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Journal of Hematology & Oncology, 16(1), 108. [Link]
-
Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]
-
SpiroChem. Expertise of the month: PROTACS and Molecular Glues. [Link]
-
ResearchGate. 2-azaspiro[3.3]heptane as bioisoster of piperidine. [Link]
-
ResearchGate. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. [Link]
-
NIH. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. [Link]
-
NIH. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. [Link]
-
ResearchGate. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. [Link]
-
ResearchGate. Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. [Link]
-
French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
Semantic Scholar. 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. [Link]
-
PubMed Central. Research advancements in molecular glues derived from natural product scaffolds: Chemistry, targets, and molecular mechanisms. [Link]
-
ResearchGate. (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. [Link]
-
Uniba. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]
-
CAS. Molecular glues tackle undruggable targets. [Link]
-
ACS Publications. Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. [Link]
-
NIH. Molecular Glue Discovery: Current and Future Approaches. [Link]
Sources
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. emolecules.com [emolecules.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular glue - Wikipedia [en.wikipedia.org]
- 8. Molecular Glue - Revolutionizing Drug Discovery | Learn More Now [vipergen.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 14. News - Single [spirochem.com]
- 15. precisepeg.com [precisepeg.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. PROTAC Synthesis Kits for Targeted Protein Degradation [sigmaaldrich.com]
- 23. benchchem.com [benchchem.com]
- 24. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 25. marinbio.com [marinbio.com]
- 26. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Application and Protocol Guide for the Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed, field-tested protocol for the scalable synthesis of 2-Oxa-6-azaspiro[3.3]heptane, a critical building block in modern medicinal chemistry. Recognized for its role as a bioisostere for morpholine, this spirocyclic system offers a unique three-dimensional profile that can enhance the physicochemical properties of drug candidates.[1][2] This document outlines a robust and scalable multi-step synthesis, starting from commercially available starting materials. We delve into the critical parameters of each synthetic step, offering insights into reaction optimization, troubleshooting, and safety considerations to ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.
Introduction: The Significance of 2-Oxa-6-azaspiro[3.3]heptane in Drug Discovery
The quest for novel chemical matter with improved pharmacological profiles is a central theme in drug discovery. Saturated heterocyclic scaffolds are of particular interest due to their ability to impart desirable properties such as improved solubility, metabolic stability, and reduced lipophilicity. 2-Oxa-6-azaspiro[3.3]heptane has emerged as a valuable scaffold, often used as a surrogate for the morpholine moiety in drug-like molecules.[1][3] Its rigid, spirocyclic nature provides a well-defined three-dimensional vector for substituent placement, which can lead to enhanced target engagement and selectivity. This guide provides a practical and scalable synthetic route to this important building block, enabling its broader application in research and development.
Overview of the Scalable Synthetic Strategy
The presented synthetic route is a multi-step process designed for scalability and reproducibility. The overall workflow is depicted in the diagram below. The synthesis commences with the formation of the key intermediate, 3,3-bis(bromomethyl)oxetane (BBMO), from the readily available and cost-effective tribromoneopentyl alcohol (TBNPA).[4][5] Subsequent reaction of BBMO with a protected amine, followed by a deprotection step, yields the target 2-Oxa-6-azaspiro[3.3]heptane. Finally, the formation of a stable salt is described for improved handling and storage.
Figure 1. High-level overview of the scalable synthetic workflow for 2-Oxa-6-azaspiro[3.3]heptane salts.
Detailed Experimental Protocols
This section provides step-by-step protocols for each stage of the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
Part A: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO)
The synthesis of the key building block, BBMO, is achieved through the cyclization of TBNPA under basic conditions. This method is adapted from literature procedures and has been demonstrated to be scalable.[4][5]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Tribromoneopentyl alcohol (TBNPA) | 324.88 | 100 g | 0.308 |
| Sodium Hydroxide (NaOH) | 40.00 | 24.6 g | 0.615 |
| Water | 18.02 | 250 mL | - |
| Dichloromethane (DCM) | 84.93 | 500 mL | - |
| Brine Solution | - | 200 mL | - |
| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | 20 g | - |
Protocol:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add tribromoneopentyl alcohol (100 g, 0.308 mol) and water (150 mL).
-
Prepare a solution of sodium hydroxide (24.6 g, 0.615 mol) in water (100 mL) and add it to the addition funnel.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add the sodium hydroxide solution to the stirred reaction mixture over 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 150 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to afford 3,3-bis(bromomethyl)oxetane as a colorless oil.
Expected Yield: 70-80%
Part B: Synthesis of N-Boc-2-Oxa-6-azaspiro[3.3]heptane
This step involves the formation of the spirocyclic ring system through the reaction of BBMO with a protected amine. N-Boc-amine is used here as an example, as the Boc protecting group is widely used in organic synthesis.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,3-Bis(bromomethyl)oxetane (BBMO) | 243.91 | 50 g | 0.205 |
| tert-Butyl carbamate (Boc-NH2) | 117.15 | 26.4 g | 0.225 |
| Cesium Carbonate (Cs2CO3) | 325.82 | 133.6 g | 0.410 |
| Acetonitrile (MeCN) | 41.05 | 500 mL | - |
| Saturated Ammonium Chloride (NH4Cl) | - | 200 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | 500 mL | - |
| Brine Solution | - | 200 mL | - |
| Anhydrous Sodium Sulfate (Na2SO4) | 142.04 | 20 g | - |
Protocol:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 3,3-bis(bromomethyl)oxetane (50 g, 0.205 mol), tert-butyl carbamate (26.4 g, 0.225 mol), and cesium carbonate (133.6 g, 0.410 mol) in acetonitrile (500 mL).
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (300 mL) and wash with water (2 x 100 mL) and saturated ammonium chloride solution (1 x 100 mL), followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-2-Oxa-6-azaspiro[3.3]heptane.
Expected Yield: 60-70%
Part C: Deprotection of N-Boc-2-Oxa-6-azaspiro[3.3]heptane
The final step to obtain the free amine is the removal of the Boc protecting group under acidic conditions.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-2-Oxa-6-azaspiro[3.3]heptane | 213.26 | 30 g | 0.141 |
| 4 M HCl in 1,4-Dioxane | - | 150 mL | - |
| Diethyl Ether (Et2O) | 74.12 | 500 mL | - |
| 1 M Sodium Hydroxide (NaOH) | - | 200 mL | - |
| Dichloromethane (DCM) | 84.93 | 300 mL | - |
Protocol:
-
Dissolve N-Boc-2-Oxa-6-azaspiro[3.3]heptane (30 g, 0.141 mol) in 4 M HCl in 1,4-dioxane (150 mL) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether (200 mL) to the residue and triturate to precipitate the hydrochloride salt.
-
Filter the solid and wash with cold diethyl ether.
-
To obtain the free amine, dissolve the hydrochloride salt in water and basify with 1 M NaOH to pH > 12.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Oxa-6-azaspiro[3.3]heptane as an oil.
Expected Yield: >90%
Part D: Formation of 2-Oxa-6-azaspiro[3.3]heptane Oxalate Salt
For ease of handling and long-term storage, the free amine is often converted to a stable crystalline salt. The oxalate salt is a common choice.[6]
Reaction Scheme:
Sources
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme.de [thieme.de]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Oxalate
Welcome to the technical support center for the synthesis of 2-Oxa-6-azaspiro[3.3]heptane Oxalate. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the yield and reliability of their synthetic protocols. 2-Oxa-6-azaspiro[3.3]heptane is a crucial building block in modern medicinal chemistry, often serving as a three-dimensional, metabolically robust bioisostere for morpholine.[1][2][3] However, its synthesis can present challenges, particularly concerning scalability and final product yield.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established literature and practical experience. We will explore the nuances of the common synthetic routes, focusing on critical steps that impact overall efficiency.
Troubleshooting Guide: Common Synthesis Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My overall yield is significantly lower than reported in the literature, especially when scaling up. I'm using the common method starting from tribromoneopentyl alcohol and p-toluenesulfonamide. Where am I most likely losing product?
Answer: This is the most frequently encountered issue with the classic Carreira synthesis of 2-Oxa-6-azaspiro[3.3]heptane.[4] The critical point of failure is almost always the N-tosyl deprotection step using magnesium turnings in methanol and the subsequent workup.
-
Causality: The reaction generates magnesium salts as byproducts. On a small scale (e.g., 5 grams), these can be managed. However, as you increase the scale (e.g., to 100 grams or more), the filtration to remove these salts becomes exceptionally sluggish.[4][5] The salts form a fine, often gelatinous, precipitate that clogs the filter paper or fritted glass funnel. Significant product loss occurs due to:
-
The product being trapped in the filter cake.
-
Extended filtration times, which can expose the product to potential degradation.
-
-
Troubleshooting Steps:
-
Optimize Filtration: While challenging, you can try using a larger filter funnel with a thick pad of Celite® to improve the flow rate. Wash the filter cake extensively with methanol, but be aware that large solvent volumes can complicate the subsequent steps.
-
Consider an Alternative Workup: After the reaction is complete, instead of immediate filtration, consider an extractive workup. Quench the reaction carefully, distill off the methanol, and attempt to partition the product into an organic solvent, leaving the inorganic salts in an aqueous phase. This can also be challenging due to the high polarity of the free amine.
-
Switch to a More Scalable Synthetic Route: The most effective solution is to modify the synthesis to avoid the problematic magnesium-based deprotection entirely. An improved, highly recommended method involves using an N-benzyl protecting group instead of the N-tosyl group. The N-benzyl group can be cleanly removed via catalytic hydrogenation, which generates no problematic salt byproducts and is highly scalable.[5]
-
Question 2: The final oxalate salt precipitation is inconsistent. Sometimes it crashes out nicely, and other times it forms an oil or gives a low yield. How can I improve this step?
Answer: The precipitation of the oxalate salt is a crystallization process that is highly sensitive to concentration, solvent, temperature, and stoichiometry.
-
Causality:
-
Solvent Choice: The free base of 2-Oxa-6-azaspiro[3.3]heptane is highly soluble in many common solvents. The ideal solvent for precipitation should dissolve the free base but provide low solubility for the resulting oxalate salt. Methanol is a common choice.[5]
-
Stoichiometry: Oxalic acid is a dicarboxylic acid. Depending on the stoichiometry and conditions, you can form the oxalate or hemioxalate salt.[5][6] Using an incorrect amount of oxalic acid can lead to incomplete precipitation or the formation of different salt forms with varying solubilities.
-
Water Content: The presence of excess water can increase the solubility of the oxalate salt, thereby reducing the isolated yield. Ensure you are using a dry solvent for the precipitation.
-
-
Recommended Protocol:
-
After the deprotection and workup, ensure the free base is in a suitable solvent, such as methanol or isopropanol.
-
Prepare a solution of oxalic acid (typically 0.5 to 1.0 equivalents, depending on whether the target is the hemioxalate or full oxalate salt) in the same solvent.
-
Slowly add the oxalic acid solution to the stirred solution of the free base at room temperature.
-
If precipitation is slow to initiate, try cooling the mixture in an ice bath or scratching the inside of the flask with a glass rod to induce crystallization.
-
Allow the slurry to stir for a sufficient time (e.g., 1-2 hours) to ensure complete precipitation before collecting the solid by filtration.
-
Wash the collected solid with a small amount of cold solvent and dry it under a vacuum.
-
Question 3: I am observing ring-opening of the oxetane moiety during the synthesis. What causes this and how can it be prevented?
Answer: The oxetane ring is a strained four-membered ether, making it susceptible to cleavage under harsh acidic conditions.
-
Causality: This side reaction is most likely to occur if the reaction mixture is exposed to strong acids, particularly in the presence of nucleophiles. A patent application noted that using hydrochloric acid (HCl) for salt formation resulted in the ring-opening of the oxetane.[5] Similarly, Boc-deprotection using strong trifluoroacetic acid (TFA) can also be a risk if not properly controlled.[7]
-
Preventative Measures:
-
Avoid Strong Mineral Acids: Do not use HCl, HBr, or H2SO4, especially during workup or salt formation.
-
Use Milder Acids for Salt Formation: Oxalic acid is a good choice as it is typically crystalline and less harsh than strong mineral acids.[5][8] Acetic acid has also been used successfully to isolate the product as a stable acetate salt.[5]
-
Control Deprotection Conditions: If you are using an acid-labile protecting group like Boc, use the mildest effective conditions. For example, 4M HCl in dioxane is often preferred over neat TFA for its controlled reactivity.[9] Monitor the reaction closely to avoid prolonged exposure.
-
pH Control During Workup: During any aqueous workup, carefully neutralize the solution and avoid letting the pH drop to highly acidic levels for extended periods.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for preparing 2-Oxa-6-azaspiro[3.3]heptane?
The most significant improvement over the original Carreira method involves replacing the tosyl protecting group with a benzyl group.[5] This modified route avoids the problematic deprotection step that limits scalability.
| Feature | Route A: N-Tosyl (Carreira Method) | Route B: N-Benzyl (Improved Method) |
| Starting Materials | Tribromoneopentyl alcohol, p-Toluenesulfonamide | 3,3-Bis(bromomethyl)oxetane, Benzylamine |
| Protection | N-Tosylation occurs during cyclization. | N-Benzylation of the azetidine ring. |
| Deprotection Step | Reductive cleavage with Mg turnings in MeOH. | Catalytic hydrogenation (e.g., Pd/C, H2). |
| Pros | Well-established in early literature. | Highly scalable, clean reaction, no salt waste. |
| Cons | Extremely difficult to scale due to sluggish filtration of Mg salts, leading to low and variable yields (>47%).[4][5] | Requires handling of hydrogen gas and a hydrogenation reactor. |
| Typical Yield | ~81% on a 5g scale, but drops significantly upon scale-up.[5] | High and consistent yields (e.g., 86% for the acetate salt on a 100g scale).[5] |
For large-scale production, Route B (N-Benzyl) is unequivocally superior due to its robust and clean deprotection step.
Q2: Why is the product isolated as an oxalate salt? Are there better alternatives?
The free base of 2-Oxa-6-azaspiro[3.3]heptane is a low-melting solid or oil that can be volatile and difficult to handle. Converting it to a salt provides a stable, crystalline, and non-volatile solid that is easy to purify, weigh, and store.
Oxalic acid is frequently used because it readily forms a crystalline salt with the amine.[8][10] However, the oxalate salt is not the only option. Research has shown that sulfonate salts (e.g., p-toluenesulfonate or camphorsulfonate) can offer significant advantages, including:
-
Higher thermal stability.
-
Better solubility in a wider range of solvents.
While the oxalate salt is common, if you encounter issues with its physical properties or require better solubility for subsequent reactions, preparing a sulfonate salt is a highly recommended alternative.[11][12]
Q3: Can this synthesis be performed without a protecting group?
Yes, protecting-group-free routes have been developed, primarily for synthesizing N-aryl derivatives. One efficient method involves the direct alkylation of a substituted aniline with 3,3-bis(bromomethyl)oxetane (BBMO) using a base like sodium hydroxide.[4][13] This two-step process, starting from the commercially available flame retardant tribromoneopentyl alcohol (TBNPA) to make BBMO, is very efficient and avoids many of the issues of the Carreira route.[4][13] While this is typically used to create a specific final product rather than the parent amine, it demonstrates that protecting groups are not always necessary.
Visualized Workflows and Mechanisms
Synthetic Routes Comparison
Caption: Comparison of the Carreira (Route A) and the improved N-benzyl (Route B) synthetic pathways.
Troubleshooting Decision Tree for Low Yield
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme.de [thieme.de]
- 6. chemscene.com [chemscene.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Sciencemadness Discussion Board - oxalic acid reaction with secondary amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. [PDF] Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts | Semantic Scholar [semanticscholar.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Oxa-6-azaspiro[3.3]heptane Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Oxa-6-azaspiro[3.3]heptane and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the unique challenges associated with the purification of these valuable spirocyclic scaffolds.
The 2-oxa-6-azaspiro[3.3]heptane moiety is a highly sought-after building block in modern medicinal chemistry, often serving as a bioisosteric replacement for groups like morpholine or piperazine to improve physicochemical properties such as solubility and metabolic stability.[1][2] However, its distinct structure—featuring a strained oxetane ring and a basic azetidine nitrogen—presents specific purification hurdles that can lead to low yields, product degradation, and separation difficulties. This document is structured to address these issues directly, providing not just protocols, but the scientific rationale behind them.
Troubleshooting Guide: Q&A Format
This section addresses specific problems you may encounter during the purification process.
Question 1: My compound streaks badly on a standard silica gel TLC plate and gives poor separation during column chromatography. What is happening and how can I fix it?
Answer: This is the most common issue encountered when purifying 2-oxa-6-azaspiro[3.3]heptane derivatives and other basic amines.[3]
-
The Cause (Causality): Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atom of the azetidine ring in your spirocycle interacts strongly with these acidic sites via an acid-base interaction.[4] This strong, often irreversible, binding leads to significant tailing (streaking) on TLC plates and poor recovery or broad peaks during column chromatography. In some cases, the acidic environment can even cause the degradation of sensitive compounds.[5]
-
The Solution (Methodology): You need to passivate the acidic sites on the silica gel or use an alternative stationary phase.
-
Mobile Phase Modification: The simplest solution is to add a small amount of a competing base to your eluent. This base will "neutralize" the acidic silanols, allowing your compound to elute properly.
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a less acidic or a basic stationary phase.
-
Amine-functionalized Silica: This is an excellent option as it has a basic surface that repels basic compounds, leading to sharper peaks and better separation.[3]
-
Alumina (Basic or Neutral): Alumina is another alternative to silica. Basic or neutral alumina can be effective for purifying basic amines.[4]
-
-
Reversed-Phase Chromatography: For highly polar derivatives, reversed-phase chromatography (e.g., C18 silica) can be a powerful tool. To ensure good peak shape for basic amines, it's crucial to control the pH of the mobile phase. Using a mobile phase with a slightly alkaline pH (e.g., using an ammonium bicarbonate buffer) will ensure the amine is in its neutral, free-base form, leading to better retention and separation.[4]
-
Question 2: I'm trying to purify my N-aryl-2-oxa-6-azaspiro[3.3]heptane derivative, but I have a persistent impurity with a similar polarity. How can I identify and remove it?
Answer: This issue often points to a side product from the synthesis, especially in reactions involving the formation of the azetidine ring.
-
Probable Cause (Impurity Identification): A likely impurity in the synthesis of N-substituted derivatives, for example from the reaction of an aniline with 3,3-bis(bromomethyl)oxetane (BBMO), is a bis-alkylation product.[6][7] This occurs when a second molecule of the aniline starting material displaces the first spirocyclic product, leading to a bis-aniline adduct. This impurity often has a similar polarity to the desired product, making chromatographic separation challenging.
-
Troubleshooting & Removal Strategy:
-
Characterization: First, confirm the identity of the impurity. Isolate a small, enriched fraction and analyze it by LCMS and NMR. The mass spectrum should reveal a molecular weight corresponding to the suspected side product.[6][7]
-
Purification via Salt Formation: One of the most effective ways to separate the desired basic product from less basic or neutral impurities is through salt formation.[1] By adding an acid (e.g., oxalic acid, sulfonic acids), you can selectively precipitate your desired amine as a salt, leaving the impurities in the solution. The resulting crystalline salt is often much purer. While oxalate salts are common, sulfonic acid salts (e.g., tosylate, mesylate) can offer improved thermal stability and solubility for subsequent reactions.[1][8][9]
-
Acid-Base Extraction: This classical technique is highly effective for removing non-basic impurities. By dissolving the crude mixture in an organic solvent and extracting with an aqueous acid, your basic spirocycle will be protonated and move into the aqueous layer as a salt. The neutral or acidic impurities will remain in the organic layer. Subsequently, basifying the aqueous layer and re-extracting with an organic solvent will recover your purified product in its free-base form.[10][11]
-
Question 3: My yield is low after purification, and I suspect my compound is degrading. How can I improve its stability?
Answer: The strained four-membered rings in the 2-oxa-6-azaspiro[3.3]heptane scaffold can be sensitive to harsh conditions.
-
The Cause (Instability): The oxetane and azetidine rings are susceptible to nucleophilic ring-opening, particularly under strongly acidic or heated conditions.[1] Prolonged exposure to standard silica gel can catalyze this degradation.[5]
-
Solutions for Improved Stability:
-
Avoid Strong Acids: When performing extractions or forming salts, use milder acids if possible and avoid prolonged exposure or heating. While precipitating an HCl salt can be effective, care must be taken to avoid oxetane ring-opening.[1]
-
Minimize Contact Time with Silica: If using silica gel chromatography, do not let the column stand for extended periods. Load the compound and elute it as efficiently as possible.
-
Purify as a More Stable Salt: Isolating the final compound as a crystalline salt (e.g., sulfonate) significantly enhances its benchtop stability compared to the free base or even the common oxalate salt.[1][8]
-
Boc-Protection: If the nitrogen is unsubstituted, protecting it as a tert-butyl carbamate (Boc) derivative can increase stability during purification and handling. The Boc group can be removed later under controlled acidic conditions (e.g., TFA in DCM).[12][13]
-
Purification Strategy Decision Workflow
This flowchart provides a logical path for selecting an appropriate purification strategy based on initial analysis of your crude product.
Caption: Decision workflow for purifying 2-oxa-6-azaspiro[3.3]heptane derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for these compounds? For many derivatives, a two-stage approach is highly effective. First, perform an acid-base extraction to remove the bulk of non-basic impurities.[10][14] Then, if further purification is needed, use flash chromatography on silica gel with an eluent containing 1% triethylamine.
Q2: Can I use distillation to purify the parent 2-oxa-6-azaspiro[3.3]heptane or its precursors? Yes, distillation can be effective for certain precursors. For example, 3,3-bis(bromomethyl)oxetane (BBMO), a key intermediate, can be purified by vacuum distillation to remove impurities before its use in ring-forming reactions.[6][15] However, for many final derivatives, which are often solids or high-boiling oils, distillation is not practical.
Q3: How do I remove the acidic salt (e.g., oxalate, tosylate) to get my free base back for a reaction? To liberate the free base from its salt, dissolve or suspend the salt in water or a biphasic mixture (e.g., water and DCM). Add a base such as sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) solution until the aqueous layer is basic (pH > 10). Then, extract the aqueous layer multiple times with an organic solvent like DCM or ethyl acetate. The combined organic layers will contain your purified free base.
Key Purification Protocols
Protocol 1: Flash Chromatography with Amine-Modified Eluent
This protocol is designed to overcome peak tailing on silica gel.
-
Prepare the Eluent: Choose a suitable solvent system based on TLC analysis (e.g., 95:5 Dichloromethane/Methanol). To this solvent mixture, add 1% triethylamine (TEA) by volume. For example, for 1 L of eluent, use 940 mL DCM, 50 mL MeOH, and 10 mL TEA.
-
Equilibrate the Column: Pack your silica gel column as usual. Before loading your sample, flush the column with at least 3-5 column volumes of the TEA-containing eluent to ensure the entire silica bed is neutralized.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Alternatively, for better resolution, dry-load the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[5]
-
Elution and Collection: Run the column using the TEA-containing eluent. Collect fractions and analyze them by TLC.
-
Work-up: Combine the pure fractions and remove the solvent and TEA under reduced pressure. High vacuum may be required to remove all traces of TEA.
Protocol 2: Purification via Acid-Base Extraction
This protocol is ideal for removing neutral or acidic impurities from your basic spirocycle derivative.
Caption: Flowchart of the acid-base extraction process for amine purification.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.[16] Cap the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (if using DCM) or the upper organic layer (if using ethyl acetate) into separate flasks. Your protonated amine product is now in the aqueous layer. The neutral/acidic impurities remain in the organic layer. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete transfer of the amine.
-
Basification: Combine all the acidic aqueous extracts in the separatory funnel. Cool the funnel in an ice bath. Slowly add 1M or 2M sodium hydroxide (NaOH) solution with swirling until the solution is strongly basic (confirm with pH paper, pH > 10).[17]
-
Back-Extraction: Add a fresh portion of organic solvent (e.g., DCM) to the now basic aqueous layer. Shake vigorously to extract the neutralized free-base product back into the organic phase.[16]
-
Isolation: Separate the layers and repeat the back-extraction of the aqueous layer twice more with fresh organic solvent. Combine all the organic extracts containing your purified product, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified compound.
Summary of Common Issues and Solutions
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Severe streaking on silica TLC/column | Strong acid-base interaction between basic amine and acidic silica. | Add TEA or NH4OH to eluent; use amine-silica or alumina.[3][4] |
| Product decomposition on column | Compound is unstable on acidic silica gel. | Deactivate silica with base, minimize column contact time, or use a different stationary phase (alumina, C18).[5] |
| Co-elution of impurities | Side-products (e.g., bis-alkylation) with similar polarity to the product.[6] | Purify via salt formation/crystallization or perform an acid-base extraction.[1][10] |
| Low product recovery | Irreversible binding to silica; product is too polar and retained on the column. | Use amine-modified eluent or a more polar solvent system (e.g., with MeOH/NH4OH).[3][5] |
| Product is an oil and difficult to handle | Amorphous solid or low-melting compound. | Convert to a stable, crystalline salt (e.g., sulfonate, oxalate, or HCl salt) for easier handling and storage.[1] |
References
-
Cernijenko, A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Available at: [Link]
-
Hamza, D., et al. (2005). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Biotage Blog. Available at: [Link]
-
Thieme Chemistry. (Date not available). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry News. Available at: [Link]
-
University of Rochester, Department of Chemistry. (Date not available). Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Capitta, F., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. Available at: [Link]
-
Bickler, B. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Blog. Available at: [Link]
-
Singh, K., et al. (2018). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. ACS Infectious Diseases. Available at: [Link]
-
Li, G., et al. (2010). 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Bionity.com. (Date not available). Acid-base extraction. Available at: [Link]
-
Taylor, A. M., et al. (2019). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. Available at: [Link]
-
Wikipedia. (Date not available). Acid–base extraction. Available at: [Link]
-
PubChem. (Date not available). 2-Oxa-6-azaspiro[3.3]heptane. National Center for Biotechnology Information. Available at: [Link]
-
Cernijenko, A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. Available at: [Link]
-
Organic Chemistry Lab. (2022). How to purify Amine? YouTube. Available at: [Link]
-
Cernijenko, A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. Available at: [Link]
-
Chem LibreTexts. (Date not available). Acid base extraction flow chart. Available at: [Link]
-
Tyler DeWitt. (2020). Acid-Base Extraction Tutorial. YouTube. Available at: [Link]
-
Professor Dave Explains. (2020). Acid base extraction. YouTube. Available at: [Link]
-
Wang, P., et al. (2023). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. Available at: [Link]
-
Scott, J. S., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters. Available at: [Link]
-
Wuitschik, G., et al. (2010). Lowering Lipophilicity by Adding Carbon: Azaspiroheptanes, a logD Lowering Twist. Medicinal Chemistry Letters. Available at: [Link]
-
Li, Y., et al. (2024). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules. Available at: [Link]
-
Chen, Y-C., et al. (2016). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. Scientific Reports. Available at: [Link]
-
Moshkin, V. S., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Available at: [Link]
-
Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]
-
Isaychev, K., et al. (2023). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Bioconjugate Chemistry. Available at: [Link]
Sources
- 1. thieme.de [thieme.de]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. Purification [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 9. [PDF] Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts | Semantic Scholar [semanticscholar.org]
- 10. Acid-base_extraction [bionity.com]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. irp.cdn-website.com [irp.cdn-website.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
Technical Support Center: 2-Oxa-6-azaspiro[3.3]heptane Reactions
Welcome to the technical support guide for 2-Oxa-6-azaspiro[3.3]heptane, a valuable spirocyclic building block in modern drug discovery. Its unique three-dimensional structure offers an attractive alternative to traditional saturated heterocycles like piperidine and morpholine.[1][2] However, its inherent ring strain and bifunctional nature (secondary amine and oxetane) can present challenges during synthesis and derivatization.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you navigate common experimental hurdles, minimize side product formation, and optimize your reaction outcomes.
General Considerations: Understanding the Core Moiety
Before troubleshooting specific reactions, it's crucial to understand the inherent reactivity of the 2-oxa-6-azaspiro[3.3]heptane scaffold. The molecule contains two strained four-membered rings: an azetidine and an oxetane, fused at a central quaternary carbon.
-
The Azetidine Nitrogen: This is a typical secondary amine, readily available for standard transformations like N-alkylation, N-arylation, acylation, and reductive amination. Its reactivity is the primary focus for derivatization.
-
The Oxetane Ring: This ether linkage is significantly more strained than its five- or six-membered counterparts (e.g., THF, pyran). This strain makes it susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions.[3] This is the most common source of unexpected side products.
Troubleshooting Guides & FAQs
Scenario 1: Oxetane Ring Integrity
Question: I am running an N-functionalization reaction and observing unexpected side products with a higher mass and the loss of the characteristic oxetane signals in my NMR. What is likely happening?
Answer: You are most likely observing the cleavage or ring-opening of the oxetane moiety. This is the most common stability issue associated with the 2-oxa-6-azaspiro[3.3]heptane core.
Causality: The oxetane ring is highly susceptible to cleavage under acidic conditions. Protonation of the oxetane oxygen makes the ring an excellent electrophile, which can be attacked by nucleophiles present in the reaction mixture (e.g., solvents like methanol, water, or even the counter-ion of the acid used). For example, strong acids like hydrochloric acid (HCl) have been explicitly shown to cause ring opening.[3]
Troubleshooting Steps:
-
Re-evaluate Your Acid Source:
-
Avoid Strong Mineral Acids: Do not use strong acids like HCl, H₂SO₄, or even p-toluenesulfonic acid (pTSA) if possible, as the latter has been reported to yield viscous, undefined material.[3]
-
Use Weaker Organic Acids: If an acid is necessary, consider using acetic acid. It has been successfully used to form a stable acetate salt without causing significant ring opening.[3]
-
Consider Buffered Systems: Employing a buffered system can help maintain a milder pH range throughout the reaction.
-
-
Examine Your Reagents and Solvents:
-
Ensure all reagents are free from acidic impurities.
-
If using an amine salt as your starting material (e.g., a hydrochloride salt), ensure it is fully neutralized to the free base before proceeding with reactions sensitive to acid.
-
-
Investigate Lewis Acid-Catalyzed Reactions Carefully: Lewis acids can also coordinate to the oxetane oxygen and promote ring-opening. Screen Lewis acids and reaction temperatures carefully, starting with milder conditions.
Visualization: Acid-Catalyzed Oxetane Ring Opening
Caption: Acid protonates the oxetane, making it susceptible to nucleophilic attack and ring opening.
Scenario 2: Synthesis and Isolation Issues
Question: I am synthesizing the 2-oxa-6-azaspiro[3.3]heptane core and facing low yields and difficult purifications. What are the common pitfalls and side products during the synthesis itself?
Answer: The synthesis of the core spirocycle, typically from 3,3-bis(halomethyl)oxetane, can indeed be challenging. Side products often arise from incomplete cyclization or reactions with the amine source. Furthermore, the choice of salt for isolation is critical for stability and handling.[3][4]
Common Synthesis Side Products
-
Bis-amination Product: When using a primary amine (like benzylamine) to form the azetidine ring from a dihalo-oxetane precursor, a common side product is the non-cyclized, bis-aminated species (e.g., 3,3-bis(benzylaminomethyl)oxetane).[3] This occurs when two molecules of the amine react with one molecule of the dihalide instead of the desired intramolecular cyclization after the first substitution.
-
Decomposition of Starting Materials: In routes that build the substituted spirocycle directly, such as reacting an aniline with 3,3-bis(bromomethyl)oxetane (BBMO), decomposition of the alkylating agent (BBMO) can be a competing side reaction, especially under harsh conditions.[5]
Troubleshooting Synthesis and Isolation
-
Protocol for Minimizing Bis-amination:
-
Control Stoichiometry: Carefully control the stoichiometry of the amine to the dihalo-oxetane starting material.
-
High Dilution: Running the cyclization step under high dilution can favor the intramolecular reaction over the intermolecular bis-amination.
-
Optimize Base and Temperature: The choice of base and temperature is critical. In the synthesis of a substituted analog, sodium hydroxide in sulfolane at 80°C was found to be effective.[4]
-
-
Choosing the Right Salt for Isolation: The free base of 2-oxa-6-azaspiro[3.3]heptane can be challenging to handle. Isolating it as a salt is standard practice, but the choice of salt significantly impacts stability, yield, and solubility.
| Salt Form | Advantages | Disadvantages & Common Issues | Source(s) |
| Oxalate | Commonly used benchmark. | Sluggish filtration during workup can lead to significant material loss (<35% yield in one scale-up attempt). Potential stability issues, precluding long-term storage. | [3][4] |
| Acetate | Good yield (86% reported). Easy to remove excess acid by co-evaporation. Allows for NMR-based composition analysis. | May not be as crystalline or thermally stable as sulfonate salts. | [3] |
| Sulfonate | Thermally stable, non-hygroscopic, crystalline solids. Good solubility. Improved properties enable a wider range of subsequent reaction conditions. | Requires use of sulfonic acids (e.g., methanesulfonic acid, camphorsulfonic acid). | [3][6] |
Recommended Protocol: Generating the Free Base from a Sulfonate Salt
This protocol provides a general method for cleanly generating the free base for subsequent reactions.
-
Dissolution: Dissolve the 2-oxa-6-azaspiro[3.3]heptane sulfonate salt in a suitable solvent system, such as a mixture of dichloromethane (DCM) and water.
-
Basification: Cool the solution in an ice bath and slowly add an aqueous solution of a strong base, such as 2M sodium hydroxide (NaOH), until the aqueous layer is basic (pH > 12).
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM to ensure complete recovery of the free base.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base. Use immediately in the next step.
Scenario 3: N-Substitution Reactions
Question: My N-alkylation or N-arylation reaction is giving low conversion, and I'm recovering mostly starting material. How can I improve this?
Answer: Low conversion in N-substitution reactions often points to issues with the base, solvent, or temperature, or the deactivation of the amine.
Causality & Troubleshooting Workflow:
The secondary amine of the spirocycle needs to be deprotonated or sufficiently nucleophilic to react with the electrophile. The choice of base is critical and must be strong enough to deprotonate the amine (or its salt) without promoting side reactions.
Visualization: Troubleshooting N-Substitution Reactions
Caption: A decision workflow for troubleshooting low conversion in N-substitution reactions.
Detailed Recommendations:
-
Base Selection: For reactions like the alkylation of anilines with BBMO to form the spirocycle, weaker bases were insufficient. Stronger bases like NaOH or KOH in polar aprotic solvents like DMSO or sulfolane were required to achieve high conversion, suggesting that deprotonation is a key step.[4]
-
Solvent Choice: The solvent must be able to dissolve the base and the starting materials. Sulfolane has been highlighted as a safer alternative to DMSO or DMF at elevated temperatures under basic conditions, showing similar efficacy.[4]
-
Temperature: Many N-substitution reactions require heating. For the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, 80°C was found to be optimal.[4] Always perform a temperature screen to balance reaction rate with potential decomposition of sensitive reagents.[5]
By systematically addressing these parameters—starting with ensuring you have a clean, free-base starting material, then optimizing the base, solvent, and temperature—you can effectively troubleshoot and improve the outcomes of your 2-oxa-6-azaspiro[3.3]heptane reactions.
References
-
van der Haas, R. N., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Organic Process Research & Development, 21(3), 415-421. [Link]
-
Beutner, G. L., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1505-1512. [Link]
- Carreira, E. M., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527.
-
Beutner, G. L., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]
-
Syndivia. (n.d.). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. [Link]
-
Barberis, C., et al. (2021). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Chemistry – A European Journal, 27(54), 13571-13576. [Link]
-
Hamza, D., & Thomson, M. J. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2004(12), 2137-2139. [Link]
-
Beutner, G. L., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. National Institutes of Health. [Link]
-
Beutner, G. L., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]
- Fesik, S. W., et al. (2015). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane and other constrained piperidine analogues in medicinal chemistry. Future Medicinal Chemistry, 7(14), 1815-1827. As referenced in reviews of spirocyclic scaffolds.
Sources
- 1. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme.de [thieme.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts | Semantic Scholar [semanticscholar.org]
Technical Support Center: 2-Oxa-6-azaspiro[3.3]heptane Oxalate Solution Stability
Welcome to the technical support center for 2-Oxa-6-azaspiro[3.3]heptane oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound in solution. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges.
Introduction: The Challenge of the Oxalate Salt
2-Oxa-6-azaspiro[3.3]heptane is a valuable building block in medicinal chemistry, prized for its three-dimensional structure that can impart favorable physicochemical properties to drug candidates.[1] However, it is crucial to recognize that the commonly used oxalate salt form is known to have inherent stability issues, which can impact experimental reproducibility and long-term storage of intermediates.[2][3] Reports in the literature indicate that isolating this spirocycle as a sulfonic acid salt can yield a more stable and soluble product.[4][5]
This guide will help you understand the potential stability liabilities of the oxalate salt in solution and provide you with the necessary tools to assess and mitigate these issues in your own experimental settings.
Frequently Asked Questions (FAQs)
Q1: I've heard that this compound has stability issues. What is the primary concern?
A1: The primary concern is the chemical stability of the oxalate salt form, which has been noted to be problematic for long-term storage as an intermediate.[2][3] While specific degradation pathways in solution are not extensively documented in publicly available literature, the strained oxetane ring and the secondary amine are potential sites for reactivity. For instance, strong acidic conditions (e.g., HCl) have been reported to cause ring-opening of the oxetane moiety.[4]
Q2: Are there more stable alternatives to the oxalate salt?
A2: Yes, the literature strongly suggests that sulfonic acid salts of 2-Oxa-6-azaspiro[3.3]heptane are more thermally stable and more soluble than the oxalate salt.[4][5] If you are experiencing stability or solubility issues, considering a salt screen to identify a more robust form for your application is a highly recommended strategy.
Q3: What are the recommended storage conditions for this compound solid and its solutions?
A3: For the solid form, it is recommended to store it in a cool, dry place in a tightly sealed container, protected from oxidizing agents.[6][7] For solutions, it is best practice to prepare them fresh for each experiment. If short-term storage is necessary, store at 2-8°C and protect from light.[8] However, due to the noted instability, long-term storage of solutions is not advisable.[2][3]
Q4: What solvents are compatible with this compound?
A4: The compound is described as being slightly soluble in water.[6] For many organic reactions, aprotic solvents would be a logical starting point. However, the stability in any given solvent system should be experimentally verified. Given that the free base is a secondary amine, it may be reactive in protic solvents under certain conditions.
Q5: How can I monitor the degradation of my compound in solution?
A5: The most common and effective method for monitoring the degradation of a compound in solution is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[9] A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of the parent compound's purity over time.
Troubleshooting Guide: Solution Stability Issues
This section provides practical advice and experimental protocols for when you encounter or want to proactively investigate the stability of this compound in your experiments.
Issue 1: Inconsistent experimental results or loss of starting material.
This is a common symptom of compound instability. The following workflow can help you diagnose the problem.
Caption: Workflow for diagnosing compound instability.
Issue 2: How to perform a forced degradation study to understand potential liabilities.
Forced degradation (or stress testing) is a crucial step in understanding the intrinsic stability of a compound.[9] It involves subjecting the compound to harsher conditions than it would typically encounter to accelerate degradation and identify potential degradation products.
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A common set of conditions includes:[10]
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Sample Quenching: Immediately stop the degradation reaction. For acid and base hydrolysis, this involves neutralization. For other conditions, dilution with the mobile phase and storage at low temperature is usually sufficient.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Data Interpretation:
The goal is to achieve 5-20% degradation of the parent compound.[10] If degradation is too rapid, reduce the stressor concentration, temperature, or exposure time. If no degradation is observed, the conditions can be made more aggressive. The appearance of new peaks in the chromatogram suggests the formation of degradation products.
Table 1: Example Data Log for Forced Degradation Study
| Stress Condition | Time (hours) | Parent Compound Area (%) | Observations (New Peaks, etc.) |
| 0.1 M HCl @ 60°C | 0 | 100.0 | - |
| 2 | 92.5 | One major new peak at RRT 0.85 | |
| 6 | 81.3 | Major peak at RRT 0.85 increases | |
| 0.1 M NaOH @ RT | 0 | 100.0 | - |
| 2 | 98.7 | Minor new peak at RRT 1.10 | |
| 6 | 95.2 | Minor peak at RRT 1.10 increases |
Potential Degradation Pathways
While specific degradation pathways for this compound are not well-documented, we can hypothesize potential routes based on its structure. The strained oxetane and azetidine rings are key areas of potential reactivity.
Caption: Hypothesized degradation pathways.
This diagram illustrates that the primary vulnerabilities of the 2-Oxa-6-azaspiro[3.3]heptane core are likely acid-catalyzed opening of the strained oxetane ring and oxidation of the secondary amine.
Summary and Recommendations
The stability of 2-Oxa-6-azaspiro[3.3]heptane in solution is a critical consideration, particularly when using the oxalate salt.
-
Acknowledge Instability: Be aware that the oxalate salt has documented stability issues.[2][3]
-
Use Fresh Solutions: Always prepare solutions of this compound fresh for immediate use.
-
Consider Alternatives: For applications requiring long-term stability or improved solubility, exploring alternative salt forms, such as sulfonate salts, is strongly recommended.[4][5]
-
Perform Stability Screening: If this compound is a key intermediate in your synthesis, conduct preliminary forced degradation studies in your intended reaction solvents to understand its stability profile under your specific experimental conditions.
By taking these proactive steps, you can mitigate risks associated with compound instability, leading to more reliable and reproducible research outcomes.
References
- MSDS of 2-oxa-6-azaspiro[3.3]heptane hemioxalate.
-
Expert Opinion on Drug Discovery. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]
-
Journal of the Chemical Society, Transactions. XV.—The Formation and Stability of spiro-Compounds.. [Link]
-
ACS Publications. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. [Link]
-
American Chemical Society. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. [Link]
-
ResearchGate. The Influence of Some Factors on Spirolactone Stability in Solution. [Link]
-
Journal of the Chemical Society (Resumed). 135. The formation and stability of spiro-compounds. Part XIV. The effect of the methylcyclohexane ring on the carbon tetrahedral angle. [Link]
-
PubChem. 2-Oxa-6-azaspiro[3.3]heptane. [Link]
-
Semantic Scholar. CXIX.—The formation and stability of spiro-compounds. Part I. spiro-Compounds from cyclohexane. [Link]
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]
-
LookChem. 2-Oxa-6-azaspiro[3.3]heptane. [Link]
-
National Institutes of Health. Analytical procedures and methods validation for oxalate content estimation. [Link]
-
PubChem. 2-Oxa-6-azaspiro(3.3)heptane hemioxalate. [Link]
-
Wiley Online Library. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]
-
ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
ChemBK. 2-Oxa-6-Azaspiro[3.3]heptane. [Link]
-
Fisher Scientific. 2-Oxa-6-azaspiro[3.3]heptane hemioxalate, 96%, Thermo Scientific 250 mg. [Link]
-
Thieme. Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. [Link]
-
ResearchGate. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. [Link]
-
Asian Journal of Research in Chemistry. Solubility of Oxalic Acid. [Link]
-
ResearchGate. Solubilities of Stearic Acid in Organic Solvents and in Azeotropic Solvent Mixtures. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thieme.de [thieme.de]
- 5. [PDF] Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts | Semantic Scholar [semanticscholar.org]
- 6. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
- 8. lookchem.com [lookchem.com]
- 9. biomedres.us [biomedres.us]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 2-Oxa-6-azaspiro[3.3]heptane Synthesis
Welcome to the technical support center for the synthesis of 2-Oxa-6-azaspiro[3.3]heptane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their work. As a bioisosteric surrogate for morpholine, 2-Oxa-6-azaspiro[3.3]heptane offers a unique combination of properties, including improved solubility and metabolic stability, making it a highly sought-after building block in modern drug discovery.[1][2] However, its synthesis, involving the construction of two strained four-membered rings, can present unique challenges.[3][4]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and field-proven insights to help you navigate potential experimental hurdles and optimize your synthetic route.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of 2-Oxa-6-azaspiro[3.3]heptane and its derivatives.
Q1: My yield dropped significantly when I scaled up the synthesis using the traditional tosyl-deprotection method with magnesium. What is the likely cause and what is the solution?
This is a very common and well-documented issue. The traditional route, first described by Carreira et al., involves the deprotection of an N-tosylated intermediate using magnesium turnings in methanol.[5] While effective on a small scale (e.g., five grams), this method suffers from severe scalability problems.[5][6]
Causality: The primary issue is the formation of magnesium salts during the reaction. On a larger scale, these salts form a thick, gelatinous precipitate that makes filtration extremely sluggish and inefficient.[5] This leads to significant product loss, as the desired free amine remains trapped in the filter cake. Yields can drop to 47% or less on a 100-gram scale due to this filtration challenge.[5]
Solutions:
-
Procedural Modification (for existing protocol): If you must use the magnesium method, consider diluting the reaction mixture significantly before filtration and washing the filter cake with copious amounts of methanol. However, this increases solvent waste and may not fully recover the lost product. Replacing sonication with refluxing in methanol has been attempted but does not solve the fundamental filtration problem.[5]
-
Strategic Redesign (Recommended): A far more robust solution is to change the synthetic strategy to avoid the tosyl group and magnesium deprotection altogether. An improved, scalable approach involves using a protecting group that can be removed under cleaner conditions, such as a benzyl (Bn) or 4-methoxybenzyl (MBn) group.[5] These groups can be efficiently cleaved via catalytic hydrogenolysis. This process generates minimal byproducts, and the catalyst is easily removed by filtration, completely circumventing the problematic magnesium salt issue.[5]
Workflow: Comparing Deprotection Strategies
Caption: Decision-making workflow for optimizing the spirocyclization reaction.
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic strategies for preparing 2-Oxa-6-azaspiro[3.3]heptane? A: There are two main strategies:
-
The "Carreira-Type" Synthesis: This route typically starts from tribromopentaerythritol, which is cyclized with a protected amine (like p-toluenesulfonamide) in the presence of a base to form both the oxetane and the N-protected azetidine rings simultaneously. This is followed by a deprotection step. [5][6]2. The "Protecting-Group-Free" or "Late-Stage Amination" Synthesis: This approach first synthesizes the electrophilic building block, 3,3-bis(bromomethyl)oxetane (BBMO), from tribromoneopentyl alcohol (TBNPA). [6][7]This intermediate is then reacted directly with a primary or secondary amine to form the final N-substituted spirocycle. This method is often more modular and can be more cost-effective as it avoids a separate protection/deprotection sequence. [7] Q: Are there any specific safety hazards I should be aware of? A: Yes. The reagents used can be hazardous.
-
Alkylating Agents: Precursors like 3,3-bis(bromomethyl)oxetane are alkylating agents and should be handled with care as potential mutagens.
-
Reagents: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are flammable and react violently with water. [3]* Product: The final product, often handled as a hemioxalate salt, is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation. [8][9]Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. [8] Q: Can the oxetane ring open under certain conditions? A: Yes, the oxetane ring is strained and susceptible to ring-opening, particularly under strong acidic conditions. For example, attempts to form the hydrochloride (HCl) salt of 2-Oxa-6-azaspiro[3.3]heptane can lead to the cleavage of the oxetane moiety. [5]Therefore, it is crucial to use non-nucleophilic acids like acetic acid, oxalic acid, or sulfonic acids for salt formation and to avoid strongly acidic conditions during workup or subsequent reactions unless ring-opening is the desired outcome.
Scalable Experimental Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Acetate Salt
This protocol is adapted from an improved, scalable synthesis that avoids the problematic magnesium-based deprotection. [5]It utilizes a benzyl protecting group that is removed by clean catalytic hydrogenolysis.
Part 1: Synthesis of N-Benzyl-2-oxa-6-azaspiro[3.3]heptane
-
Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3,3-bis(chloromethyl)oxetane (1.0 equiv), benzylamine (1.1 equiv), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.5 equiv) in dimethylformamide (DMF, ~5 mL per gram of starting material).
-
Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove DMF and DBU salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the N-benzyl protected spirocycle as a pure product.
Part 2: Deprotection via Hydrogenolysis to form 2-Oxa-6-azaspiro[3.3]heptane Acetate
-
Setup: In a hydrogenation vessel, dissolve the N-Benzyl-2-oxa-6-azaspiro[3.3]heptane (1.0 equiv) in methanol. Add palladium on carbon (10% Pd/C, ~5-10 mol% Pd).
-
Acid Addition: Add glacial acetic acid (1.0 equiv) to the mixture. The acid protonates the product as it forms, preventing catalyst poisoning.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi or as appropriate for your equipment) and stir vigorously at room temperature for 16 hours.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Isolation: Combine the filtrate and washes and concentrate under reduced pressure. The resulting material is the desired 2-Oxa-6-azaspiro[3.3]heptane acetate salt. It can be further purified by trituration with a solvent like methyl tert-butyl ether (MTBE) to yield a stable solid. [5]
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. thieme.de [thieme.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fishersci.com [fishersci.com]
- 9. 2-Oxa-6-azaspiro(3.3)heptane hemioxalate | C12H20N2O6 | CID 54594442 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stereochemical Integrity in 2-Oxa-6-azaspiro[3.3]heptane Chemistry
Welcome to the technical support center for 2-Oxa-6-azaspiro[3.3]heptane chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable scaffold into their synthetic programs. The unique three-dimensional structure of 2-Oxa-6-azaspiro[3.3]heptane offers significant advantages in tuning physicochemical properties, but its stereochemical integrity can be a critical challenge.[1][2]
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to avoiding racemization. Our goal is to explain the causality behind experimental choices, empowering you to design robust, stereospecific synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is 2-Oxa-6-azaspiro[3.3]heptane and why is its stereochemistry a concern?
A1: 2-Oxa-6-azaspiro[3.3]heptane is a saturated heterocyclic compound featuring a spirocyclic junction between an oxetane and an azetidine ring.[3] It has gained significant attention in medicinal chemistry as a "bioisostere" for common motifs like morpholine and piperazine.[1][2] Its rigid, three-dimensional structure can lead to improved metabolic stability, aqueous solubility, and unique interactions with biological targets.[1]
While the parent 2-Oxa-6-azaspiro[3.3]heptane molecule is achiral, the introduction of substituents onto either the oxetane or azetidine rings can create one or more stereocenters. The primary concern is that subsequent synthetic manipulations, particularly those involving the azetidine nitrogen, can inadvertently lead to the loss of enantiomeric purity through racemization.[4] This is a critical issue in drug development, as different enantiomers of a compound can have vastly different pharmacological activities and safety profiles.
Q2: What are the primary chemical mechanisms that can lead to racemization in this system?
A2: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[5] In the context of substituted 2-Oxa-6-azaspiro[3.3]heptane derivatives, racemization typically occurs through pathways that involve the formation of a planar, achiral intermediate. The two most common mechanisms to be aware of are:
-
Acid-Catalyzed Racemization: Exposure to strong acids can protonate the azetidine nitrogen or the oxetane oxygen. This can facilitate ring-opening to form a carbocation intermediate.[6][7] If the stereocenter is involved in this process, the planar carbocation can be attacked from either face, leading to a racemic mixture upon ring-closing. While the strained rings of the spiro[3.3]heptane system are relatively stable, harsh acidic conditions (e.g., during deprotection) pose a significant risk.[6][8]
-
Base-Catalyzed Racemization: If a stereocenter is located on a carbon atom alpha (α) to an activating group (like a carbonyl on a substituent), a strong base can abstract a proton to form a planar enolate.[9] Re-protonation can then occur from either face of the planar enolate, scrambling the stereochemistry.[5][9]
The diagram below illustrates these general pathways.
Troubleshooting Guide: Preserving Stereochemical Integrity
Problem: I am observing a significant loss of enantiomeric excess (e.e.) during N-functionalization of my chiral 2-Oxa-6-azaspiro[3.3]heptane derivative. What are the likely causes and solutions?
This is a frequent challenge, as many standard reactions for forming C-N bonds (e.g., alkylations, acylations, Buchwald-Hartwig couplings) can compromise stereocenters if not optimized.
Causality Analysis:
-
Harsh Conditions: High temperatures or the use of overly strong bases (e.g., NaH, LDA) can provide enough energy to overcome activation barriers for racemization pathways, especially if there are any acidic protons elsewhere in the molecule.
-
Protecting Group Instability: If the nitrogen is protected, the protecting group itself might be labile under the reaction conditions, leading to transient deprotection and side reactions.
-
Catalyst-Mediated Epimerization: In transition-metal-catalyzed reactions, the catalyst itself can sometimes interact with the substrate in a way that facilitates epimerization.
Solutions and Recommended Protocols:
-
Employ Robust N-Protecting Groups: Before attempting functionalization, ensure the azetidine nitrogen is protected with a group that is stable to your intended reaction conditions. The tert-butyloxycarbonyl (Boc) group is often a good choice due to its general stability to basic and nucleophilic conditions.[10][11]
-
Optimize Reaction Conditions: The key is to use the mildest conditions possible to achieve the desired transformation. This often involves careful screening of bases, solvents, and temperatures.
| Reaction Type | Recommended Base | Recommended Solvent | Temperature Range | Key Considerations |
| N-Acylation | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 °C to Room Temp. | Use of coupling agents (e.g., HATU, HOBt) is often milder than converting the acid to an acid chloride. |
| N-Alkylation | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) | Acetonitrile (MeCN), Dimethylformamide (DMF) | Room Temp. to 60 °C | Avoid strong, non-nucleophilic bases. Cs₂CO₃ is often effective at lower temperatures. |
| Buchwald-Hartwig | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, t-BuOH | 80 °C to 110 °C | Ligand choice is critical. Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to promote rapid reductive elimination, minimizing substrate-catalyst interaction time.[12] |
-
Step-by-Step Protocol: Mild N-Arylation (Buchwald-Hartwig Coupling)
-
To an oven-dried reaction vessel, add the N-H 2-Oxa-6-azaspiro[3.3]heptane derivative (1.0 equiv.), the aryl halide (1.1 equiv.), Cs₂CO₃ (2.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%)).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add degassed solvent (e.g., Toluene) and heat the reaction mixture to 90-100 °C.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, cool to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purify by column chromatography.
-
Crucially, analyze the enantiomeric excess (e.e.) of the product via chiral chromatography to confirm stereochemical retention.
-
Problem: My deprotection step is causing complete or partial racemization. How can I safely remove common N-protecting groups?
Deprotection is a notorious step for racemization, especially the removal of acid-labile groups like Boc. The choice of deprotection agent and conditions must be tailored to the sensitivity of your substrate.
Causality Analysis:
The use of strong, concentrated acids (like neat Trifluoroacetic Acid, TFA) generates highly acidic conditions that can readily initiate the racemization mechanisms discussed in FAQ 2.[13] Even if the stereocenter is not directly involved, subtle conformational changes or transient intermediates under these harsh conditions can lead to epimerization.
Deprotection Strategy Guide:
The following table provides a guide to common deprotection methods, ranked by their general risk of inducing racemization.
| Protecting Group | Deprotection Method | Racemization Risk | Comments and Recommendations |
| Boc | 4M HCl in Dioxane or Ethyl Acetate | Low to Moderate | Recommended. Perform at 0 °C to room temperature. The reaction is often clean and complete within 1-2 hours. The resulting HCl salt can often be isolated by filtration. |
| Trifluoroacetic Acid (TFA) in DCM | High | Use with extreme caution. A common but harsh method. Use minimal TFA (e.g., 20-30% in DCM) and maintain low temperatures (0 °C). Scavengers like triethylsilane can help but do not prevent racemization. | |
| Cbz | H₂ (1 atm), 10% Pd/C | Very Low | Excellent for stereochemical retention. This method is very mild. Ensure the substrate does not contain other reducible functional groups (e.g., alkenes, alkynes, nitro groups). |
| HBr in Acetic Acid | High | Avoid if possible. This is a very harsh, acidic method. | |
| Tosyl (Ts) | Sodium naphthalenide, Mg/Methanol | Moderate | Requires strongly reducing conditions which may not be compatible with other functional groups. |
The workflow diagram below can help guide your decision-making process for choosing a deprotection strategy.
Q3: How can I reliably measure the enantiomeric excess (e.e.) of my 2-Oxa-6-azaspiro[3.3]heptane derivatives?
A3: Accurate determination of enantiomeric purity is non-negotiable. Visualizing a single spot on a TLC plate or a single peak in a standard LC-MS is insufficient. You must use a chiral separation technique.
-
Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC): These are the gold-standard methods. A wide variety of chiral stationary phases (CSPs) are commercially available, often based on derivatized cellulose or amylose. Method development typically involves screening different columns and mobile phase compositions to achieve baseline separation of the two enantiomers. SFC is often faster and can provide sharper peaks than HPLC.
-
Chiral Gas Chromatography (GC): This technique is suitable for volatile and thermally stable derivatives.[14] The free amine may need to be derivatized first (e.g., as an amide or carbamate) to improve its chromatographic properties.[14]
Key to Success: When developing a chiral separation method, it is essential to have a sample of the racemic mixture. This can be synthesized intentionally or generated by treating an enantiopure sample with harsh conditions (e.g., strong acid) to force racemization. The racemic sample allows you to confirm the identity of both enantiomer peaks and ensure your method can resolve them.
References
-
Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. Available at: [Link]
-
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. Available at: [Link]
-
The problem of racemization in drug discovery and tools to predict it. ResearchGate. Available at: [Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. Available at: [Link]
-
Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases. National Institutes of Health (NIH). Available at: [Link]
-
Protecting Groups. University of Regensburg. Available at: [Link]
-
1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. Available at: [Link]
-
Triflic acid catalyzed synthesis of spirocycles via acetylene cations. PubMed. Available at: [Link]
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. ACS Publications. Available at: [Link]
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available at: [Link]
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]
-
Racemization. Wikipedia. Available at: [Link]
-
Racemization Overview, Mechanism & Examples. Study.com. Available at: [Link]
-
2-Oxa-6-azaspiro[3.3]heptane. PubChem. Available at: [Link]
-
(PDF) 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. ResearchGate. Available at: [Link]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. National Institutes of Health (NIH). Available at: [Link]
-
2-Oxa-6-azaspiro(3.3)heptane hemioxalate. PubChem. Available at: [Link]
-
Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. Available at: [Link]
-
Protecting Groups List. SynArchive. Available at: [Link]
-
Spirocycloisomerization of tethered alkylidene glycocyamidines: synthesis of a base template common to the palau'amine family of alkaloids. PubMed. Available at: [Link]
-
(PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
-
Asymmetric Synthesis of All-Carbon Quaternary Spirocycles via a Catalytic Enantioselective Allylic Alkylation Strategy. National Institutes of Health (NIH). Available at: [Link]
-
Catalytic Racemization of Activated Organic Azides. PubMed. Available at: [Link]
-
Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. National Institutes of Health (NIH). Available at: [Link]
-
Chemical effects of steric strains. Part XXIII. Steric effects as a factor in the stability of addition compounds of amines with 9-borabicyclo[3.3.1]nonane. ResearchGate. Available at: [Link]
Sources
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Oxa-6-azaspiro[3.3]heptane | C5H9NO | CID 23111887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Racemization - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 8. Triflic acid catalyzed synthesis of spirocycles via acetylene cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. synarchive.com [synarchive.com]
- 12. researchgate.net [researchgate.net]
- 13. ricerca.uniba.it [ricerca.uniba.it]
- 14. gcms.cz [gcms.cz]
process refinement for large-scale production of 2-Oxa-6-azaspiro[3.3]heptane
An In-depth Guide to Process Refinement for the Large-Scale Production of 2-Oxa-6-azaspiro[3.3]heptane
Introduction: The Rising Importance of a Unique Scaffold
Welcome to the technical support center for 2-Oxa-6-azaspiro[3.3]heptane. As drug development professionals increasingly seek to "escape from flatland," the demand for novel, three-dimensional chemical scaffolds has surged. 2-Oxa-6-azaspiro[3.3]heptane has emerged as a critical building block, often serving as a valuable structural surrogate for the ubiquitous morpholine moiety in drug candidates.[1][2] Its unique spirocyclic structure, embedding both an oxetane and an azetidine ring, offers improved physicochemical properties such as aqueous solubility and metabolic stability compared to traditional heterocycles.[3]
This guide is designed for researchers and process chemists. It moves beyond simple synthetic descriptions to address the practical, real-world challenges encountered during process refinement and scale-up. We will explore the causality behind procedural choices, troubleshoot common experimental failures, and provide robust, field-proven protocols.
Overview of Primary Synthetic Routes
The synthesis of 2-Oxa-6-azaspiro[3.3]heptane has evolved significantly, moving from initial lab-scale methods to more robust, scalable processes. The choice of route often depends on scale, cost of goods, and available equipment. The three primary pathways all begin from the common, commercially available flame retardant, tribromoneopentyl alcohol (TBNPA).
Caption: Primary synthetic pathways to 2-Oxa-6-azaspiro[3.3]heptane.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Classic Carreira (N-Tosyl) | Route 2: Improved Benzyl Protection | Route 3: Protecting-Group-Free |
| Key Advantage | Well-established in early literature. | Avoids problematic tosyl deprotection; highly scalable. | Most efficient; fewest steps to a derivatized product. |
| Key Disadvantage | N-Tosyl deprotection is extremely difficult to scale due to filtration issues with magnesium salts.[4][5][6] | Requires hydrogenolysis, which can be costly due to the palladium catalyst.[5] | Forms a substituted product directly; not ideal for producing the parent amine as a versatile building block. |
| Typical Scale | Lab scale (<100 g). | Lab to Pilot Plant (>1 kg). | Pilot Plant to Production. |
| Final Product Form | Typically isolated as an oxalate or sulfonate salt after deprotection.[4] | Can be directly isolated as a stable acetate salt.[4] | Final substituted product.[5][7] |
Frequently Asked Questions (FAQs)
Q1: Why is 2-Oxa-6-azaspiro[3.3]heptane typically sold as a salt and not a free base?
A: The free base of 2-Oxa-6-azaspiro[3.3]heptane is a volatile, flammable liquid that can be challenging to handle and store long-term.[8][9] Converting it to a salt form creates a stable, crystalline, non-volatile solid that is significantly easier to handle, weigh, and store, which is critical for both safety and GMP (Good Manufacturing Practice) compliance in drug development.
Q2: I see oxalate, hemioxalate, acetate, and sulfonate salts available. Which one should I choose?
A: This is a critical question for process refinement.
-
Oxalate/Hemioxalate Salts: These were common in early syntheses but are now largely avoided for large-scale work. They are often hygroscopic, can have variable stoichiometry, and exhibit lower thermal stability and solubility.[4][10]
-
Acetate Salt: This form is a significant improvement. It is bench-stable and, crucially, its composition can be easily and accurately determined by ¹H NMR spectroscopy, which is a major advantage for quality control.[4] It is often the direct product of the benzyl-protected route.
-
Sulfonate Salts (e.g., p-toluenesulfonate, methanesulfonate): These are generally considered the most robust option for large-scale applications. They form highly crystalline, non-hygroscopic solids with excellent thermal stability and improved solubility in a wider range of solvents.[2][4][11]
Recommendation: For process development and scale-up, sulfonate salts are the preferred form due to their superior physical properties. The acetate salt is an excellent, practical alternative, especially if generated directly from the synthesis.
Q3: What are the primary safety hazards I should be aware of?
A: Key hazards include:
-
Reagents: Many reagents used, such as lithium aluminum hydride, oxalyl chloride, and strong acids/bases, are highly reactive and require careful handling in a controlled environment.
-
Free Base: As mentioned, the free amine is a flammable liquid.[8][9] Always handle it in a well-ventilated fume hood away from ignition sources.
-
Pressure Build-up: Deprotection of N-Boc groups with acid generates tert-butyl cation, which fragments to isobutylene gas.[12] This can cause significant pressure build-up in a sealed reactor. Ensure adequate venting.
Troubleshooting Guide: From Experiment to Process
This section addresses specific, common problems encountered during synthesis and scale-up.
Caption: Troubleshooting logic for common synthesis issues.
Q&A Troubleshooting
Problem 1: My yield dropped dramatically when I scaled up the N-tosyl deprotection using magnesium turnings.
-
Expert Analysis: This is the most significant and well-documented drawback of the classic Carreira route. The deprotection generates large volumes of magnesium salts. On a small scale (<5g), these can be filtered away, but at a larger scale (>100g), the filtration becomes extremely sluggish and inefficient.[4][5][6] The product becomes trapped in the filter cake, leading to substantial yield loss. This is a physical processing issue, not a chemical one, and it makes the route non-viable for large-scale production.
-
Recommended Solution:
-
Change the Protecting Group: The most robust solution is to abandon the N-tosyl group and instead use an N-benzyl protecting group. The synthesis of 6-benzyl-2-oxa-6-azaspiro[3.3]heptane is straightforward.[13]
-
Scalable Deprotection: The N-benzyl group is cleanly removed via catalytic hydrogenation (e.g., H₂, Pd/C). This method is highly scalable, the catalyst is easily removed by filtration, and the workup is simple. Using acetic acid as a co-solvent allows for the direct isolation of the highly desirable acetate salt.[4]
-
Problem 2: My final product, isolated as an oxalate salt, is clumpy, difficult to dry, and gives inconsistent analytical results.
-
Expert Analysis: You are observing the classic signs of a hygroscopic and potentially unstable solid. Oxalate salts are known to absorb atmospheric moisture, which leads to clumping and can interfere with obtaining an accurate weight and consistent analytical data. This can also impact solubility and performance in subsequent reactions.
-
Recommended Solution:
-
Convert to a Sulfonate Salt: If you already have the free base or another salt form, it can be converted to a more stable sulfonate. Dissolve the material in a suitable solvent like methanol (MeOH) and add 1.1 equivalents of the desired sulfonic acid (e.g., p-toluenesulfonic acid or methanesulfonic acid). The sulfonate salt will typically precipitate as a stable, crystalline solid that can be easily filtered and dried.[4]
-
Optimize the Final Step: If you are following the benzyl-protected route, ensure you perform the final hydrogenolysis in the presence of acetic acid to directly isolate the acetate salt, bypassing the problematic oxalate form entirely.[4]
-
Problem 3: During my workup/salt formation, I am seeing a new impurity by LC-MS with a mass corresponding to the addition of HCl and water.
-
Expert Analysis: You are likely observing the ring-opening of the strained oxetane. The oxetane ring is susceptible to cleavage under strongly acidic conditions, particularly with acids like HCl that have a small, nucleophilic counter-ion (Cl⁻).[4] This is an irreversible side reaction that consumes your product.
-
Recommended Solution:
-
Avoid HCl: Do not use hydrochloric acid for pH adjustments or salt formation with this scaffold.
-
Use Appropriate Acids: For salt formation, use acids with non-nucleophilic counter-ions or weaker acids. Acetic acid is an excellent choice as it is mild and forms a stable salt.[4] p-Toluenesulfonic acid and methanesulfonic acid are also ideal as their bulky counter-ions are not nucleophilic enough to promote ring-opening.[4]
-
Detailed Experimental Protocols
The following protocols are optimized for scalability and robustness, reflecting the insights discussed above.
Protocol 1: Synthesis of 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane
Causality: This procedure first forms the oxetane ring from TBNPA and then constructs the azetidine ring using benzylamine. Benzylamine is an effective nucleophile and the resulting N-benzyl group is ideal for removal via hydrogenation.
-
Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO).
-
To a mechanically stirred solution of tribromoneopentyl alcohol (TBNPA) in a suitable solvent (e.g., Toluene), add a 50 wt% aqueous solution of sodium hydroxide (NaOH) slowly at a controlled temperature. This is a classic Schotten-Baumann reaction to form the oxetane ring.[5][7]
-
After the reaction is complete, perform a phase separation. The organic layer containing the BBMO is washed with water and brine.
-
The solvent is removed under reduced pressure, and the crude BBMO is purified by vacuum distillation to yield a clear oil.[5][7] Self-Validation: Purity should be >95% by GC-MS before proceeding.
-
-
Step 2: Formation of the N-Benzyl Intermediate.
-
Dissolve the purified BBMO in a suitable solvent like Tetrahydrofuran (THF).
-
Add Benzylamine (approx. 2.2 equivalents) to the solution.[13]
-
Heat the reaction mixture to reflux and stir for several hours until TLC or LC-MS analysis shows complete consumption of the BBMO.
-
Cool the reaction, filter off any solids (benzylamine salts), and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation to obtain 6-benzyl-2-oxa-6-azaspiro[3.3]heptane as a pure compound.
-
Protocol 2: Scalable Deprotection and Acetate Salt Formation
Causality: This protocol uses catalytic hydrogenation, the industry standard for scalable benzyl group removal. The palladium catalyst is highly efficient, and the reaction is clean. Using acetic acid as a solvent additive ensures the direct formation of the stable acetate salt, simplifying the workup.
-
Hydrogenolysis:
-
Charge a suitable hydrogenation reactor with 6-benzyl-2-oxa-6-azaspiro[3.3]heptane and a solvent such as Methanol (MeOH).
-
Add 1.0 equivalent of glacial Acetic Acid (AcOH).[4]
-
Carefully add the Palladium on carbon catalyst (typically 5-10 wt% Pd/C, 50% wet).
-
Pressurize the reactor with Hydrogen gas (H₂) to the desired pressure (e.g., 50-100 psi).
-
Stir the mixture at room temperature. The reaction is typically complete within 16 hours. Self-Validation: Monitor H₂ uptake and confirm completion by LC-MS.
-
-
Workup and Isolation:
-
Carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional MeOH.
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting residue is the 2-Oxa-6-azaspiro[3.3]heptane acetate salt. To induce crystallization and obtain a solid, triturate the residue with a solvent like methyl tert-butyl ether (MTBE).[4]
-
Filter the solid product, wash with fresh MTBE, and dry under vacuum to yield the final product as a stable, white crystalline solid. Self-Validation: The product should give a clean ¹H NMR spectrum corresponding to the 1:1 acetate salt.
-
References
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules (MDPI). [Link]
-
Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synlett (Thieme). [Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development (ACS Publications). [Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 (PMC Mirror). National Institutes of Health (NIH). [Link]
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]
-
Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. [Link]
-
2-Oxa-6-azaspiro(3.3)heptane hemioxalate. PubChem (NIH). [Link]
-
2-Oxa-6-azaspiro[3.3]heptane. PubChem (NIH). [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. researchgate.net [researchgate.net]
- 4. thieme.de [thieme.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Oxa-6-azaspiro[3.3]heptane | 174-78-7 | TCI AMERICA [tcichemicals.com]
- 9. 2-Oxa-6-azaspiro[3.3]heptane | C5H9NO | CID 23111887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. [PDF] Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts | Semantic Scholar [semanticscholar.org]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. 6-benzyl-2-oxa-6-azaspiro[3.3]heptane synthesis - chemicalbook [chemicalbook.com]
analytical methods for detecting impurities in 2-Oxa-6-azaspiro[3.3]heptane
Introduction: 2-Oxa-6-azaspiro[3.3]heptane is a valuable heterocyclic building block utilized in the synthesis of various bioactive molecules and pharmaceutical ingredients.[1] Given its application in drug discovery and development, ensuring its purity is of paramount importance. Impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[2] This guide serves as a technical resource for researchers, analytical chemists, and quality control professionals, providing practical, in-depth solutions to common challenges encountered during the impurity analysis of this compound.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, designed to directly address specific experimental issues. We will delve into the causality behind analytical choices, offering robust protocols and data interpretation strategies grounded in established scientific principles.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common queries and problems, categorized by analytical technique.
General Impurity Profiling
Q1: What are the potential sources and types of impurities I should expect in my 2-Oxa-6-azaspiro[3.3]heptane sample?
A1: Impurity profiling is a critical aspect of quality control for any pharmaceutical intermediate.[3] For 2-Oxa-6-azaspiro[3.3]heptane, impurities can originate from various stages of the manufacturing process and storage.[2] It is essential to consider the specific synthetic route used. However, a general classification includes:
-
Organic Impurities:
-
Starting Materials & Intermediates: Unreacted precursors or intermediates from the synthesis. For instance, in a route involving the alkylation of an aniline with 3,3-bis(bromomethyl)oxetane, residual amounts of these starting materials could be present.[4]
-
By-products: Compounds formed from side reactions. An example from a related synthesis showed the formation of a bis-aniline adduct as a significant by-product.[4]
-
Degradation Products: 2-Oxa-6-azaspiro[3.3]heptane's strained ring system may be susceptible to hydrolysis or oxidation over time, especially under improper storage conditions.
-
-
Inorganic Impurities: These often originate from catalysts, reagents, or manufacturing equipment and can include various metallic or non-metallic elements.[2]
-
Residual Solvents: Volatile organic compounds (VOCs) used during synthesis or purification steps (e.g., MTBE, acetonitrile, heptane) that are not completely removed.[4][5]
Q2: What is the best initial analytical strategy to get a comprehensive impurity profile?
A2: A multi-faceted approach is always recommended. No single technique can detect all possible impurities. A robust initial strategy involves:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Primarily for identifying and quantifying volatile and semi-volatile impurities, especially residual solvents.[2]
-
High-Performance Liquid Chromatography (HPLC) with UV and MS Detectors (LC-UV-MS): This is the gold standard for non-volatile organic impurities, including starting materials, by-products, and degradation products.[3][6] The dual detection provides quantitative data (UV) and mass information for identification (MS).
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique for detecting and quantifying elemental impurities to comply with regulatory standards like USP <233>.[2][7]
Gas Chromatography (GC) Troubleshooting
Q3: My GC peaks for 2-Oxa-6-azaspiro[3.3]heptane are showing significant tailing. What is the cause and how can I improve the peak shape?
A3: Peak tailing in GC is a common issue when analyzing polar, active compounds like amines. The primary cause is unwanted secondary interactions between the analyte and active sites (e.g., free silanol groups) on the column or in the inlet liner.
-
Causality: The nitrogen atom in the azetidine ring is a Lewis base and can form strong hydrogen bonds with active silanol groups on the surface of standard glass liners and columns. This strong, non-specific binding slows down a portion of the analyte molecules as they pass through the system, resulting in a tailed peak.
-
Solutions:
-
Use an Inert Flow Path: This is the most effective solution. Employing components specifically designed to be inert, such as Ultra Inert liners and columns, minimizes active sites and reduces analyte interaction.[8]
-
Column Choice: A mid-polarity column with polyethylene glycol (PEG) or "WAX" stationary phase is often suitable for amines. For more challenging separations, specialized base-deactivated columns are recommended.
-
Derivatization: While adding a step, derivatizing the amine with a silylating agent (e.g., BSTFA) can block the active site on the molecule, reducing its polarity and improving peak shape dramatically.
-
Inlet Maintenance: Ensure the inlet liner is clean and replaced regularly. Contamination can introduce new active sites.
-
Q4: I need to quantify residual solvents. What are the key considerations for my GC-MS method?
A4: Residual solvent analysis is a critical quality control test.[9] The primary technique is static headspace GC-MS.
-
Key Considerations:
-
Sample Preparation: The sample is typically dissolved in a high-boiling point solvent (e.g., DMSO, DMF) in a sealed headspace vial and heated. This drives the volatile residual solvents into the gas phase (headspace) for injection.
-
Column Selection: A column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is generally effective for separating common solvents.
-
Quantification: Use an internal standard for accurate quantification. The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for the highest sensitivity and selectivity for target solvents.
-
Data Interpretation: The retention time identifies the solvent, and the mass spectrum confirms its identity.[9] The peak area relative to the internal standard is used for quantification.
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q5: I am using a standard C18 reversed-phase column, but 2-Oxa-6-azaspiro[3.3]heptane shows little to no retention. What should I do?
A5: This is a classic problem for small, polar, basic compounds on traditional reversed-phase (RP) columns. The analyte is too hydrophilic to partition effectively into the non-polar stationary phase.
-
Causality: The logP value of 2-Oxa-6-azaspiro[3.3]heptane is low, indicating high polarity.[10] In a typical RP mobile phase (e.g., acetonitrile/water), it spends most of its time in the mobile phase, eluting at or near the void volume.
-
Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best solution. HILIC uses a polar stationary phase (e.g., bare silica, diol, or amide) with a highly organic mobile phase. It provides excellent retention for polar compounds that are poorly retained in RP-HPLC.[11]
-
Ion-Pair Chromatography: Add an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase. The reagent pairs with the protonated amine of your analyte, forming a neutral, more hydrophobic complex that can be retained on a C18 column.
-
Use a "Polar-Endcapped" or "Aqueous" C18 Column: These columns are designed with modified surface chemistry to better retain polar analytes and prevent phase collapse in highly aqueous mobile phases.
-
Q6: My HPLC baseline is noisy and drifting, making it difficult to integrate small impurity peaks. What are the common causes?
A6: A stable baseline is crucial for detecting trace-level impurities. Noise and drift can stem from several sources within the HPLC system.[12]
-
Troubleshooting Steps:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved air can form bubbles in the pump or detector, causing pressure fluctuations and baseline noise. Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging.[13]
-
Immiscible Solvents: Ensure all mobile phase components are fully miscible.
-
Contamination: Use high-purity HPLC-grade solvents and additives. Contaminants can slowly elute, causing drift.
-
-
Pump & Hardware:
-
Leaks: Check all fittings for leaks, especially between the pump and injector. Salt buildup is a common sign of a slow leak.[13]
-
Worn Pump Seals: Over time, pump seals can wear out, leading to pressure fluctuations and leaks. Replace them as part of routine maintenance.[12]
-
Faulty Check Valves: Dirty or malfunctioning check valves can cause inconsistent flow and pressure ripples.
-
-
Detector:
-
Dirty Flow Cell: Contaminants from the sample or mobile phase can build up in the detector flow cell. Flush the system with a strong, appropriate solvent.
-
Failing Lamp: A detector lamp nearing the end of its life can cause baseline drift and noise.
-
-
Part 2: Key Experimental Protocols
The following protocols provide validated starting points for method development. Analysts must verify that the chosen procedure is suitable for their specific instrumentation and sample matrix.[7]
Protocol: GC-MS Analysis for Volatile and Semi-Volatile Impurities
This method is designed for general impurity screening.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometric Detector (GC-MS).
-
Sample Preparation: Dissolve 10 mg of the 2-Oxa-6-azaspiro[3.3]heptane sample in 1.0 mL of high-purity methanol.
-
GC Conditions:
-
Inlet: Split/Splitless, 250 °C, Split ratio 20:1.
-
Liner: Deactivated, single taper with glass wool.[8]
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).
-
Oven Program:
-
Initial Temp: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Interface Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35 - 450 amu.
-
-
System Suitability: Inject a standard mixture containing the main compound and any known potential impurities to verify resolution, peak shape, and detector response.
Protocol: HILIC-UV/MS for Polar Impurities
This method is ideal for separating the main compound from polar, non-volatile impurities.[11]
-
Instrumentation: HPLC or UHPLC system with UV and Mass Spectrometric detectors.
-
Sample Preparation: Dissolve 1 mg of the 2-Oxa-6-azaspiro[3.3]heptane sample in 1.0 mL of 90:10 Acetonitrile:Water.
-
HPLC Conditions:
-
Column: HILIC column (e.g., Amide, Silica), 100 mm x 2.1 mm ID, 1.7 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.0 min: 95% B
-
8.0 min: 70% B
-
8.1 min: 95% B
-
10.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Detector Conditions:
-
UV Detector: Wavelength set at 210 nm.
-
MS Detector:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: 50 - 500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source/Desolvation Temp: As per instrument recommendation.
-
-
-
System Suitability: The resolution between 2-Oxa-6-azaspiro[3.3]heptane and any known impurities should be >1.5. Peak tailing for the main component should be <1.5.
Part 3: Data Summary & Visualization
Recommended Starting Analytical Conditions
| Parameter | GC-MS Method (Volatiles) | HILIC-UV/MS Method (Non-Volatiles) |
| Column | 30m x 0.25mm, 0.25µm 5% Phenyl-methylpolysiloxane | 100mm x 2.1mm, 1.7µm HILIC (Amide or Silica) |
| Mobile Phase / Carrier | Helium | A: 10mM Ammonium Formate (aq) B: Acetonitrile |
| Oven / Column Temp | 50°C to 280°C Gradient | 40°C Isothermal |
| Detector | Mass Spectrometer (EI) | UV (210 nm) & Mass Spectrometer (ESI+) |
| Primary Application | Residual Solvents, Volatile By-products | Starting Materials, Polar By-products, Degradants |
Visual Workflows
Caption: General workflow for impurity identification and characterization.
Caption: Troubleshooting guide for unexpected HPLC peaks.
References
-
Butcher, J. W., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Available at: [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]
-
Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Available at: [Link]
-
International Journal of Pharmaceutical and Biological Science Archive. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]
-
PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. National Center for Biotechnology Information. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Available at: [Link]
-
YouTube. (2022). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). Available at: [Link]
-
MDPI. (n.d.). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Available at: [Link]
-
U.S. Environmental Protection Agency. (1997). Direct Interface GC/MS Method. Available at: [Link]
-
Sygnature Discovery. (n.d.). The benefits of high-resolution mass spectrometry for impurity profiling. Available at: [Link]
-
Agilent. (n.d.). GC AND GC/MS Your Essential Resource for Columns & Supplies. Available at: [Link]
-
Scientific Research Publishing. (n.d.). Gas Chromatography-Mass Spectrometry GC-MS. Available at: [Link]
-
U.S. Pharmacopeia. (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES. Available at: [Link]
-
Innovatech Labs. (2018). The Beginner's Guide to Interpreting GC/MS Results. Available at: [Link]
-
PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available at: [Link]
-
ResearchGate. (2025). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available at: [Link]
Sources
- 1. 2-Oxa-6-azaspiro[3.3]heptane | 174-78-7 | TCI AMERICA [tcichemicals.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. soeagra.com [soeagra.com]
- 7. usp.org [usp.org]
- 8. hpst.cz [hpst.cz]
- 9. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
- 10. 2-Oxa-6-azaspiro[3.3]heptane | C5H9NO | CID 23111887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Regioselectivity of 2-Oxa-6-azaspiro[3.3]heptane Reactions: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the increasingly popular 2-Oxa-6-azaspiro[3.3]heptane scaffold. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the chemical modification of this unique spirocycle, with a particular focus on controlling regioselectivity. While the literature on the specific regioselective reactions of 2-Oxa-6-azaspiro[3.3]heptane is still emerging, this document synthesizes established principles from the chemistry of its constituent oxetane and azetidine rings to offer field-proven insights and troubleshooting strategies.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you may encounter in the lab, presented in a question-and-answer format.
Issue 1: Uncontrolled Ring Opening and Lack of Selectivity
Question: "I am attempting a nucleophilic ring-opening of 2-Oxa-6-azaspiro[3.3]heptane, but I am getting a mixture of products corresponding to the opening of both the oxetane and the azetidine rings. How can I selectively open one ring over the other?"
Answer: This is a common challenge due to the inherent strain in both four-membered rings. The key to achieving regioselectivity lies in modulating the reactivity of the nitrogen atom in the azetidine ring.
Causality: The lone pair of electrons on the nitrogen of the azetidine ring makes it a nucleophilic center and also susceptible to protonation or coordination with Lewis acids. This can activate the azetidine ring for nucleophilic attack. To favor the opening of the oxetane ring, the reactivity of the azetidine nitrogen must be suppressed.
Solution: N-Protection of the Azetidine Ring
The most effective strategy is to protect the nitrogen atom with a suitable electron-withdrawing group. This has two primary effects:
-
Reduces Nucleophilicity: The electron-withdrawing group diminishes the nucleophilicity of the nitrogen, preventing it from participating in undesired side reactions.
-
Increases Ring Stability: By delocalizing the nitrogen's lone pair, the protecting group makes the azetidine ring more stable and less prone to ring-opening.
Recommended Protecting Groups:
| Protecting Group | Abbreviation | Key Characteristics |
| tert-Butoxycarbonyl | Boc | Stable to a wide range of nucleophilic and basic conditions. Easily removed with acid. |
| Carboxybenzyl | Cbz | Stable to acidic and some basic conditions. Removed by hydrogenolysis. |
| Sulfonyl Groups (e.g., Tosyl) | Ts | Highly electron-withdrawing, providing excellent deactivation of the azetidine ring. |
Experimental Protocol: N-Boc Protection of 2-Oxa-6-azaspiro[3.3]heptane
-
Dissolve 2-Oxa-6-azaspiro[3.3]heptane (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.2 equiv) or diisopropylethylamine (DIPEA) (1.2 equiv), to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) in the same solvent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the N-Boc protected product by column chromatography.
With the N-Boc protected substrate, you can now proceed with nucleophilic ring-opening reactions, which are expected to occur preferentially at the oxetane ring.
Issue 2: Nucleophilic Attack at the Wrong Carbon of the Oxetane Ring
Question: "After N-protecting the azetidine, I am still observing a mixture of regioisomers from the oxetane ring-opening. How can I control whether the nucleophile attacks the methylene carbon or the spirocyclic carbon?"
Answer: The regioselectivity of oxetane ring-opening is governed by a combination of steric and electronic factors, which can be influenced by your choice of nucleophile and catalyst.
Causality: In the presence of a Lewis acid, the oxetane oxygen coordinates to the acid, leading to a partial positive charge on the adjacent carbons. The more substituted spirocyclic carbon can better stabilize a positive charge, making it more susceptible to attack by weaker nucleophiles (SN1-like). Conversely, strong, "hard" nucleophiles will tend to attack the less sterically hindered methylene carbon (SN2-like).
Strategies for Regiocontrol:
-
For Attack at the Methylene Carbon (Less Substituted):
-
Use strong, sterically unhindered nucleophiles: Grignard reagents, organolithiums, and hydrides are good candidates.
-
Avoid Lewis acids: These can promote carbocation formation at the spirocyclic center.
-
-
For Attack at the Spirocyclic Carbon (More Substituted):
-
Use weaker nucleophiles: Alcohols, thiols, and silyl enol ethers are suitable choices.
-
Employ a Lewis acid catalyst: Scandium triflate (Sc(OTf)₃) or trimethylsilyl triflate (TMSOTf) can promote the formation of a more stable carbocation-like intermediate at the spiro center.[1]
-
Experimental Workflow for Regioselective Oxetane Opening:
Caption: Decision workflow for controlling regioselectivity in oxetane ring-opening.
Frequently Asked Questions (FAQs)
Q1: Can I achieve regioselective functionalization without ring-opening?
A1: Yes, selective N-functionalization of the azetidine ring is the most straightforward approach. The nitrogen atom is typically the most nucleophilic site in the unprotected molecule. Standard N-alkylation, N-acylation, or N-arylation procedures can be employed. For C-H functionalization, the literature on related spirocyclic systems suggests that directing groups may be necessary to achieve high regioselectivity.
Q2: What is the expected difference in reactivity between the C-H bonds of the oxetane and azetidine rings in radical reactions?
A2: In the absence of directing groups, the C-H bonds adjacent to the nitrogen in the azetidine ring are generally more susceptible to radical abstraction due to the stabilizing effect of the nitrogen atom on the resulting radical. The C-H bonds adjacent to the oxygen in the oxetane are slightly less activated.
Q3: Are there any computational studies on the regioselectivity of 2-Oxa-6-azaspiro[3.3]heptane reactions?
A3: While specific computational studies on the regioselectivity of this particular spirocycle are not widely published, Frontier Molecular Orbital (FMO) theory can provide valuable insights. A DFT calculation would likely show that the Highest Occupied Molecular Orbital (HOMO) is localized on the nitrogen atom, making it the preferred site for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) distribution would depend on the specific electrophile and reaction conditions but could help predict the most likely site of nucleophilic attack upon activation.
Q4: How does the choice of salt form (e.g., oxalate vs. sulfonate) of 2-Oxa-6-azaspiro[3.3]heptane affect its reactivity?
A4: The salt form primarily affects the solubility and stability of the starting material.[2] For reactions, the free base is typically generated in situ. However, the counterion could potentially influence the reaction by acting as a Lewis or Brønsted acid/base, although this is not a commonly employed strategy for controlling regioselectivity. It is generally advisable to work with the free base for better control over the reaction conditions.
Concluding Remarks
Controlling the regioselectivity of reactions involving 2-Oxa-6-azaspiro[3.3]heptane requires a nuanced understanding of the interplay between the electronic and steric properties of the two strained rings. By strategically employing protecting groups, selecting appropriate nucleophiles and catalysts, and considering the underlying reaction mechanisms, researchers can navigate these challenges and unlock the full potential of this valuable scaffold in drug discovery and organic synthesis. As research in this area continues to grow, we anticipate the development of even more sophisticated and selective methodologies.
References
-
Bull, J. A., et al. (2016). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Organic Process Research & Development, 20(8), 1474-1479. Available at: [Link]
-
Li, Y., et al. (2021). Mild C−C Bond Formation via Lewis Acid Catalyzed Oxetane Ring Opening with Soft Carbon Nucleophiles. Angewandte Chemie International Edition, 60(5), 2668-2673. Available at: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of 2-Oxa-6-azaspiro[3.3]heptane Analogs
Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and biological properties is perpetual. Among these, spirocyclic scaffolds have emerged as a compelling strategy to escape the "flatland" of traditional aromatic and aliphatic ring systems.[1] The inherent three-dimensional nature of spirocycles, such as 2-Oxa-6-azaspiro[3.3]heptane, provides a rigid and spatially defined framework that can significantly impact a molecule's interaction with its biological target.[1] This guide provides a comparative analysis of 2-Oxa-6-azaspiro[3.3]heptane analogs against their traditional counterparts, supported by experimental data and detailed protocols for biological validation.
The 2-Oxa-6-azaspiro[3.3]heptane moiety is increasingly utilized as a bioisosteric replacement for common heterocycles like morpholine and piperazine.[2] This substitution can lead to profound improvements in drug-like properties, including reduced lipophilicity, modulated basicity, and enhanced metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2]
Comparative Analysis: 2-Oxa-6-azaspiro[3.3]heptane vs. Traditional Heterocycles
The true measure of a novel scaffold's utility lies in direct, data-driven comparisons with established motifs. Here, we present two case studies that illuminate the advantages of incorporating the 2-Oxa-6-azaspiro[3.3]heptane core.
Case Study 1: MCHr1 Antagonism - AZD1979 vs. its Morpholine Analog
The development of AZD1979, a Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonist, provides a quintessential example of the strategic replacement of a morpholine ring with a 2-Oxa-6-azaspiro[3.3]heptane moiety.[2][3] This substitution was a key step in optimizing the compound's properties for central nervous system (CNS) indications.[3]
Below is a comparative table summarizing the key physicochemical and biological data for AZD1979 and its morpholine-containing precursor.
| Property | Morpholine Analog (6a) | 2-Oxa-6-azaspiro[3.3]heptane Analog (AZD1979, 6b) | Impact of Spirocyclic Scaffold |
| LogD7.4 | 2.8 | 1.6 | ↓ 1.2 units (Reduced Lipophilicity) |
| pKa | 6.7 | 8.2 | ↑ 1.5 units (Increased Basicity) |
| hERG Inhibition (IC50, µM) | 16 | 22 | Slight Improvement |
| Permeability (10-6 cm/s) | 48 | 43 | Maintained High Permeability |
Data sourced from Johansson et al., 2016.[2]
The significant reduction in lipophilicity (ΔlogD7.4 = -1.2) for AZD1979 is a noteworthy achievement, as high lipophilicity is often associated with off-target effects and poor pharmacokinetic profiles.[2] Despite the increase in basicity, which can sometimes negatively impact permeability, AZD1979 maintained excellent permeability.[2] Crucially, the introduction of the spirocyclic scaffold did not introduce any new liabilities, as evidenced by the comparable hERG inhibition profile.[2]
Signaling Pathway of MCHr1
Caption: Workflow for a typical cell viability assay.
Step-by-Step Methodology
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 2-Oxa-6-azaspiro[3.3]heptane analogs and appropriate controls (e.g., morpholine or piperazine analogs, vehicle control). Add the compounds to the respective wells and incubate for a period relevant to the compound's mechanism of action (typically 24-72 hours).
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well. [4][5]4. Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan. [4][5]5. Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. 6. Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader. [4]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
hERG Inhibition Assay
Assessing the potential for a compound to inhibit the hERG potassium channel is a critical step in preclinical safety assessment to mitigate the risk of cardiac arrhythmias. [6][7]Automated patch-clamp is the gold standard for this evaluation. [8] Experimental Workflow
Caption: Workflow for an automated patch-clamp hERG inhibition assay.
Step-by-Step Methodology
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells). [8]2. Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions in the external solution to achieve the desired final concentrations. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent effects. [8]3. Automated Patch-Clamp: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
Establish a whole-cell configuration with a high-resistance seal (>1 GΩ). [8] * Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarization step to activate the channels followed by a repolarization step to measure the peak tail current. [8]4. Data Acquisition: Record baseline currents in the vehicle control solution. Then, apply increasing concentrations of the test compound and record the corresponding inhibition of the hERG tail current. [8]5. Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of current inhibition relative to the vehicle control. Fit the concentration-response data to a Hill equation to determine the IC50 value. [8]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free method to predict passive membrane permeability, a key determinant of oral absorption and CNS penetration. [2] Experimental Workflow
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Step-by-Step Methodology
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., lecithin or a mixture of lipids) in an organic solvent (e.g., dodecane). [2][9]2. Compound Preparation: Dissolve the test compounds in a buffer solution (e.g., PBS with a small percentage of DMSO) to create the donor solution. [10]3. Assay Setup: Fill the wells of a 96-well acceptor plate with buffer. Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich". Add the donor solution containing the test compounds to the wells of the donor plate. [1]4. Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking. [1][11]5. Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS. [1]6. Permeability Calculation: Calculate the effective permeability (Pe) using the measured concentrations and the physical parameters of the assay system.
Conclusion
The strategic incorporation of the 2-Oxa-6-azaspiro[3.3]heptane scaffold represents a significant advancement in medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. As demonstrated by the case studies of AZD1979 and TBI-223, this spirocyclic motif can lead to improvements in lipophilicity, safety, and overall drug-like characteristics without compromising on-target potency. The rigorous application of the described biological validation assays is paramount to elucidating the full potential of these novel analogs and advancing them through the drug discovery pipeline.
References
-
Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 59(6), 2497-2511. [Link]
-
Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Slideshare. (n.d.). PAMPA permeability assay. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
National Center for Biotechnology Information. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. In Methods in Molecular Biology. [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
-
Springer Protocols. (2022). Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. [Link]
-
Creative Bioarray. Cell Viability Assay Protocols. [Link]
-
National Center for Biotechnology Information. (2018). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. [Link]
-
Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]
-
MDPI. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. [Link]
-
Creative Bioarray. hERG Safety Assay. [Link]
-
Working Group for New TB Drugs. TBI-223. [Link]
-
Patsnap Synapse. TBI-223 - Drug Targets, Indications, Patents. [Link]
-
ACS Publications. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. [Link]
-
National Center for Biotechnology Information. (2022). The Novel Oxazolidinone TBI-223 Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection. [Link]
-
ResearchGate. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]
-
ResearchGate. (2023). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. [Link]
-
PubMed. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. [Link]
-
The Royal Society of Chemistry. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On. [Link]
-
Uniba. (2022). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]
-
ACS Publications. (2021). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. [Link]
-
PubMed. (2022). Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. [Link]
-
PubMed. (2016). Evolution of physicochemical properties of melanin concentrating hormone receptor 1 (MCHr1) antagonists. [Link]
-
MDPI. (2022). Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. [Link]
-
ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
The Binding Database. [Link]
Sources
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. PAMPA permeability assay | PDF [slideshare.net]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. bioassaysys.com [bioassaysys.com]
Beyond the Flatland: A Comparative Guide to 2-Oxa-6-azaspiro[3.3]heptane and Other Spirocyclic Scaffolds in Drug Discovery
In the modern era of drug discovery, the quest for novel chemical matter that balances potency, selectivity, and favorable pharmacokinetic properties is a paramount challenge. The "escape from flatland"—a strategic shift away from planar, aromatic structures towards three-dimensional molecular architectures—has identified spirocyclic scaffolds as a powerful tool in the medicinal chemist's arsenal.[1] These unique motifs, characterized by two rings sharing a single atom, offer a rigid and well-defined three-dimensional geometry that can significantly enhance a molecule's drug-like properties.[2][3]
This guide provides an in-depth comparison of 2-oxa-6-azaspiro[3.3]heptane with other prominent spirocyclic scaffolds. We will delve into their synthesis, physicochemical properties, and impact on pharmacokinetic parameters, supported by experimental data and detailed protocols to empower researchers in their drug design endeavors.
The Rise of Spirocycles: A Paradigm Shift in Molecular Design
The introduction of spirocyclic motifs into drug candidates has been shown to positively influence key parameters such as aqueous solubility, metabolic stability, and target binding selectivity.[1][4] The increased fraction of sp3-hybridized carbon atoms in spirocycles generally leads to a departure from the high lipophilicity and poor solubility often associated with flat, aromatic compounds.[1] This three-dimensionality allows for more precise and selective interactions with the complex topographies of biological targets.[3]
2-Oxa-6-azaspiro[3.3]heptane: A Versatile Morpholine Bioisostere
2-Oxa-6-azaspiro[3.3]heptane has emerged as a particularly interesting scaffold, often employed as a bioisosteric replacement for the morpholine moiety. This substitution can lead to significant improvements in physicochemical properties, as we will explore in the following sections.
Physicochemical Properties: A Head-to-Head Comparison
A key advantage of replacing a traditional morpholine ring with 2-oxa-6-azaspiro[3.3]heptane is the often-observed reduction in lipophilicity (logD) and an increase in basicity (pKa). This can be counterintuitive, as a carbon atom is added to the structure. However, the unique geometry of the spirocycle alters the molecule's properties in a favorable way.
| Compound/Scaffold | Structure | logD at pH 7.4 | ΔlogD (vs. Morpholine) | pKa | ΔpKa (vs. Morpholine) |
| N-Phenylmorpholine | Phenyl group attached to the nitrogen of a morpholine ring. | 2.1 | - | 5.2 | - |
| 6-Phenyl-2-oxa-6-azaspiro[3.3]heptane | Phenyl group attached to the nitrogen of a 2-oxa-6-azaspiro[3.3]heptane ring. | 1.5 | -0.6 | 6.0 | +0.8 |
| AZD1979 Analog (Morpholine) | A complex molecule containing a morpholine ring. | 1.8 | - | 7.2 | - |
| AZD1979 (2-Oxa-6-azaspiro[3.3]heptane) | The same complex molecule but with a 2-oxa-6-azaspiro[3.3]heptane ring instead of morpholine. | 0.6 | -1.2 | 8.7 | +1.5 |
Data synthesized from multiple sources.
This reduction in lipophilicity can lead to improved solubility and a better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The increased basicity can also be advantageous for specific target interactions.
A Broader Look: Comparing Spirocyclic Scaffolds
While 2-oxa-6-azaspiro[3.3]heptane is a valuable tool, the diverse world of spirocycles offers a range of options for the discerning medicinal chemist. Below is a comparison of several key spirocyclic scaffolds.
| Scaffold | Structure | Key Features & Applications |
| 2-Oxa-6-azaspiro[3.3]heptane | A four-membered oxetane ring and a four-membered azetidine ring sharing a spiro carbon. | Morpholine bioisostere, reduces lipophilicity, increases basicity. Used in oncology and for CNS targets.[5] |
| 2,6-Diazaspiro[3.3]heptane | Two four-membered azetidine rings sharing a spiro carbon. | Piperazine bioisostere, offers a rigid scaffold with two points for diversification.[6] |
| 2-Azaspiro[3.4]octane | A four-membered azetidine ring and a five-membered cyclopentane ring sharing a spiro carbon. | Can be a surrogate for piperidine and other cyclic amines, offering a different geometric vector for substituents.[7] |
| 5-Oxa-2-azaspiro[3.4]octane | A four-membered azetidine ring and a five-membered tetrahydrofuran ring sharing a spiro carbon. | Explored as a novel scaffold for CNS-active compounds. |
Experimental Protocols
To facilitate the adoption of these scaffolds, we provide detailed, step-by-step methodologies for their synthesis and evaluation.
Synthesis of 2-Oxa-6-azaspiro[3.3]heptane (Sulfonate Salt)
This protocol describes an improved synthesis that yields a more stable and soluble sulfonate salt of the title compound.[8]
Workflow Diagram:
Caption: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salt.
Step-by-Step Protocol:
-
Cyclization: To a solution of 3-bromo-2,2-bis(bromomethyl)propanol and p-toluenesulfonamide in ethanol, add potassium hydroxide (KOH). Reflux the mixture for 48-72 hours.
-
Isolation of Intermediate: After cooling, the reaction mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography to yield 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane.
-
Deprotection: The tosyl-protected intermediate is treated with a solution of hydrobromic acid (HBr) in acetic acid at elevated temperature.
-
Salt Formation: The resulting crude 2-oxa-6-azaspiro[3.3]heptane hydrobromide is neutralized, and the free base is then treated with the desired sulfonic acid (e.g., methanesulfonic acid or p-toluenesulfonic acid) in a suitable solvent like isopropanol to precipitate the stable and highly soluble sulfonate salt.
Synthesis of N-Aryl-2,6-diazaspiro[3.3]heptane
This protocol outlines a practical route to functionalized 2,6-diazaspiro[3.3]heptanes via reductive amination and subsequent cyclization.[6]
Workflow Diagram:
Caption: Synthesis of N-Aryl-2,6-diazaspiro[3.3]heptane.
Step-by-Step Protocol:
-
Reductive Amination: A solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde and a primary amine or aniline in a suitable solvent (e.g., dichloroethane) is treated with a reducing agent such as sodium triacetoxyborohydride.
-
Cyclization: The resulting N-substituted (1-benzyl-3-chloromethylazetidin-3-yl)methanamine is then cyclized in the presence of a base, such as potassium tert-butoxide (t-BuOK), in a solvent like tetrahydrofuran (THF) to yield the desired 2,6-diazaspiro[3.3]heptane derivative.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol is a standard method to assess the metabolic stability of a compound, a critical parameter in drug development.[9][10]
Workflow Diagram:
Caption: Workflow for Metabolic Stability Assay.
Step-by-Step Protocol:
-
Preparation: A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, the test compound is incubated with human liver microsomes in a phosphate buffer (pH 7.4).
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound. The rate of disappearance is used to calculate the intrinsic clearance.
Conclusion: The Future is Three-Dimensional
The strategic incorporation of spirocyclic scaffolds, such as 2-oxa-6-azaspiro[3.3]heptane, represents a powerful approach to overcoming many of the challenges associated with traditional "flat" drug molecules. By providing a rigid, three-dimensional framework, these motifs can enhance solubility, improve metabolic stability, and enable more specific interactions with biological targets. As our understanding of the synthesis and properties of these unique scaffolds continues to grow, so too will their impact on the discovery of the next generation of innovative medicines.
References
Please note that due to the dynamic nature of the web, some URLs may have changed since the time of this writing.
- Hamza, D., & Jones, M. J. (2003). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, (14), 2167-2169.
- BenchChem. (2025). Spiro[3.4]octane Derivatives: A Technical Guide to their Discovery, Synthesis, and Application in Drug Development.
- Ramadas, B., et al. (2014). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 12(35), 6858-6862.
- Figshare. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
- Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
- ResearchGate. (2023). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
- ResearchGate. (2022). Facile synthesis of 2-azaspiro[3.4]octane.
- BenchChem. (2025). Advantages of spirocyclic scaffolds over planar structures in drug discovery.
- Thieme Chemistry. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.
- Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
- Uniba.it. (n.d.). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
- Researcher.Life. (2020). Spirocyclic Scaffolds in Medicinal Chemistry.
- CoLab. (2020). Spirocyclic Scaffolds in Medicinal Chemistry.
- Journal of the American Chemical Society. (2023).
- ResearchGate. (2022). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes.
- Google Patents. (2020). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
- DiVA portal. (2009). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes.
-
Google Patents. (2012). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[7][7] heptane-2-carboxylic acid tert-butyl ester.
- ResearchGate. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
- Taylor & Francis Online. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
- BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
- Drug Discovery Today. (2017). Spirocycles in Drug Discovery.
- ResearchGate. (2022). Synthesis of (A) spiro[3.4]octene derivatives 280 and (B) spiro[4.
- Springer Nature Experiments. (n.d.).
- BenchChem. (2025).
- ACS Publications. (2012). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
- LookChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane.
- MDPI. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool.
- ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3].
- Admeshop. (n.d.). Metabolic stability.
- PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane.
- ChemicalBook. (n.d.). 2-oxa-6-azaspiro[3.3]heptane | 174-78-7.
- ResearchGate. (2018). Caco-2 cell permeability vs human gastro-intestinal absorption: QSPR analysis.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- National Institutes of Health. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays.
- MDPI. (2021). Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches.
- ResearchGate. (2014).
- TCI Chemicals. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane 174-78-7.
Sources
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 5. 2-Oxa-6-azaspiro[3.3]heptane | 174-78-7 | TCI AMERICA [tcichemicals.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Oxa-6-azaspiro[3.3]heptane-Based GABA Transporter Inhibitors
The 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a promising structural motif in medicinal chemistry, particularly for designing novel therapeutic agents targeting the central nervous system (CNS). Its rigid, three-dimensional structure offers a unique way to explore chemical space, providing an alternative to more traditional heterocycles like piperidine and morpholine.[1][2] This guide provides a comparative analysis of the in vitro and in vivo efficacy of drugs derived from this scaffold, with a primary focus on their activity as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs).
Disturbances in GABA signaling are implicated in a host of neurological and psychiatric conditions, including epilepsy, anxiety, and depression.[3][4][5] One clinically validated strategy to enhance GABAergic neurotransmission is to block the reuptake of GABA from the synaptic cleft, a process mediated by GATs.[6][7][8] While several GAT inhibitors exist, the development of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles is an ongoing effort. This guide will dissect the journey of a hypothetical 2-oxa-6-azaspiro[3.3]heptane-based GAT inhibitor, "Compound-S," from initial cell-based assays to preclinical animal models, highlighting the critical translational challenges and experimental considerations.
The Drug Discovery Workflow: From Benchtop to Preclinical Models
The development of any CNS drug follows a rigorous pipeline designed to assess potency, selectivity, safety, and ultimately, efficacy in a living system. The transition from a controlled in vitro environment to a complex in vivo model is a critical step where many promising compounds fail.[9][10][11][12] Understanding the methodologies and potential pitfalls at each stage is paramount for success.
Caption: A simplified workflow for CNS drug discovery, illustrating the progression from in vitro characterization to in vivo validation.
Part 1: In Vitro Efficacy Assessment
The initial evaluation of a new chemical entity like Compound-S begins in vitro. These experiments are designed to answer fundamental questions: Does the compound interact with the desired target? How potent is this interaction? Is it selective for the target over other related proteins?
Primary Efficacy Assay: [³H]GABA Uptake Inhibition
The gold-standard method for quantifying the potency of GAT inhibitors is the radioligand uptake assay.[3][4][5][7] This assay directly measures the function of the transporter.
Experimental Protocol: [³H]GABA Uptake Assay
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human GAT subtype of interest (e.g., hGAT1, hGAT3) are cultured to confluence in 96-well plates.
-
Compound Incubation: Cells are washed with a Krebs-Ringer-HEPES buffer. Various concentrations of the test compound (e.g., Compound-S) are then added to the wells and pre-incubated for 15-20 minutes at room temperature.
-
Initiation of Uptake: A solution containing a fixed concentration of radiolabeled [³H]GABA is added to each well to initiate the uptake process. The plates are incubated for a short period (e.g., 10-15 minutes) at 37°C.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.
-
Quantification: A scintillation cocktail is added to the wells to lyse the cells. The intracellular radioactivity is then measured using a scintillation counter.
-
Data Analysis: The amount of [³H]GABA uptake is compared between untreated cells (100% activity) and cells treated with a known, potent inhibitor (0% activity). The IC50 value (the concentration of the compound that inhibits 50% of the transporter activity) is calculated by fitting the data to a dose-response curve.
Interpreting the Data
For Compound-S, we would test its activity against all four human GAT subtypes (GAT1, GAT2, GAT3, and BGT1) to build a selectivity profile. A desirable profile for an anti-epileptic drug might be high potency at GAT1 with significantly lower activity at other subtypes.[6][13]
| Compound | hGAT1 IC50 (µM) | hGAT2 IC50 (µM) | hGAT3 IC50 (µM) | hBGT1 IC50 (µM) |
| Compound-S | 0.05 | > 100 | 15.2 | 25.5 |
| Tiagabine (Reference) | 0.08 | > 100 | 20.0 | > 100 |
This table represents hypothetical data for illustrative purposes.
This in vitro data suggests that Compound-S is a potent and selective inhibitor of hGAT1, comparable to the clinically approved drug Tiagabine.[6][7]
Part 2: In Vivo Efficacy Assessment
Positive in vitro results are only the first step. To be therapeutically useful, Compound-S must reach its target in the brain and exert a pharmacological effect in a living organism.[14] This introduces several layers of biological complexity, including absorption, distribution, metabolism, and excretion (ADME), and the formidable challenge of crossing the blood-brain barrier (BBB).[9][10]
Bridging the Gap: The Role of Pharmacokinetics and Pharmacodynamics
The relationship between in vitro potency and in vivo efficacy is governed by pharmacokinetics (PK) and pharmacodynamics (PD). PK describes what the body does to the drug (e.g., how it's absorbed and distributed), while PD describes what the drug does to the body (e.g., target engagement and physiological response).
Caption: The relationship between in vitro data and in vivo outcomes is mediated by PK/PD factors.
Key In Vivo Experiment 1: Microdialysis for Target Engagement
To confirm that Compound-S is engaging its target (GAT1) in the brain, a microdialysis study can be performed. This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of a freely moving animal.
Experimental Protocol: In Vivo Microdialysis
-
Surgical Implantation: A microdialysis guide cannula is surgically implanted into a target brain region, such as the ventral tegmental area (VTA) or hippocampus, of a rat.
-
Recovery: The animal is allowed to recover from surgery for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular GABA concentration.
-
Drug Administration: Compound-S is administered to the animal (e.g., via intraperitoneal injection).
-
Post-Dose Collection: Dialysate samples continue to be collected to measure changes in GABA levels over time.
-
Analysis: The concentration of GABA in the dialysate samples is quantified using high-performance liquid chromatography (HPLC).
A successful outcome would show a significant, dose-dependent increase in extracellular GABA levels following the administration of Compound-S, confirming that the drug is blocking GABA reuptake in vivo.[15]
Key In Vivo Experiment 2: Animal Models of Disease
The ultimate test of efficacy is whether the drug can produce a therapeutic effect in an animal model that mimics a human disease. For a GAT1 inhibitor developed for epilepsy, a seizure model is appropriate.[6]
Experimental Protocol: Maximal Electroshock (MES) Seizure Model
-
Animal Dosing: Groups of mice are treated with either vehicle or varying doses of Compound-S.
-
Seizure Induction: At the time of predicted peak brain exposure (determined from PK studies), a brief electrical stimulus is applied via corneal electrodes to induce a tonic-clonic seizure.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure, which is a key indicator of seizure severity.
-
Data Analysis: The dose of the drug that protects 50% of the animals from the tonic hindlimb extension (the ED50) is calculated.
| Compound | In Vitro hGAT1 IC50 (µM) | In Vivo MES ED50 (mg/kg, i.p.) | Brain/Plasma Ratio |
| Compound-S | 0.05 | 2.5 | 1.8 |
| Tiagabine | 0.08 | 3.2 | 1.5 |
This table represents hypothetical data for illustrative purposes.
Comparative Analysis: Why In Vitro Potency Doesn't Always Translate
The data above presents an ideal scenario where a potent in vitro compound translates into a potent in vivo drug. However, this is often not the case. Several factors can lead to a disconnect:
-
Blood-Brain Barrier (BBB) Penetration: A compound may be highly potent in a cell-based assay but unable to cross the BBB to reach its CNS target. Low brain/plasma ratios can render an otherwise excellent compound ineffective.[9][10]
-
Metabolic Instability: The drug may be rapidly metabolized by the liver into inactive forms, leading to a short half-life and insufficient exposure at the target site.
-
Off-Target Effects: In the complex environment of a living organism, a drug may interact with unintended targets, leading to side effects or a reduction in efficacy.[14]
-
Transporter Efflux: The compound might be a substrate for efflux transporters (like P-glycoprotein) at the BBB, which actively pump it out of the brain.
The 2-oxa-6-azaspiro[3.3]heptane scaffold is often explored for its potential to improve properties like aqueous solubility and metabolic stability compared to traditional scaffolds, which can positively influence its pharmacokinetic profile and aid in bridging the in vitro to in vivo gap.[1]
Conclusion
The development of novel CNS therapeutics based on the 2-oxa-6-azaspiro[3.3]heptane scaffold requires a rigorous, multi-faceted approach. While in vitro assays provide essential initial data on potency and selectivity, they are merely a starting point. True therapeutic potential can only be assessed through carefully designed in vivo studies that account for the complex interplay of pharmacokinetics and pharmacodynamics. A successful translational strategy involves a continuous feedback loop between chemists designing the molecules and biologists testing them, ensuring that promising in vitro activity is matched by the drug-like properties necessary for in vivo efficacy.
References
-
Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. PubMed Central. Available at: [Link]
-
Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Publications. Available at: [Link]
-
What are GAT1 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
-
Blood-brain barrier models: In vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics. ResearchGate. Available at: [Link]
-
Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics. PubMed. Available at: [Link]
-
Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. PubMed Central. Available at: [Link]
-
In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Sygnature Discovery. Available at: [Link]
-
In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. Available at: [Link]
-
Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ResearchGate. Available at: [Link]
-
Structure-activity relationships of selective GABA uptake inhibitors. PubMed. Available at: [Link]
-
GABA transporters as targets for new drugs. PubMed. Available at: [Link]
-
Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives by Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
CNS drug development - lost in translation?. Semantic Scholar. Available at: [Link]
-
In vitro studies on GABA release. PubMed Central. Available at: [Link]
-
Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. PubMed Central. Available at: [Link]
-
Modeling and Simulation of hGAT1: A Mechanistic Investigation of the GABA Transport Process. PubMed Central. Available at: [Link]
-
Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors. PubMed. Available at: [Link]
-
Structural basis of GABA reuptake inhibition. PubMed Central. Available at: [Link]
-
Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. Available at: [Link]
-
GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. PubMed Central. Available at: [Link]
-
2-azaspiro[3.3]heptane as bioisoster of piperidine.. ResearchGate. Available at: [Link]
-
Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. SpringerLink. Available at: [Link]
-
Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv. Available at: [Link]
-
Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1.. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABA transporters as targets for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. [PDF] CNS drug development - lost in translation? | Semantic Scholar [semanticscholar.org]
- 13. Structure-activity relationships of selective GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of Novel Compounds Containing the 2-Oxa-6-azaspiro[3.3]heptane Moiety
Executive Summary
The 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its unique three-dimensional geometry and favorable physicochemical properties position it as a superior bioisosteric replacement for the commonly used morpholine ring. This guide provides a comparative framework for the biological evaluation of novel compounds incorporating this moiety. We will explore its application in the development of targeted therapies, specifically kinase inhibitors for oncology and neurodegenerative diseases, as well as novel antibacterial agents. This document details essential experimental protocols, presents illustrative comparative data, and explains the scientific rationale behind the evaluation workflow, offering a comprehensive resource for researchers in drug discovery and development.
Introduction: The Rise of a Privileged Scaffold
The 2-oxa-6-azaspiro[3.3]heptane moiety is a saturated heterocyclic system characterized by two fused four-membered rings, an oxetane and an azetidine, sharing a single carbon atom.[1] This strained, spirocyclic structure imparts a high degree of three-dimensionality, a desirable trait in modern drug design that often leads to improved target selectivity and reduced off-target effects.
Its primary application in medicinal chemistry is as a bioisostere for the morpholine ring .[2] While morpholine is a common building block, it can suffer from metabolic liabilities. The 2-oxa-6-azaspiro[3.3]heptane scaffold often confers several advantages:
-
Improved Physicochemical Properties: Studies have shown that replacing a morpholine with a 2-oxa-6-azaspiro[3.3]heptane can lead to a beneficial decrease in lipophilicity (logD) and an increase in basicity (pKa), which can improve aqueous solubility and pharmacokinetic profiles.[2]
-
Enhanced Metabolic Stability: The spirocyclic core is generally more resistant to metabolic degradation compared to the morpholine ring.[2]
-
Novel Exit Vectors: The rigid structure provides well-defined exit vectors for substituents, allowing for precise exploration of chemical space and optimization of target engagement.
These properties have led to its incorporation into a variety of drug candidates, including inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase for cancer therapy, Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease, and as a key component of the novel tuberculosis drug candidate, TBI-223.[2][3]
Comparative Biological Evaluation
A systematic biological evaluation is critical to understanding the potential of novel compounds. This involves assessing their potency against the intended target, their selectivity, and their safety profile through cytotoxicity screening.
Disclaimer: The following datasets are illustrative, designed to showcase a comparative analysis. The data points are hypothetical but are based on plausible structure-activity relationships (SAR) observed in medicinal chemistry programs.
Kinase Inhibition Profile: EGFR and LRRK2
Many small-molecule kinase inhibitors feature a nitrogen-containing heterocycle that interacts with the hinge region of the kinase ATP-binding site. The 2-oxa-6-azaspiro[3.3]heptane moiety is an excellent substitute for morpholine in this role. The following table illustrates a hypothetical SAR for a series of compounds against EGFR (implicated in non-small cell lung cancer) and LRRK2 (a target for Parkinson's disease).
| Compound ID | R Group Modification | EGFR IC50 (nM) | LRRK2 IC50 (nM) |
| SCAFF-001 (Parent) | 4-methoxyphenyl | 15 | 25 |
| SCAFF-002 | 4-ethoxyphenyl | 12 | 22 |
| SCAFF-003 | 4-chlorophenyl | 8 | 15 |
| SCAFF-004 | 3,4-dichlorophenyl | 5 | 10 |
| SCAFF-005 | 4-methylphenyl | 25 | 40 |
| Morpholine-Analog | 4-chlorophenyl | 10 | 18 |
Interpretation: The illustrative data shows a clear SAR trend where electron-withdrawing groups (e.g., chloro) on the phenyl ring enhance potency against both kinases, with the 3,4-dichloro substitution (SCAFF-004) being optimal. Conversely, an electron-donating group (e.g., methyl in SCAFF-005) reduces activity. Notably, the spirocyclic compound SCAFF-003 shows slightly improved potency over its direct morpholine counterpart, highlighting the potential benefits of the scaffold.
Antibacterial Activity
The 2-oxa-6-azaspiro[3.3]heptane moiety is a key component of the clinical candidate TBI-223 for tuberculosis.[3] This demonstrates its utility in infectious disease research. The table below compares the antibacterial efficacy of a hypothetical series of compounds against pathogenic bacteria, with data presented as Minimum Inhibitory Concentration (MIC).
| Compound ID | R Group Modification | M. tuberculosis H37Rv MIC (µg/mL) | S. aureus ATCC 29213 MIC (µg/mL) |
| SCAFF-ANT-001 (Parent) | 2-fluoro-4-nitrophenyl | 0.125 | 16 |
| SCAFF-ANT-002 | 2-chloro-4-nitrophenyl | 0.25 | 32 |
| SCAFF-ANT-003 | 4-nitrophenyl | 1 | >64 |
| SCAFF-ANT-004 | 2-fluorophenyl | 4 | >64 |
| Linezolid (Control) | N/A | 0.5 | 2 |
Interpretation: This hypothetical data illustrates the critical importance of the substitution pattern for antibacterial activity. The combination of a 2-fluoro and a 4-nitro group (SCAFF-ANT-001), as seen in the real-world intermediate for TBI-223, is crucial for potent anti-tuberculosis activity.[3] Removing either the fluoro (SCAFF-ANT-003) or the nitro (SCAFF-ANT-004) group drastically reduces potency.
In Vitro Cytotoxicity Assessment
A crucial step in drug development is to assess a compound's therapeutic window—its ability to affect cancer cells while sparing normal cells. The MTT assay is a standard method for this initial evaluation.
| Compound ID | A549 Lung Cancer Cell Line IC50 (µM) | Beas-2B Normal Lung Cell Line IC50 (µM) | Selectivity Index (SI = Beas-2B IC50 / A549 IC50) |
| SCAFF-003 | 1.5 | 45 | 30.0 |
| SCAFF-004 | 0.8 | 42 | 52.5 |
| SCAFF-005 | 5.2 | >100 | >19.2 |
| Doxorubicin (Control) | 0.5 | 2.5 | 5.0 |
Interpretation: The most potent kinase inhibitor, SCAFF-004, also shows the highest cytotoxicity against the A549 cancer cell line. Importantly, it displays a high Selectivity Index (SI) of 52.5, suggesting it is significantly more toxic to cancer cells than to normal lung cells. This is a highly desirable characteristic for a potential drug candidate, indicating a favorable therapeutic window compared to a conventional chemotherapeutic like Doxorubicin.
Key Experimental Protocols & Methodologies
Scientific rigor demands well-defined and validated protocols. The following sections provide detailed methodologies for the key assays discussed.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Platform)
This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. It is a robust, high-throughput method for determining inhibitor potency (IC50).
Causality Behind Experimental Choices:
-
Platform: The ADP-Glo™ kinase assay is chosen for its high sensitivity and broad applicability to different kinases.
-
ATP Concentration: The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for the specific kinase. This ensures that the assay is sensitive to competitive inhibitors.
-
Enzyme Concentration: The kinase concentration is optimized to produce a robust signal well within the linear range of the assay, ensuring that the results are not skewed by enzyme saturation.
-
Controls: Including a "no enzyme" control accounts for background luminescence, while a "vehicle" (e.g., DMSO) control represents 100% kinase activity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA). Dilute the kinase (e.g., EGFR or LRRK2) and the substrate (e.g., a generic tyrosine kinase substrate) to their 2X final concentrations in the kinase buffer.
-
Compound Plating: Serially dilute the test compounds in DMSO, then further dilute in the kinase buffer. Add 5 µL of the diluted compounds to the wells of a 384-well plate.
-
Kinase Reaction: Add 5 µL of the 2X enzyme solution to each well. Add 10 µL of the 2X substrate/ATP mix to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes, allowing the phosphorylation reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition: Add 40 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Luminescence Reading: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% activity) and the no-enzyme control (0% activity). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals.
Causality Behind Experimental Choices:
-
Principle: This assay is chosen for its simplicity, reliability, and ease of use in a high-throughput format.
-
Cell Seeding Density: The initial number of cells seeded is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the results. The optimal density must be determined empirically for each cell line.
-
Incubation Time: A 48-72 hour incubation period is standard, allowing sufficient time for the compounds to exert their cytotoxic or cytostatic effects.
Step-by-Step Protocol:
-
Cell Seeding: Harvest cells in their logarithmic growth phase. Seed the cells (e.g., 5,000 cells/well) in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for an additional 3-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Visualizing Workflows and Pathways
Clear visualization of experimental processes is essential for reproducibility and understanding.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Caption: Workflow for an in vitro kinase inhibition assay (ADP-Glo™).
Conclusion and Future Perspectives
The 2-oxa-6-azaspiro[3.3]heptane moiety is a validated and valuable scaffold for the development of novel therapeutics. Its superior properties as a morpholine bioisostere offer a clear path to improving the drug-like characteristics of new chemical entities. The comparative biological evaluation workflow presented here—encompassing target-based potency, antibacterial screening, and cytotoxicity assessment—provides a robust framework for identifying promising lead compounds.
Future work should focus on expanding the diversity of substitutions around the spirocyclic core to explore new chemical space and to develop inhibitors with even greater potency and selectivity. Furthermore, as compounds advance, in vivo pharmacokinetic and efficacy studies in relevant animal models will be essential to translate the promising in vitro data into tangible clinical candidates.
References
-
Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]
-
PubChem. 2-Oxa-6-azaspiro[3.3]heptane. Available at: [Link]
-
White, A. M., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Available at: [Link]
Sources
- 1. [PDF] Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts | Semantic Scholar [semanticscholar.org]
- 2. Modeling and Interpretability Study of the Structure–Activity Relationship for Multigeneration EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 2-Oxa-6-azaspiro[3.3]heptane
<_>
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the potency, selectivity, and pharmacokinetic properties of drug candidates is perpetual. 2-Oxa-6-azaspiro[3.3]heptane has emerged as a particularly valuable building block.[1][2][3] Its rigid, three-dimensional structure serves as a bioisosteric replacement for commonly used motifs like morpholine, offering improved metabolic stability and aqueous solubility.[1][4][5] This guide provides a comparative analysis of the primary synthetic routes to this important scaffold, offering insights into the experimental choices, scalability, and overall efficiency of each approach.
The Carreira Synthesis: A Foundational Approach
The synthesis developed by the Carreira group is a cornerstone in the preparation of 2-oxa-6-azaspiro[3.3]heptane and is frequently cited.[4][6] This route utilizes a commercially available flame retardant, tribromopentaerythritol, as the starting material.
Retrosynthetic Analysis
The core strategy involves the simultaneous formation of the oxetane and N-tosyl-protected azetidine rings, followed by deprotection of the nitrogen.
Caption: Retrosynthetic analysis of the Carreira synthesis.
Experimental Protocol
-
Cyclization: Tribromopentaerythritol is reacted with p-toluenesulfonamide in the presence of a base (e.g., potassium hydroxide in ethanol) to yield 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane.[7] This step involves a double intramolecular Williamson ether synthesis and a double N-alkylation.
-
Deprotection: The tosyl protecting group is removed using magnesium turnings in methanol under sonication.[4]
-
Salt Formation: The resulting free amine is typically isolated as an oxalate or sulfonate salt to improve stability and handling.[4][8]
Discussion
Advantages:
-
Convergent: A key advantage of this route is the convergent nature of the double cyclization, which rapidly builds molecular complexity.
-
Readily Available Starting Materials: The use of inexpensive, commercially available starting materials makes this route economically attractive for laboratory-scale synthesis.[6][9][10]
Disadvantages:
-
Scalability Issues: The deprotection step using magnesium turnings is notoriously difficult to scale up.[4][6] The filtration to remove magnesium salts is often sluggish and can lead to significant product loss.[4] On a larger scale (e.g., >100 g), the yield of this step can drop significantly.[4]
-
Harsh Deprotection Conditions: The use of magnesium and sonication can be challenging to implement in a process chemistry setting.
An Improved Route via Hydrogenolysis and Alternative Salt Formation
Recognizing the scalability limitations of the Carreira deprotection, an improved method has been developed that utilizes catalytic hydrogenolysis and explores alternative salt forms.[4]
Key Modifications
This approach modifies the final steps of the Carreira synthesis to avoid the problematic magnesium-mediated deprotection.
Caption: Workflow for the improved deprotection and salt formation.
Experimental Protocol
-
Hydrogenolysis: The N-tosylated intermediate is subjected to catalytic hydrogenolysis (e.g., using a palladium catalyst) in the presence of an acid, such as acetic acid. This cleanly removes the tosyl group.[4]
-
Salt Formation: The resulting free base can be converted to various sulfonate salts (e.g., mesylate, tosylate) which have been shown to be more stable and soluble than the corresponding oxalate salt.[4][8][11]
Discussion
Advantages:
-
Scalability: Catalytic hydrogenolysis is a well-established and scalable reaction in process chemistry.
-
Improved Product Properties: The resulting sulfonate salts exhibit enhanced stability and solubility, which is advantageous for subsequent synthetic transformations.[4][8]
-
Higher Yields on Scale: This method has been demonstrated to provide higher and more consistent yields on a larger scale compared to the magnesium-based deprotection.[4]
Disadvantages:
-
Catalyst Cost: The use of a palladium catalyst can add to the overall cost of the synthesis, although catalyst loading can often be optimized.
A Protecting-Group-Free Approach for Derivative Synthesis
For the synthesis of specific derivatives, a protecting-group-free strategy has been developed, which is particularly useful for the preparation of key intermediates for drug candidates.[6][9][10]
Retrosynthetic Analysis
This route reorders the bond-forming events, first forming the oxetane ring and then constructing the azetidine ring in a nucleophilic substitution reaction.
Caption: Retrosynthetic analysis of the protecting-group-free synthesis.
Experimental Protocol
-
Oxetane Formation: Tribromoneopentyl alcohol is treated with a strong base (e.g., sodium hydroxide) under Schotten-Baumann conditions to form 3,3-bis(bromomethyl)oxetane.[6][9][10]
-
Azetidine Formation: The resulting 3,3-bis(bromomethyl)oxetane is then reacted with a substituted aniline (e.g., 2-fluoro-4-nitroaniline) in the presence of a base to form the desired substituted 2-oxa-6-azaspiro[3.3]heptane.[6][9][10]
Discussion
Advantages:
-
Efficiency: This two-step process avoids the use of protecting groups, which improves the overall atom economy and reduces the number of synthetic steps.[6]
-
Cost-Effective: By bypassing the synthesis and isolation of the parent 2-oxa-6-azaspiro[3.3]heptane, this route can be more cost-effective for the synthesis of specific derivatives.[6][9][10]
-
Scalability: The reactions involved are generally amenable to scale-up. The azetidine ring formation has been demonstrated on a 100 g scale with high yield and purity.[9][10]
Disadvantages:
-
Substrate Scope: The success of the azetidine formation step may be dependent on the electronics and sterics of the aniline starting material.
-
Intermediate Handling: 3,3-Bis(bromomethyl)oxetane is a reactive alkylating agent and should be handled with appropriate care.
Comparison of Synthetic Routes
| Feature | Carreira Synthesis | Improved Hydrogenolysis Route | Protecting-Group-Free Route |
| Starting Material | Tribromopentaerythritol | Tribromopentaerythritol | Tribromoneopentyl Alcohol |
| Key Steps | Double cyclization, Mg deprotection | Double cyclization, hydrogenolysis | Oxetane formation, azetidine formation |
| Protecting Groups | Tosyl | Tosyl | None |
| Scalability | Poor | Good | Good |
| Key Advantages | Convergent, inexpensive starting materials | Scalable, improved product properties | Efficient, cost-effective for derivatives |
| Key Disadvantages | Difficult deprotection on scale | Catalyst cost | Potentially limited substrate scope |
Conclusion
The choice of synthetic route to 2-oxa-6-azaspiro[3.3]heptane depends heavily on the desired scale and whether the parent scaffold or a specific derivative is the target. The Carreira synthesis remains a valuable method for small-scale laboratory preparations. For larger-scale synthesis of the parent compound, the improved route featuring hydrogenolysis and sulfonate salt formation is superior due to its scalability and the enhanced properties of the final product. When the goal is the efficient and cost-effective production of a specific N-substituted derivative, the protecting-group-free approach offers a streamlined and highly effective alternative.
References
-
van der Haas, R. N. S., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synlett, 28(05), 583-587. [Link]
-
W. T. Jones, et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13876. [Link]
-
Goodman, A. G., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1537-1543. [Link]
-
Goodman, A. G., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]
-
Goodman, A. G., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC. [Link]
-
Request PDF. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]
-
Burkhard, J. A., et al. (2005). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2005(18), 2815-2817. [Link]
-
Request PDF. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. [Link]
-
CN102442934A - Synthesis method of 6-oxo-2-azaspiro[11][11] heptane-2-carboxylic acid tert-butyl ester. Google Patents.
-
De Nanteuil, F., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. [Link]
-
Request PDF. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(02), 31-38. [Link]
-
Muizebelt, I., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. The Journal of Organic Chemistry, 74(16), 6316-6319. [Link]
-
De Nanteuil, F., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. researchgate.net [researchgate.net]
- 4. thieme.de [thieme.de]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
A Head-to-Head Comparison: 2-Oxa-6-azaspiro[3.3]heptane Poised to Challenge Commercial Linkers in Drug Development
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the therapeutic index of a drug conjugate. The linker, a seemingly simple bridge, dictates crucial parameters such as solubility, stability, cell permeability, and ultimately, the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the entire molecule. While established commercial linkers like polyethylene glycol (PEG) and valine-citrulline (Val-Cit) have dominated the landscape, a new contender, 2-Oxa-6-azaspiro[3.3]heptane, is emerging as a compelling alternative, offering a unique combination of rigidity and improved physicochemical properties.
This guide provides an in-depth, head-to-head comparison of 2-Oxa-6-azaspiro[3.3]heptane with commercial linkers, supported by an analysis of its intrinsic properties and generalized experimental protocols to empower researchers to conduct their own comparative studies.
The Linker Landscape: Flexibility vs. Rigidity
The choice of a linker often boils down to a fundamental design principle: flexibility versus rigidity. Commercial linkers have traditionally fallen into distinct categories, each with its own set of advantages and disadvantages.
Flexible Linkers, exemplified by PEG , are prized for their ability to enhance the solubility and in vivo half-life of drug conjugates.[1][2] Their long, hydrophilic chains can create a "stealth" effect, shielding the conjugate from enzymatic degradation and reducing immunogenicity.[1] However, this flexibility can also lead to a lack of conformational control, potentially impacting binding affinity and leading to a less predictable PK profile.
Cleavable Linkers, such as the dipeptide Val-Cit , are designed to be stable in systemic circulation and release their payload under specific conditions within the target cell, often triggered by lysosomal enzymes like Cathepsin B.[] This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicity.[]
Rigid Linkers , a class where 2-Oxa-6-azaspiro[3.3]heptane is a promising new member, offer a distinct advantage: conformational pre-organization. By restricting the rotational freedom between the connected moieties, rigid linkers can help to maintain an optimal binding orientation, potentially leading to improved target engagement and selectivity.[4]
Introducing 2-Oxa-6-azaspiro[3.3]heptane: A New Paradigm in Linker Design
2-Oxa-6-azaspiro[3.3]heptane is a saturated heterocyclic compound with a unique spirocyclic structure. This rigid, three-dimensional scaffold has garnered significant attention in medicinal chemistry as a bioisostere for commonly used motifs like morpholine and piperazine.[5] Its incorporation into drug candidates has been shown to improve key physicochemical properties, making it an attractive candidate for use as a linker in complex drug conjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The primary allure of 2-Oxa-6-azaspiro[3.3]heptane as a linker lies in its potential to:
-
Enhance Aqueous Solubility: The presence of the oxygen and nitrogen heteroatoms in a compact, spirocyclic arrangement can lead to improved interactions with water, thereby increasing the overall solubility of the drug conjugate. An improved synthesis method yielding a more soluble sulfonate salt of 2-Oxa-6-azaspiro[3.3]heptane further facilitates its use in a wider range of reaction conditions.[6]
-
Improve Metabolic Stability: The rigid spirocyclic core is less susceptible to enzymatic degradation compared to more flexible aliphatic chains, potentially leading to a longer in vivo half-life and more predictable PK profile.[5]
-
Provide Conformational Rigidity: As a rigid linker, it can maintain a fixed distance and orientation between the two connected molecules, which can be crucial for optimizing binding to the target and, in the case of PROTACs, for the formation of a stable ternary complex.
-
Offer Synthetic Tractability: The synthesis of 2-Oxa-6-azaspiro[3.3]heptane and its derivatives for incorporation into linker constructs is well-documented, allowing for its versatile application in drug discovery programs.[7][8]
Comparative Analysis: 2-Oxa-6-azaspiro[3.3]heptane vs. Commercial Linkers
While direct, published head-to-head experimental data is still emerging, a comparative analysis based on the intrinsic properties of these linkers can guide researchers in their selection process.
| Feature | 2-Oxa-6-azaspiro[3.3]heptane | PEG Linkers | Val-Cit Linkers |
| Structure | Rigid, spirocyclic | Flexible, linear or branched polymer | Dipeptide, cleavable |
| Primary Advantage | Conformational rigidity, improved physicochemical properties | Enhanced solubility and half-life, "stealth" effect | Targeted payload release |
| Solubility | Generally good, can be enhanced with salt forms[6] | Excellent | Dependent on the overall conjugate |
| Stability | High metabolic stability due to rigid core[5] | Susceptible to enzymatic degradation | Stable in circulation, cleaved by specific enzymes[] |
| Cell Permeability | Potentially favorable due to compact structure | Can be hindered by large hydrodynamic volume | Dependent on the overall conjugate |
| Pharmacokinetics | Potentially more predictable due to stability | Can be variable due to flexibility | Designed for specific release kinetics |
| Key Application | PROTACs, ADCs requiring rigid spacing | ADCs, bioconjugates needing improved solubility | ADCs with enzyme-cleavable payloads |
Experimental Protocols for Head-to-Head Comparison
To facilitate a direct and objective comparison, researchers can employ the following standardized experimental protocols.
Protocol 1: Evaluation of Linker Stability in Plasma
Objective: To assess the stability of the drug conjugate and quantify the premature release of the payload in plasma. This is a critical predictor of in vivo stability and potential off-target toxicity.
Methodology:
-
Incubation: Incubate the drug conjugate (e.g., ADC or PROTAC) at a final concentration of 100 µg/mL in fresh human or mouse plasma at 37°C.[9]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[9]
-
Sample Preparation: Precipitate plasma proteins from the aliquots using cold acetonitrile containing an internal standard.[9]
-
LC-MS Analysis: Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released payload.[10]
-
Data Analysis: Calculate the percentage of payload released at each time point relative to the initial total conjugated payload. A stable linker will show minimal payload release over time.
Diagram of Plasma Stability Assay Workflow
Caption: Workflow for assessing drug conjugate linker stability in plasma.
Protocol 2: Assessment of Cell Permeability
Objective: To determine the ability of the drug conjugate to cross the cell membrane, a crucial factor for reaching intracellular targets.
Methodology:
Two common in vitro models for assessing cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell assay.[11]
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive diffusion across an artificial lipid membrane and is useful for high-throughput screening.[12]
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Assay Setup: The drug conjugate solution is added to the donor wells, and buffer is added to the acceptor wells.
-
Incubation: The plate is incubated to allow the compound to diffuse from the donor to the acceptor wells.
-
Quantification: The concentration of the drug conjugate in both the donor and acceptor wells is measured (e.g., by UV-Vis spectroscopy or LC-MS).
-
Permeability Calculation: The permeability coefficient (Pe) is calculated.
B. Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the intestinal barrier, providing insights into both passive diffusion and active transport.[13]
-
Cell Culture: Caco-2 cells are seeded on a porous membrane in a transwell plate and cultured until they form a confluent monolayer.
-
Transport Experiment: The drug conjugate is added to either the apical (top) or basolateral (bottom) side of the monolayer.
-
Sampling: At various time points, samples are taken from the opposite compartment.
-
Quantification: The concentration of the drug conjugate in the samples is determined by LC-MS.
-
Apparent Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral and basolateral-to-apical transport to determine the efflux ratio.
Diagram of Cell Permeability Assay Workflow
Caption: General workflow for assessing cell permeability.
Future Perspectives and Conclusion
The ideal linker is not a one-size-fits-all solution; its selection is intimately tied to the specific application, the nature of the payload, and the biological target.[14] While flexible and cleavable linkers have paved the way for numerous successful drug conjugates, the emergence of rigid linkers like 2-Oxa-6-azaspiro[3.3]heptane represents a significant advancement in the field. Its unique structural and physicochemical properties offer a compelling new tool for medicinal chemists to fine-tune the performance of next-generation therapeutics.
The ability of 2-Oxa-6-azaspiro[3.3]heptane to impart conformational rigidity while simultaneously improving solubility and metabolic stability positions it as a strong challenger to established commercial linkers. As more direct comparative data becomes available, the full potential of this innovative linker will undoubtedly be realized, offering new avenues for the development of safer and more effective targeted therapies. The experimental frameworks provided in this guide serve as a starting point for researchers to rigorously evaluate 2-Oxa-6-azaspiro[3.3]heptane and other novel linkers, ultimately driving the next wave of innovation in drug conjugate design.
References
- Application Notes and Protocols for Determining the Linker Stability of Hemiasterlin Antibody-Drug Conjugates. Benchchem. Accessed January 1, 2026.
- A Comparative Guide to the Plasma Stability of ADC Linkers. Benchchem. Accessed January 1, 2026.
- Assessing ADC Plasma Stability by LC-MS Methods. Springer Nature Experiments. Accessed January 1, 2026.
- Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926.
- Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Agilent. Accessed January 1, 2026.
- Compound Permeability and Target Affinity.
- Leipold, D. D., et al. (2020). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. mAbs, 12(1), 1691122.
- Application Notes and Protocols for Cell Permeability Assays of PEG21-Modified Compounds. Benchchem. Accessed January 1, 2026.
- Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Organic Process Research & Development. Accessed January 1, 2026.
- Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. PubMed.
- Guba, W., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B, 121(18), 4784-4794.
- Linker Design Impacts Drug Conjugate Pharmacokinetics and Efficacy. BOC Sciences. Accessed January 1, 2026.
- Method for Determination of Drug Permeability. Labinsights. Accessed January 1, 2026.
- Cell Permeability Assay. BioIVT. Accessed January 1, 2026.
- Alkyl Linkers in PROTACs: Enhancing Membrane Permeability and Bioavailability. BOC Sciences. Accessed January 1, 2026.
- An, Z., et al. (2014). Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates. Pharmaceutical Research, 31(7), 1645-1657.
- Klein, J. E. M., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(1), 301-316.
- How ADC Linkers Affect Drug Delivery and Targeting Selectivity? BOC Sciences. Accessed January 1, 2026.
- Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv. Accessed January 1, 2026.
- Cernijenko, A., et al. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. ACS Central Science, 8(11), 1546-1553.
- Klein, J. E. M., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability.
- Klein, J. E. M., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Semantic Scholar.
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- How to Choose the Right PEG Linker for Your Research and Applications. PrecisePEG. Accessed January 1, 2026.
- Wang, L., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425.
- Mero, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431-447.
- Chen, Y., et al. (2021).
- De Nisi, M., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes.
- What are PEG Linkers?
- Mero, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates.
Sources
- 1. adcreview.com [adcreview.com]
- 2. precisepeg.com [precisepeg.com]
- 4. Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts | Semantic Scholar [semanticscholar.org]
- 7. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ricerca.uniba.it [ricerca.uniba.it]
- 9. benchchem.com [benchchem.com]
- 10. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. labinsights.nl [labinsights.nl]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bioivt.com [bioivt.com]
- 14. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
A Senior Application Scientist's Guide to Confirming the Binding Mode of 2-Oxa-6-azaspiro[3.3]heptane Inhibitors: A Comparative Analysis of Key Methodologies
Introduction: The Rise of a Privileged Scaffold and the Imperative of Structural Validation
In the landscape of modern medicinal chemistry, the strategic use of bioisosteres is paramount for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The 2-oxa-6-azaspiro[3.3]heptane moiety has emerged as a valuable scaffold, often employed as a more three-dimensional and metabolically stable replacement for traditional groups like morpholine and piperazine.[1][2] Its rigid, spirocyclic structure can reduce lipophilicity while maintaining or improving target engagement, making it an attractive component in inhibitors targeting a range of proteins, including kinases like EGFR and LRRK2.[3]
However, the introduction of such a structurally constrained and unique motif necessitates an unambiguous confirmation of its binding mode. An assumed interaction is a liability in any drug discovery pipeline; an experimentally validated one is the bedrock of successful structure-based drug design (SBDD).[4] This guide provides an in-depth comparison of the principal biophysical and structural techniques used to elucidate the precise interactions between 2-oxa-6-azaspiro[3.3]heptane inhibitors and their protein targets. We will move beyond mere protocols to discuss the causality behind experimental choices, ensuring a self-validating and robust approach to binding mode confirmation.
The Strategic Workflow for Binding Mode Confirmation
The journey from a promising inhibitor to a structurally validated lead compound follows a logical progression. The initial hypothesis of a binding mode, often generated from computational docking or pharmacophore modeling, must be rigorously tested. A multi-pronged approach, leveraging orthogonal techniques, provides the highest degree of confidence.
Caption: General workflow for confirming inhibitor binding mode.
Part 1: The Gold Standards for Atomic-Level Resolution
The most definitive evidence of a binding mode comes from high-resolution structural techniques that visualize the inhibitor within its binding site.
X-Ray Crystallography
Often hailed as the "gold standard," X-ray crystallography provides an unparalleled, high-resolution snapshot of the protein-inhibitor complex.[5][6] It directly reveals the inhibitor's conformation, orientation, and the network of hydrogen bonds, hydrophobic interactions, and water-mediated contacts that govern binding.
Causality Behind the Choice: Choose crystallography when you require unambiguous, atomic-level detail to guide precise chemical modifications. The resulting electron density map provides irrefutable evidence of the spiro-scaffold's position and interactions, which is critical for resolving subtle conformational differences between analogs.[4][6][7]
Experimental Protocol: Protein-Inhibitor Co-crystallization
-
Protein Preparation: Express and purify the target protein to >95% homogeneity. The protein must be stable and soluble at high concentrations (typically 5-10 mg/mL).
-
Complex Formation: Incubate the purified protein with a 3-5 fold molar excess of the 2-oxa-6-azaspiro[3.3]heptane inhibitor for several hours to ensure saturation of the binding site.
-
Crystallization Screening: Use robotic systems to screen hundreds of crystallization conditions (precipitants, buffers, salts, additives) via sitting-drop or hanging-drop vapor diffusion.
-
Crystal Optimization: Refine initial "hit" conditions by varying precipitant and protein concentrations to obtain single, well-ordered crystals suitable for diffraction.
-
Data Collection: Cryo-protect the crystal and expose it to a high-intensity X-ray beam at a synchrotron source. The crystal diffracts the X-rays, producing a pattern of spots.[8]
-
Structure Solution & Refinement: Process the diffraction data to generate an electron density map. A molecular model of the protein-inhibitor complex is built into this map and refined to yield the final, high-resolution structure.[7]
Trustworthiness: The quality of the final structure is validated by statistical metrics such as R-work/R-free and analysis of geometric parameters. A well-defined electron density for the ligand is a self-validating confirmation of its binding mode.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has undergone a "resolution revolution" and is now a formidable tool for SBDD, especially for large protein complexes and membrane proteins that resist crystallization.[9][10][11] By averaging images of thousands of flash-frozen, individual protein-inhibitor complexes, cryo-EM can generate near-atomic resolution 3D reconstructions.[9]
Causality Behind the Choice: Opt for cryo-EM when the target protein is difficult to crystallize, is very large (>100 kDa), or exists in multiple conformational states that you wish to capture.[9][12] It is particularly powerful for membrane proteins like GPCRs or ion channels, which are notoriously challenging for crystallography.[11]
Experimental Protocol: Single-Particle Analysis
-
Sample Preparation: Purify the protein-inhibitor complex as for crystallography, though typically at lower concentrations (0.1-1 mg/mL).
-
Grid Vitrification: Apply a small volume (~3 µL) of the sample to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane. This traps the complexes in a thin layer of vitreous ice, preserving their native structure.[13]
-
Data Collection: Image the frozen grids using a transmission electron microscope, collecting thousands of movies of the individual particles.
-
Image Processing & 3D Reconstruction: Correct for beam-induced motion, select images of individual particles, and classify them into distinct 2D views. These 2D classes are then computationally combined to reconstruct a 3D density map of the complex.
-
Model Building: Build and refine an atomic model of the protein and inhibitor into the 3D map, similar to the final step in crystallography.
Part 2: Characterizing the Binding Event in Solution
While high-resolution structures are definitive, biophysical techniques that characterize the binding event in solution are essential for confirming direct engagement and understanding the forces driving the interaction.
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the thermodynamics of binding. It directly quantifies the heat released or absorbed as an inhibitor binds to its target protein, providing a complete thermodynamic profile of the interaction in a single, label-free experiment.[14][15]
Causality Behind the Choice: Use ITC to unequivocally confirm a direct binding event and to understand why it occurs. The data reveals whether binding is enthalpy-driven (favorable bond formation) or entropy-driven (release of ordered water), which can guide optimization.[16] It also provides the binding stoichiometry (n), confirming a 1:1 interaction.[15]
Experimental Protocol: Inhibitor-into-Protein Titration
-
Sample Preparation: Dialyze both the protein and the inhibitor into an identical, well-degassed buffer. Mismatched buffers, especially with components like DMSO, can create large heats of dilution that obscure the binding signal.[15]
-
Instrument Setup: Load the protein (e.g., 10-50 µM) into the sample cell of the calorimeter and the inhibitor (e.g., 100-500 µM) into the titration syringe.
-
Titration: Perform a series of small, precise injections of the inhibitor into the protein solution. The instrument measures the minute temperature difference between the sample and reference cells after each injection.
-
Data Analysis: Integrate the heat pulses from each injection and plot them against the molar ratio of inhibitor to protein. Fit this binding isotherm to a suitable model to extract the affinity (KD), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) is then calculated using the equation ΔG = ΔH - TΔS.
Caption: The workflow for a typical ITC experiment.
Surface Plasmon Resonance (SPR)
SPR is a powerful, real-time, and label-free optical technique for measuring the kinetics of molecular interactions.[17][18] It provides not only the binding affinity (KD) but also the individual association (kon) and dissociation (koff) rates.
Causality Behind the Choice: Employ SPR when understanding the kinetics of binding is critical. Two inhibitors can have the same affinity but vastly different on- and off-rates. A slow off-rate (long residence time) can lead to a more durable pharmacological effect in vivo, a key parameter for optimization that ITC does not provide.[19]
Experimental Protocol: Multi-Cycle Kinetics
-
Chip Preparation & Ligand Immobilization: Activate a sensor chip surface (e.g., CM5) and covalently immobilize the purified target protein (the "ligand") via amine coupling.[20] A reference channel is prepared similarly but without protein to subtract bulk refractive index changes.
-
Analyte Preparation: Prepare a series of precise dilutions of the 2-oxa-6-azaspiro[3.3]heptane inhibitor (the "analyte") in running buffer.
-
Binding Measurement: Inject the different concentrations of the inhibitor over the ligand and reference surfaces. The instrument detects the change in refractive index as the inhibitor binds, generating a sensorgram (response vs. time).[21]
-
Dissociation & Regeneration: After the association phase, flow running buffer over the chip to monitor the dissociation of the complex. If necessary, inject a regeneration solution to remove any remaining bound inhibitor before the next cycle.
-
Data Analysis: Simultaneously fit the association and dissociation curves from all analyte concentrations to a kinetic model (e.g., 1:1 Langmuir) to determine kon, koff, and the equilibrium dissociation constant (KD = koff/kon).
Part 3: The Dynamic Picture in Solution
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a uniquely powerful technique that provides atomic-resolution information about molecular structure, dynamics, and interactions in solution, under near-physiological conditions.[22][23] For confirming a binding mode, it is exceptional at identifying the specific residues of the protein that are perturbed upon inhibitor binding.
Causality Behind the Choice: Use NMR to map the binding site on the protein surface without needing a high-resolution structure. It is also highly sensitive to weak interactions, making it ideal for fragment-based approaches that may precede the development of a more complex inhibitor.[23]
Experimental Protocol: 1H-15N HSQC Titration
-
Protein Preparation: Express and purify the target protein with uniform 15N isotopic labeling. This is achieved by growing the expression host (e.g., E. coli) in a minimal medium containing 15NH4Cl as the sole nitrogen source.
-
NMR Assignment: Collect a baseline 1H-15N HSQC (Heteronuclear Single Quantum Coherence) spectrum of the 15N-labeled protein. In this spectrum, each amino acid residue (except proline) produces a single peak, representing the covalent bond between its backbone amide nitrogen and proton.
-
Titration: Add increasing amounts of the unlabeled 2-oxa-6-azaspiro[3.3]heptane inhibitor to the protein sample, acquiring an HSQC spectrum at each concentration point.
-
Data Analysis: Overlay the spectra. The peaks corresponding to residues in or near the binding site will shift their position (a "chemical shift perturbation" or CSP) as the inhibitor binds. By mapping these shifting peaks back onto the protein's structure (if known), you can precisely identify the binding footprint.
Comparative Framework and Data Summary
Choosing the right technique depends on the specific question, the available resources, and the nature of the target protein.
| Technique | Primary Information | Resolution | Key Advantage | Key Limitation |
| X-Ray Crystallography | 3D structure, binding pose | Atomic (~1.5-3.5 Å) | Unambiguous, "gold standard" structural detail.[5][6] | Requires well-diffracting crystals; static picture. |
| Cryo-EM | 3D structure, binding pose | Near-atomic (~2.5-4 Å) | No crystallization needed; ideal for large, complex targets.[9][10] | Computationally intensive; may have lower resolution. |
| ITC | KD, ΔH, ΔS, Stoichiometry | N/A | Complete thermodynamic profile; confirms direct binding.[15] | Requires relatively large amounts of pure sample. |
| SPR | kon, koff, KD | N/A | Provides binding kinetics (residence time); high throughput.[19][20] | Immobilization can affect protein activity; indirect measurement. |
| NMR (HSQC) | Binding site mapping | Atomic (residue-level) | Solution-state data; provides dynamic information.[22][23] | Requires isotope labeling; protein size limitations (<~30 kDa). |
Conclusion
Confirming the binding mode of a novel inhibitor class, such as those containing the 2-oxa-6-azaspiro[3.3]heptane scaffold, is a non-negotiable step in rigorous drug discovery. No single technique tells the whole story. A self-validating system employs a combination of methods: SPR or ITC to confirm direct binding and quantify affinity, NMR to map the interaction site in solution, and ultimately, X-ray crystallography or cryo-EM to provide the definitive, high-resolution structural blueprint. This integrated approach transforms a promising molecule into a well-understood asset, paving the way for rational, structure-guided optimization and increasing the probability of clinical success.
References
-
Cryo-EM-Guided Binding Pocket Optimization for Small Molecule Drugs. Creative Biostructure. [Link]
-
Modern Biophysical Approaches to Study Protein–Ligand Interactions. World Scientific Publishing. [Link]
-
Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. [Link]
-
NMR Techniques for Structure-Based Drug Discovery. Creative Biostructure. [Link]
-
A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery. National Institutes of Health (NIH). [Link]
-
Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. [Link]
-
Cryo-EM for small molecules. PubMed Central. [Link]
-
MicroED vs. X-Ray vs. Cryo-EM for Small Molecules: Unveiling High-Resolution Structures. Shuimu BioSciences. [Link]
-
What are some physical methods to determine binding affinity of a protein?. ResearchGate. [Link]
-
Techniques to Measure Binding. Biology LibreTexts. [Link]
-
Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase. National Institutes of Health (NIH). [Link]
-
Applications of Cryo-EM in small molecule and biologics drug design. PubMed Central. [Link]
-
Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. ACS Publications. [Link]
-
Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]
-
Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]
-
Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Rad. [https://www.bio-rad.com/en-us/applications-technologies/analyzing-binding-kinetics-surface-plasmon-resonance-complemented-direct-mass-spectrometry-same-sensor-chip?ID=LUSO2S44S]([Link] kinetics-surface-plasmon-resonance-complemented-direct-mass-spectrometry-same-sensor-chip?ID=LUSO2S44S)
-
Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. ResearchGate. [Link]
-
Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]
-
Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. [Link]
-
NMR spectrometry analysis for drug discovery and development. News-Medical.Net. [Link]
-
NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central. [Link]
-
Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. MDPI. [Link]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PubMed Central. [Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed Central. [Link]
-
Determination of kinetic data using surface plasmon resonance biosensors. SciSpace. [Link]
-
Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. [Link]
-
X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. PubMed Central. [Link]
-
The current role and evolution of X-ray crystallography in drug discovery and development. RSC Medicinal Chemistry. [Link]
-
Small molecule crystallography. Excillum. [Link]
-
1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
Sources
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. researchgate.net [researchgate.net]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. excillum.com [excillum.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Applications of Cryo-EM in small molecule and biologics drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecule Structure Based Drug Design | Drug Discovery | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Cryo-EM for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 14. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioradiations.com [bioradiations.com]
- 18. scispace.com [scispace.com]
- 19. drughunter.com [drughunter.com]
- 20. mdpi.com [mdpi.com]
- 21. youtube.com [youtube.com]
- 22. creative-biostructure.com [creative-biostructure.com]
- 23. A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Three-Dimensionality: A Comparative Guide to 2-Oxa-6-azaspiro[3.3]heptane in Fragment-Based Drug Design
In the landscape of modern drug discovery, the pursuit of novel chemical matter with superior pharmacological profiles is a perpetual challenge. Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy, championing the principle that smaller, less complex molecules can serve as more efficient starting points for lead optimization.[1] However, the quality of a fragment library is paramount to the success of an FBDD campaign, and there is a growing consensus that moving beyond flat, aromatic systems is crucial for tackling increasingly complex biological targets.[2][3] This guide provides an in-depth technical comparison of 2-Oxa-6-azaspiro[3.3]heptane (OASH), a unique three-dimensional (3D) scaffold, against traditional and alternative fragments, offering experimental insights and data to inform its strategic application in drug design.
The "Escape from Flatland": Why Three-Dimensionality Matters
Historically, fragment libraries have been dominated by two-dimensional, aromatic compounds. While synthetically tractable, these "flat" fragments often possess suboptimal physicochemical properties, such as poor solubility and high metabolic liability. The increasing interest in sp³-rich scaffolds stems from their ability to confer a more three-dimensional geometry to molecules.[4][5] This increased three-dimensionality, often quantified by the fraction of sp³ hybridized carbons (Fsp³), has been correlated with improved clinical success due to a number of factors[5]:
-
Enhanced Solubility: The disruption of crystal packing and improved solvation of 3D molecules often leads to higher aqueous solubility.[3]
-
Improved Metabolic Stability: The introduction of sp³ centers can block sites of metabolism, leading to a more favorable pharmacokinetic profile.
-
Increased Selectivity: The well-defined spatial arrangement of substituents on a rigid 3D scaffold can facilitate more precise and selective interactions with the target protein, reducing off-target effects.[6]
-
Access to Novel Chemical Space: 3D fragments allow for the exploration of previously inaccessible regions of protein binding pockets.[2]
Spirocyclic scaffolds, characterized by two rings sharing a single atom, are a particularly attractive class of 3D fragments due to their conformational rigidity and defined exit vectors for substituent placement.[7][8]
2-Oxa-6-azaspiro[3.3]heptane: A Rising Star in 3D Fragment Design
Among the diverse array of spirocyclic systems, 2-Oxa-6-azaspiro[3.3]heptane (OASH) has garnered significant attention as a versatile and advantageous scaffold in medicinal chemistry.[9][10] Structurally, OASH can be considered a rigid bioisostere of the commonly used morpholine ring, but with distinct and often superior properties.[11]
Physicochemical Properties of 2-Oxa-6-azaspiro[3.3]heptane
The unique spirocyclic structure of OASH imparts a favorable set of physicochemical properties that can be leveraged to overcome common challenges in drug development.
| Property | Value | Source |
| Molecular Weight | 99.13 g/mol | [12] |
| XLogP3-AA | -0.7 | [12] |
| Hydrogen Bond Donors | 1 | [12] |
| Hydrogen Bond Acceptors | 2 | [12] |
| Rotatable Bond Count | 0 | [12] |
A Head-to-Head Comparison: OASH vs. Common Scaffolds
The true value of OASH becomes evident when its performance is compared directly with commonly employed fragments, particularly its achiral predecessor, morpholine.
OASH as a Morpholine Bioisostere: Lowering Lipophilicity
One of the most significant advantages of substituting a morpholine ring with OASH is the consistent reduction in lipophilicity, as measured by the distribution coefficient (logD). High lipophilicity is often associated with poor solubility, increased metabolic clearance, and off-target toxicity. A comprehensive analysis has shown that replacing a morpholine with an OASH moiety can lead to a substantial decrease in logD, particularly in basic and aryl amines.[11]
| Compound Pair | Original Scaffold | logD7.4 (Original) | Replacement Scaffold | logD7.4 (Replacement) | ΔlogD7.4 | Reference |
| AZD1979 Analog | Morpholine | 1.6 | OASH | 0.4 | -1.2 | [11] |
| Artefenomel Analog | Morpholine | 4.5 | OASH | 3.9 | -0.6 | [11] |
This counterintuitive effect of "adding carbon to lower lipophilicity" is attributed to the unique conformation of the spirocycle, which can influence the molecule's interaction with water.[11]
Impact on Other ADME Properties
Beyond lipophilicity, the incorporation of OASH can positively influence other key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.
| Parameter | Observation with OASH | Rationale |
| Metabolic Stability | Often improved | The rigid spirocyclic core can shield adjacent chemical bonds from metabolic enzymes. |
| Aqueous Solubility | Generally increased | The lower lipophilicity and 3D nature of OASH can lead to better solvation. |
| Permeability | Can be maintained or slightly decreased | The increase in basicity and decrease in lipophilicity can sometimes lead to a modest reduction in permeability, though often without a detrimental effect.[11] |
| hERG Inhibition | Can be mitigated | The reduction in lipophilicity is a common strategy to reduce hERG liability. |
OASH vs. Other Spirocyclic Scaffolds
While OASH is a powerful tool, it is part of a larger family of spiro[3.3]heptane-based scaffolds, each with its own unique properties and applications.
| Scaffold | Key Features | Common Application |
| 2,6-Diazaspiro[3.3]heptane | Two nitrogen atoms for functionalization. | Piperazine bioisostere, often used to modulate basicity and solubility.[13] |
| 2-Azaspiro[3.3]heptane | Single nitrogen for substitution. | Piperidine bioisostere, offering a rigid scaffold with a distinct exit vector.[14] |
| Spiro[3.3]heptane | All-carbon core. | Saturated bioisostere of benzene, providing a 3D alternative to a flat aromatic ring.[15] |
The choice of spirocyclic scaffold will depend on the specific goals of the drug design project, including the desired vector for substituent placement, the need to modulate basicity, and the overall target topology.
Experimental Workflows: Integrating OASH into Your FBDD Cascade
The successful application of OASH in an FBDD program requires robust synthetic and screening methodologies.
Synthesis of OASH-Containing Fragments
A practical and scalable synthesis of OASH has been developed, making this valuable building block more accessible for library synthesis.[16][17] The following is a representative protocol for the synthesis of an N-arylated OASH fragment.
Protocol: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
This protocol is adapted from a scalable, protecting-group-free route.[17]
Materials:
-
2-Fluoro-4-nitroaniline
-
3,3-Bis(bromomethyl)oxetane (BBMO)
-
Sodium hydroxide (NaOH)
-
Sulfolane
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2-fluoro-4-nitroaniline (1.0 equiv) in sulfolane (5 volumes), add 3,3-bis(bromomethyl)oxetane (1.2 equiv).
-
Add a solution of sodium hydroxide (2.2 equiv) in water (2 volumes) dropwise to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction to room temperature and add ethyl acetate (10 volumes) and water (10 volumes).
-
Separate the organic layer and wash with brine (3 x 5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Fragment Screening Methodologies
Identifying the weak binding of fragments like OASH derivatives requires sensitive biophysical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) are two of the most powerful and widely used methods in FBDD.[18][19][20]
Experimental Workflow: NMR-Based Fragment Screening
The following diagram illustrates a typical workflow for a protein-observed NMR screening experiment.[21][22]
Caption: A typical workflow for an NMR-based fragment screening campaign.
Protocol: SPR-Based Fragment Screening
SPR is a label-free technique that can detect the binding of small molecules to a target protein immobilized on a sensor surface.[23][24]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Purified target protein
-
OASH fragment library dissolved in DMSO
-
Running buffer (e.g., PBS with 0.05% P20 and matched DMSO)
Procedure:
-
Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a high immobilization level to maximize the signal for small fragment binding.
-
Assay Development: Optimize the running buffer conditions, including DMSO concentration, to minimize bulk refractive index effects.
-
Primary Screen: Inject the OASH fragments over the sensor surface at a single high concentration (e.g., 100-200 µM).
-
Hit Confirmation: Re-test the initial hits from the primary screen to confirm their binding.
-
Affinity/Kinetics Determination: For confirmed hits, perform a dose-response analysis by injecting the fragments at a range of concentrations to determine the binding affinity (KD) and kinetics (ka, kd).
Logical Relationship: FBDD with OASH
The following diagram illustrates the logical flow of incorporating OASH into an FBDD project.
Caption: The logical progression of an FBDD campaign incorporating OASH.
Conclusion
2-Oxa-6-azaspiro[3.3]heptane represents a significant advancement in the medicinal chemist's toolbox for fragment-based drug design. Its inherent three-dimensionality, coupled with its ability to favorably modulate key physicochemical properties such as lipophilicity and metabolic stability, makes it a superior alternative to traditional flat fragments like morpholine in many applications. By understanding the unique advantages of OASH and implementing robust synthetic and screening strategies, drug discovery teams can unlock new chemical space and accelerate the development of safer and more effective medicines. The strategic incorporation of 3D fragments like OASH is not merely a trend but a fundamental shift towards more rational and successful drug design.
References
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 10. researchgate.net [researchgate.net]
- 11. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Oxa-6-azaspiro[3.3]heptane | C5H9NO | CID 23111887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 24. bioradiations.com [bioradiations.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Oxa-6-azaspiro[3.3]heptane Oxalate
Introduction: Beyond the Synthesis
As researchers and drug development professionals, our focus is often on the forward synthesis—the creation of novel molecules like 2-Oxa-6-azaspiro[3.3]heptane oxalate, a key intermediate in pharmaceutical and chemical synthesis.[1] However, our responsibility does not end with a successful reaction. The safe and compliant disposal of resulting waste streams is a critical, non-negotiable component of the scientific lifecycle. Improper disposal not only poses a significant risk to personnel and the environment but also invites severe regulatory penalties from bodies like the U.S. Environmental Protection Agency (EPA).[2][3]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is designed to move beyond a simple checklist, explaining the scientific and regulatory causality behind each procedural step. Our objective is to empower your laboratory with a self-validating system for waste management, ensuring safety and compliance are integral to your workflow. This process is governed by foundational regulations, including the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard (29 CFR 1910.1450).[2][4]
Part 1: Hazard Characterization and Waste Classification
The first and most critical step in any disposal plan is understanding the material's inherent hazards.[3] this compound is a hazardous substance and must be managed accordingly. Its hazard profile is derived from both the spirocyclic amine moiety and the oxalate counter-ion.
Based on available Safety Data Sheets (SDS), this compound is classified as harmful or toxic if swallowed and is a known irritant to the skin, eyes, and respiratory system.[5] The oxalate component, in particular, is a systemic poison that can cause significant health effects. Therefore, under no circumstances should this chemical be disposed of via standard trash or sewer systems.[6] It must be classified as hazardous waste.
For regulatory purposes under RCRA, laboratory-generated chemical waste is typically categorized as "characteristic" or "listed." Since this compound is not specifically named on EPA hazardous waste lists, it falls into the characteristic hazardous waste category due to its Toxicity .[7]
Table 1: Hazard Profile of this compound
| Hazard Attribute | GHS Hazard Code(s) | Signal Word | GHS Pictogram | Key Precaution |
| Acute Oral Toxicity | H302 (Harmful if swallowed) | Warning | GHS07 (Exclamation Mark) | Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER.[8] |
| Skin Irritation | H315 (Causes skin irritation) | Warning | GHS07 (Exclamation Mark) | Wear protective gloves. Wash skin thoroughly after handling.[5] |
| Eye Irritation | H319 (Causes serious eye irritation) | Warning | GHS07 (Exclamation Mark) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[5] |
| Respiratory Irritation | H335 (May cause respiratory irritation) | Warning | GHS07 (Exclamation Mark) | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[9] |
Part 2: On-Site Waste Accumulation Protocol
Proper accumulation of hazardous waste at the point of generation is a cornerstone of laboratory safety and regulatory compliance. This process must take place within a designated Satellite Accumulation Area (SAA).[7][10] An SAA is a location at or near the experiment where waste is generated and is under the control of the laboratory personnel.[10]
Step-by-Step Accumulation Procedure
-
Establish a Satellite Accumulation Area (SAA):
-
Designate a specific, secondary containment area (e.g., a chemical-resistant tray or cabinet) for the waste container. This area must be clearly marked.
-
The purpose of the SAA is to prevent uncontrolled accumulation and ensure that waste is managed by trained personnel familiar with its hazards.[7][10]
-
-
Select an Appropriate Waste Container:
-
Material Compatibility: Use a container made of a material chemically compatible with this compound. High-Density Polyethylene (HDPE) is a suitable choice. Do not use metal containers, as oxalates can be corrosive to steel over time.[10][11]
-
Integrity: The container must be in excellent condition, free of cracks or damage, and must have a secure, leak-proof screw-top cap.[2][12]
-
Closure: The container must be kept closed at all times except when actively adding waste.[2][10] This is one of the most common EPA violations and is critical for preventing spills and employee exposure.[2]
-
-
Correctly Label the Waste Container:
-
Ensure Proper Waste Segregation:
-
Perform Safe Waste Transfer:
-
Always wear appropriate Personal Protective Equipment (PPE) when handling the waste, including:
-
Use a funnel to transfer liquid waste to prevent spills. If transferring a solid, use a powder funnel or a dedicated scoop.
-
Securely close the container immediately after adding waste.
-
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
Part 3: Emergency Procedures
Even with robust protocols, accidents can occur. Your laboratory's Chemical Hygiene Plan (CHP) must outline specific emergency procedures.[15]
-
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.[14]
-
Wearing appropriate PPE, contain and absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities.
-
Carefully sweep or scoop the absorbed material into a designated, sealable waste container.[14]
-
Label the container as hazardous waste containing the spilled chemical and dispose of it according to the protocol in Part 2.
-
Decontaminate the spill area.
-
-
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[5][8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8] Show the Safety Data Sheet to the medical personnel.[16]
-
Part 4: Final Disposal and Record-Keeping
The final step in the disposal process is the transfer of the accumulated waste to a licensed professional.
-
Coordination with EHS: Your institution's Environmental Health & Safety (EHS) department is your primary resource. They will have an established schedule and procedure for collecting hazardous waste from laboratory SAAs.[7]
-
Licensed Waste Haulers: The EHS office works with certified hazardous waste disposal companies that are permitted to transport and process chemical waste in accordance with all EPA and Department of Transportation (DOT) regulations.[3] Never hand over chemical waste to an uncertified party.
-
Documentation: Maintain accurate records of the hazardous waste generated in your laboratory. This "cradle-to-grave" tracking is a key requirement of the RCRA framework and is essential for regulatory compliance.[2][17]
By adhering to this comprehensive disposal protocol, you ensure that the lifecycle of this compound in your laboratory concludes safely, responsibly, and in full compliance with federal and local regulations.
References
- Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- Missouri S&T. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Fisher Scientific. (2024, April 1). Safety Data Sheet: this compound.
- Sigma-Aldrich. (n.d.). This compound (2:1).
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan.
- National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.
- Compliancy Group. (2023, September 18). OSHA Laboratory Standard.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Hazardous Waste Experts. (2022, March 15). A Primer On Laboratory Waste Disposal.
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
- Chem-Impex International. (n.d.). MSDS of 2-oxa-6-azaspiro[3.3]heptane hemioxalate.
- Fisher Scientific. (n.d.). This compound, 97%.
- ChemScene. (n.d.). 1159599-99-1 | this compound.
- Fisher Scientific. (2025, December 23). Safety Data Sheet: 2-Oxa-6-azaspiro[3.3]heptane hemioxalate.
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
- PubChem. (n.d.). 2-Oxa-6-azaspiro(3.3)heptane hemioxalate.
- Sigma-Aldrich. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane.
- Angene Chemical. (2021, May 1). Safety Data Sheet: 2-Oxa-6-azaspiro[3.3]heptane.
- Fisher Scientific. (2024, March 31). Safety Data Sheet: 6-Oxa-1-azaspiro[3.3]heptane hemioxalate.
- Fisher Scientific. (2014, May 8). Safety Data Sheet: Sodium Oxalate.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Potassium oxalate monohydrate, reagent ACS.
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
- Arkansas State University. (n.d.). Hazardous Waste Management.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-Oxa-1-azaspiro[3.3]heptane hemioxalate.
- Lab Alley. (n.d.). Safety Data Sheet: Sodium Oxalate.
- Sigma-Aldrich. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane.
- Spectrum Chemical. (2017, August 16). Safety Data Sheet: Sodium Oxalate, Purified.
- Santa Cruz Biotechnology. (n.d.). Oxalate standard for IC Safety Data Sheet.
Sources
- 1. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. pfw.edu [pfw.edu]
- 3. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 4. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 5. fishersci.com [fishersci.com]
- 6. acs.org [acs.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. danielshealth.com [danielshealth.com]
- 13. media.laballey.com [media.laballey.com]
- 14. angenechemical.com [angenechemical.com]
- 15. osha.gov [osha.gov]
- 16. capotchem.cn [capotchem.cn]
- 17. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Oxa-6-azaspiro[3.3]heptane Oxalate
This guide provides comprehensive safety and handling protocols for 2-Oxa-6-azaspiro[3.3]heptane oxalate (CAS No. 1159599-99-1), a vital intermediate in pharmaceutical and chemical synthesis.[1] Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity. This document moves beyond a simple checklist to provide a procedural framework grounded in the specific hazards of the compound.
Hazard Analysis: The "Why" Behind the Protocol
Understanding the toxicological profile of this compound is fundamental to appreciating the necessity of the prescribed Personal Protective Equipment (PPE). The compound is classified as hazardous, presenting risks through multiple exposure routes.[2] The primary signal word for this chemical is "Warning".[2]
The core hazards are summarized below:
| Hazard Classification | Description | Primary Exposure Route(s) | Source(s) |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed. Ingestion can lead to systemic effects. | Ingestion | [2][3] |
| Acute Dermal Toxicity (Category 4) | Harmful in contact with skin. The compound can be absorbed through the skin, causing systemic toxicity. | Skin Contact | [1][2][3] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation upon direct contact. | Skin Contact | [4][5] |
| Serious Eye Damage/Irritation (Category 2/2A) | Causes serious eye irritation. Direct contact with the solid or dust can damage eye tissue. | Eye Contact | [3][4][5] |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | May cause respiratory irritation if dust is inhaled. | Inhalation | [3][4] |
This hazard profile dictates that all handling procedures must be designed to prevent skin and eye contact, ingestion, and the inhalation of airborne particles.
Core Protective Ensemble: Your Barrier Against Exposure
A multi-layered approach to PPE is mandatory. The following equipment constitutes the minimum requirement for handling this compound in a laboratory setting.
Hand Protection
Due to the compound's dermal toxicity, robust hand protection is non-negotiable.
-
Specification: Wear two pairs of chemotherapy-grade, powder-free nitrile gloves.[6]
-
Causality: Double-gloving provides a critical safety buffer. The outer glove absorbs the initial contamination, while the inner glove protects the skin during the doffing process. Nitrile offers good resistance to a broad range of chemicals and is a standard for handling powdered substances.[7] Change gloves immediately if they are torn, punctured, or known to be contaminated.[6]
Body Protection
Protecting the skin from accidental contact with the solid powder is crucial.
-
Specification: A disposable, low-permeability lab gown with a solid front, long sleeves, and tight-fitting cuffs is required.[6]
-
Causality: Standard cotton lab coats can absorb chemical dust, leading to prolonged skin exposure. A disposable, impervious gown prevents this and can be easily removed and disposed of as hazardous waste, preventing cross-contamination.[8]
Eye and Face Protection
The eyes are particularly vulnerable to the irritant effects of this compound.
-
Specification: Wear tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] For operations with a higher risk of dust generation (e.g., weighing larger quantities, transfers), a full-face shield must be worn over the safety goggles.[7]
-
Causality: Safety goggles provide a seal around the eyes to protect against airborne particulates.[7] A face shield offers a broader barrier, protecting the entire face from splashes or dust clouds.[8]
Respiratory Protection
Given the risk of respiratory tract irritation, engineering controls are the first line of defense.
-
Specification: All handling of this compound powder must be performed within a certified chemical fume hood to minimize inhalation exposure.[4][9] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved full-face respirator with a particulate filter (e.g., P100) is mandatory.[6][10]
-
Causality: A chemical fume hood is an engineering control designed to capture and vent hazardous fumes and dust away from the operator. When such controls are insufficient, personal respiratory protection is required to prevent the inhalation of harmful particles.[10]
Operational Plan: From Receipt to Disposal
Safe handling is a process, not just a set of equipment. The following workflow ensures safety at every stage.
Step 1: Preparation and Donning PPE
Properly putting on PPE is the first step in creating a safe working environment.
-
Inspect Materials: Before starting, inspect all PPE for defects such as cracks, tears, or holes.
-
Work Area: Confirm the designated handling area, preferably a chemical fume hood, is clean and operational.
-
Donning Sequence: Don PPE in the following order to ensure proper layering and protection.
Caption: PPE Donning Workflow.
Step 2: Handling and Use
-
Receipt and Storage: Upon receipt, inspect the container for damage.[6] Store in a cool, dry, well-ventilated area in a tightly closed container, away from oxidizing agents.[1][9][11]
-
Manipulation: When handling the solid, use tools like spatulas to minimize dust generation. Avoid pouring the powder, which can create airborne particles.
-
Spill Response: In case of a small spill, do not sweep. Gently cover the spill with an absorbent material, then carefully collect it using appropriate tools and place it into a sealed, labeled container for hazardous waste disposal.[11]
Step 3: Decontamination and Doffing PPE
Removing PPE correctly is as important as putting it on correctly to prevent self-contamination.
-
Decontaminate: Wipe down the exterior of the outer gloves with an appropriate solvent before removal. Clean the work surface and any equipment used.
-
Doffing Sequence: Remove PPE in the reverse order of donning, ensuring contaminated surfaces are not touched.
Caption: PPE Doffing and Decontamination Workflow.
Emergency and Disposal Plans
| Plan Component | Procedure | Source(s) |
| First Aid: Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. Remove and wash contaminated clothing before reuse. | [2][12] |
| First Aid: Eye Contact | Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. | [2][4][12] |
| First Aid: Ingestion | Rinse mouth with water and drink plenty of water afterwards. Call a POISON CENTER or doctor if you feel unwell. | [2][4] |
| First Aid: Inhalation | Remove person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [2][4][12] |
| Waste Disposal | All contaminated PPE (gloves, gowns) and the chemical itself must be disposed of as hazardous waste. Place in a suitable, labeled container and dispose of at an approved waste disposal plant in accordance with local, state, and federal regulations. | [2][4][13][14] |
By integrating this comprehensive PPE and handling strategy, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
2-Oxa-6-azaspiro(3.3)heptane hemioxalate | C12H20N2O6 | CID 54594442 - PubChem. PubChem. [Link]
-
Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. BESA. [Link]
-
Safety Data Sheet | SOL Group. SOL Group. [Link]
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. OSHA. [Link]
-
SODIUM OXALATE - SD Fine-Chem. SDFine. [Link]
Sources
- 1. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Oxa-6-azaspiro(3.3)heptane hemioxalate | C12H20N2O6 | CID 54594442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 9. aksci.com [aksci.com]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. capotchem.cn [capotchem.cn]
- 13. benchchem.com [benchchem.com]
- 14. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
